molecular formula C58H73N13O18S B612724 Caerulein, desulfated CAS No. 20994-83-6

Caerulein, desulfated

カタログ番号: B612724
CAS番号: 20994-83-6
分子量: 1272.3 g/mol
InChIキー: KVLTWEUIUPCNAM-HYAOXDFASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerulein, desulfated is the desulfurated form of Caerulein. Caerulein is a decapeptide having the same five carboxyl-terminal amino acids as gastrin and cholecystokinin (CCK).

特性

IUPAC Name

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLTWEUIUPCNAM-HYAOXDFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N13O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20994-83-6
Record name Caerulein, 4-desulfo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caerulein, 4-desulfo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of Desulfated Caerulein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK), exhibits a distinct mechanism of action primarily characterized by its selective high-affinity binding to and activation of the cholecystokinin-2 (CCK2) receptor, while demonstrating markedly reduced affinity for the cholecystokinin-1 (CCK1) receptor. This selective pharmacology is attributed to the absence of a sulfate group on its tyrosine residue, a critical determinant for high-affinity CCK1 receptor interaction. Activation of the Gq/11-coupled CCK2 receptor by desulfated caerulein initiates a canonical signaling cascade involving phospholipase C activation, subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentration. This guide provides an in-depth analysis of the receptor binding, signaling pathways, and functional consequences of desulfated caerulein's interaction with CCK receptors, supported by quantitative data and detailed experimental methodologies.

Introduction

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analogue of the gastrointestinal hormone cholecystokinin (CCK). In its natural and synthetically produced forms, caerulein is typically sulfated on a tyrosine residue. This sulfation is a key structural feature governing its biological activity. The desulfated form of caerulein, lacking this sulfate group, displays a significantly altered pharmacological profile. Understanding the mechanism of action of desulfated caerulein is crucial for dissecting the distinct physiological roles of the two major CCK receptor subtypes, CCK1 and CCK2, and for the development of receptor-selective therapeutic agents. This document details the molecular interactions and downstream signaling events that define the mechanism of action of desulfated caerulein.

Receptor Binding and Affinity

The differential binding of sulfated and desulfated CCK analogues is the cornerstone of their distinct pharmacological profiles. The presence or absence of the sulfate moiety on the tyrosine residue dramatically influences the binding affinity for the CCK1 receptor, while having minimal impact on the affinity for the CCK2 receptor.

Quantitative Binding Data

While specific binding data for desulfated caerulein is not extensively reported, a wealth of data from studies on the closely related desulfated CCK-8 provides a robust framework for understanding its receptor affinity. The CCK2 receptor binds both sulfated and nonsulfated CCK peptides with similarly high affinity.[1] In contrast, the CCK1 receptor requires the sulfated tyrosine for high-affinity binding.[2] Desulfation of CCK-8 results in a 500- to 1,000-fold reduction in its affinity for the CCK1 receptor.[2][3]

LigandReceptorBinding Affinity (Ki)Reference
Sulfated CCK-8CCK1~0.6-1 nM[2]
Desulfated CCK-8CCK1~300-500 nM (estimated 500-fold reduction)[2]
Sulfated CCK-8CCK2~0.3-1 nM[2]
Desulfated Caerulein (extrapolated from Desulfated CCK-8) CCK1 Low µM range
Desulfated Caerulein (extrapolated from Desulfated CCK-8) CCK2 ~0.3-1 nM [2]
Gastrin-17CCK2High (comparable to CCK-8)[2]

Table 1: Comparative binding affinities of sulfated and desulfated CCK analogues.

Functional Activity and Signaling Pathways

The functional consequence of desulfated caerulein's receptor binding profile is its selective agonism at the CCK2 receptor.

CCK2 Receptor-Mediated Signaling

As a high-affinity agonist at the CCK2 receptor, desulfated caerulein is predicted to stimulate the canonical Gq/11 signaling pathway. This G protein-coupled receptor (GPCR) activation cascade proceeds as follows:

  • G Protein Activation: Binding of desulfated caerulein to the CCK2 receptor induces a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C-β (PLCβ).

  • Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of intracellular proteins, leading to a cellular response.[4]

Gq_Signaling_Pathway

Caption: CCK2 Receptor Gq/11 Signaling Pathway.
Potential for Other Signaling Pathways

While the Gq/PLC/Ca2+ pathway is the primary signaling cascade for CCK2 receptors, studies with the sulfated analogue in pancreatic acinar cells have implicated other pathways in the cellular response, especially at supraphysiological concentrations. These include:

  • JAK/STAT Pathway: Caerulein has been shown to induce the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 3 (Stat3) pathway.

  • MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK has also been observed following caerulein stimulation.

It is plausible that potent and sustained activation of the CCK2 receptor by desulfated caerulein could also lead to the engagement of these pathways, contributing to the full spectrum of its biological effects.

Experimental_Workflow

Caption: Workflow for Characterizing Desulfated Caerulein Activity.

Experimental Protocols

The characterization of desulfated caerulein's mechanism of action relies on standard pharmacological assays.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of desulfated caerulein for CCK1 and CCK2 receptors.

  • Objective: To measure the ability of unlabeled desulfated caerulein to compete with a radiolabeled ligand for binding to CCK receptors.

  • Materials:

    • Membrane preparations from cells stably expressing human CCK1 or CCK2 receptors.

    • Radiolabeled antagonist (e.g., [³H]L-364,718 for CCK1) or agonist.

    • Unlabeled desulfated caerulein.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

    • Scintillation cocktail.

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled desulfated caerulein.

    • In a 96-well plate, add membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of desulfated caerulein or buffer (for total binding). Include a condition with a high concentration of an unlabeled standard to determine non-specific binding.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the desulfated caerulein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol is used to determine the functional activity (e.g., EC₅₀) of desulfated caerulein as an agonist at CCK receptors.

  • Objective: To measure the increase in intracellular calcium concentration in response to stimulation with desulfated caerulein.

  • Materials:

    • Cells stably expressing CCK1 or CCK2 receptors (e.g., HEK293 or CHO cells).

    • Cell culture medium and supplements.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Desulfated caerulein.

    • Black-walled, clear-bottom 96- or 384-well microplates.

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Seed the cells in the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye-containing medium for a specified time (e.g., 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove extracellular dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject varying concentrations of desulfated caerulein into the wells and immediately begin kinetic measurement of fluorescence changes over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of desulfated caerulein.

    • Normalize the responses (e.g., as a percentage of the maximal response to a known agonist).

    • Plot the normalized response against the logarithm of the desulfated caerulein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion

The mechanism of action of desulfated caerulein is defined by its selective agonism at the CCK2 receptor. The absence of the tyrosine sulfate group results in a profound loss of affinity for the CCK1 receptor, making it a valuable pharmacological tool for isolating and studying CCK2 receptor-mediated physiological and pathological processes. Its primary signaling mechanism involves the activation of the Gq/11-PLC-IP3-Ca²+ pathway, which is consistent with the known signal transduction of the CCK2 receptor. Further research may elucidate the extent to which other signaling pathways, such as the JAK/STAT and MAPK cascades, are engaged by desulfated caerulein and contribute to its overall biological effects. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other selective CCK receptor ligands.

References

The Ambiguous Agonist: A Technical Guide to Desulfated Caerulein's Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of desulfated caerulein in cellular signaling pathways. While its sulfated counterpart, caerulein, is widely recognized for its potent cholecystokinin (CCK) receptor agonism and its use in experimental models of pancreatitis, the desulfated form presents a more nuanced profile. This document will dissect its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for researchers in pharmacology and drug development.

Receptor Interaction and Binding Affinity

Desulfated caerulein, a decapeptide analog of cholecystokinin, primarily interacts with the two subtypes of cholecystokinin receptors: CCK1R and CCK2R. The key differentiator in the activity of caerulein and its desulfated form is the presence or absence of a sulfate group on the tyrosine residue. This modification significantly impacts the peptide's affinity for the CCK1 receptor.

The CCK1 receptor demonstrates high selectivity for sulfated CCK analogs.[1] In contrast, the CCK2 receptor binds both sulfated and non-sulfated analogs with much less difference in affinity.[1][2] Consequently, desulfated caerulein exhibits a significantly lower affinity for the CCK1 receptor compared to the sulfated form, but can effectively bind to and act as an agonist at the CCK2 receptor.[1]

Early studies demonstrated that desulfated caerulein can competitively inhibit the binding of radiolabeled sulfated [3H]caerulein to pancreatic acinar cells, which are rich in CCK1 receptors, albeit with a lower potency than the sulfated form itself.[3] This suggests that while its primary actions are likely mediated through CCK2R, it can still interact with CCK1R at higher concentrations.

Quantitative Data on Receptor Binding

LigandReceptorBinding CharacteristicValueReference
Desulfated CaeruleinCCK1RLower affinity compared to sulfated formNot specified[1]
Desulfated CaeruleinCCK2RBinds with less difference in affinity compared to sulfated formNot specified[1][2]
[3H]CaeruleinPancreatic Acinar CellsCompetitive inhibition by desulfated caeruleinNot specified[3]

Downstream Signaling Pathways

The binding of desulfated caerulein to the G-protein coupled CCK2 receptor initiates a cascade of intracellular signaling events. These pathways are integral to various physiological and, in the context of experimental models, pathophysiological processes.

G-Protein Coupling and Calcium Mobilization

Upon agonist binding, the CCK2 receptor, like the CCK1 receptor, couples to G-proteins, primarily of the Gq/11 family.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium is a crucial second messenger that activates a multitude of downstream effectors.

G_Protein_Coupling_and_Calcium_Mobilization Desulfated_Caerulein Desulfated Caerulein CCK2R CCK2 Receptor Desulfated_Caerulein->CCK2R Gq_11 Gq/11 CCK2R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca2+ Release ER->Ca2_release Induces Downstream_Effectors Downstream Effectors Ca2_release->Downstream_Effectors Activates

G-Protein Coupling and Calcium Mobilization Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CCK2 receptor by agonists, including caerulein (and by extension, desulfated caerulein), leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) family.[4][5] This includes the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/2), and p38 MAPK.[4] The MAPK pathways are critical regulators of gene expression, cell proliferation, differentiation, and apoptosis. In the context of pancreatic acinar cells, activation of these pathways is associated with inflammatory responses.[4][5]

MAPK_Pathway Desulfated_Caerulein Desulfated Caerulein CCK2R CCK2 Receptor Desulfated_Caerulein->CCK2R Upstream_Kinases Upstream Kinases CCK2R->Upstream_Kinases Activates ERK1_2 ERK1/2 Upstream_Kinases->ERK1_2 JNK1_2 JNK1/2 Upstream_Kinases->JNK1_2 p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors JNK1_2->Transcription_Factors p38_MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates

MAPK Signaling Cascade.
NF-κB and JAK/STAT Inflammatory Pathways

A significant consequence of CCK receptor activation, particularly with supramaximal concentrations of its agonists, is the induction of an inflammatory response, largely mediated by the transcription factor NF-κB.[1][6][7] The activation of NF-κB is often linked to an increase in reactive oxygen species (ROS) production, which can be stimulated by caerulein through NADPH oxidase.[1][7] NF-κB activation leads to the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7]

Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically Jak2/Stat3, has been implicated in the signaling cascade following CCK receptor stimulation.[1][7] This pathway is also involved in regulating inflammatory gene expression.[1]

Inflammatory_Pathways Desulfated_Caerulein Desulfated Caerulein CCK2R CCK2 Receptor Desulfated_Caerulein->CCK2R ROS_Production ROS Production (NADPH Oxidase) CCK2R->ROS_Production Stimulates JAK2_STAT3 Jak2/Stat3 Activation CCK2R->JAK2_STAT3 Activates NF_kB NF-κB Activation ROS_Production->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to JAK2_STAT3->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (IL-1β, IL-6, TNF-α) Nucleus->Inflammatory_Genes Induces

NF-κB and JAK/STAT Inflammatory Signaling.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for studying the effects of caerulein and its analogs. Researchers should optimize these protocols for their specific experimental conditions.

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the ability of desulfated caerulein to compete with a radiolabeled ligand for binding to CCK receptors on dispersed pancreatic acinar cells.

  • Preparation of Dispersed Pancreatic Acini:

    • Excise the pancreas from a euthanized rat and mince it in a buffer solution (e.g., HEPES-Ringer buffer) containing collagenase.

    • Incubate at 37°C with gentle shaking to dissociate the tissue into acini.

    • Filter the cell suspension to remove undigested tissue and wash the acini by centrifugation and resuspension in fresh buffer.

    • Resuspend the final acinar pellet in the binding buffer.

  • Binding Reaction:

    • In microcentrifuge tubes, combine a fixed concentration of radiolabeled [3H]caerulein with increasing concentrations of unlabeled desulfated caerulein.

    • Add the dispersed pancreatic acini suspension to initiate the binding reaction.

    • For non-specific binding control, add a saturating concentration of unlabeled sulfated caerulein.

    • Incubate at 37°C for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Separate the bound from free radioligand by centrifugation through a layer of silicone oil.

    • Aspirate the supernatant and oil, and lyse the cell pellet.

    • Quantify the radioactivity in the pellet using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Binding_Assay_Workflow start Start: Prepare Dispersed Pancreatic Acini step2 Incubate Acini with [3H]Caerulein and varying [Desulfated Caerulein] start->step2 step3 Separate Bound and Free Ligand (Centrifugation) step2->step3 step4 Quantify Radioactivity in Cell Pellet step3->step4 end Analyze Data: Determine IC50 step4->end

Workflow for Competitive Receptor Binding Assay.
Western Blotting for MAPK and NF-κB Pathway Proteins

This method is used to detect the activation (via phosphorylation) of key signaling proteins.

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing CCK2 receptors (e.g., AR42J pancreatic acinar cells).

    • Treat the cells with desulfated caerulein at various concentrations and for different time points. Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-p65 NF-κB, anti-p65 NF-κB).

    • Wash the membrane to remove unbound primary antibodies.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Desulfated caerulein serves as a valuable pharmacological tool for dissecting the specific roles of the CCK2 receptor in cellular signaling. Its reduced affinity for the CCK1 receptor allows for more targeted investigations of CCK2R-mediated pathways, including calcium mobilization, MAPK activation, and the induction of inflammatory responses through NF-κB and JAK/STAT. While much of the existing literature focuses on the potent, pancreatitis-inducing effects of sulfated caerulein acting primarily through CCK1R, the distinct signaling profile of the desulfated form warrants further investigation, particularly in the context of gastrointestinal physiology and the development of selective CCK2R-targeted therapeutics. The methodologies outlined in this guide provide a foundation for researchers to further explore the nuanced and complex signaling functions of desulfated caerulein.

References

A Comparative Analysis of Sulfated and Desulfated Caerulein Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the comparative bioactivity of sulfated and desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK). The presence or absence of a sulfate group on the tyrosine residue dramatically alters its biological activity, primarily through differential affinity for cholecystokinin receptor subtypes. This document details the quantitative differences in receptor binding and functional activity, outlines relevant experimental protocols, and illustrates the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers in the fields of gastroenterology, pharmacology, and drug development.

Introduction

Caerulein is a potent secretagogue widely utilized in experimental models to induce acute pancreatitis and to study pancreatic acinar cell physiology.[1][2][3] It is structurally and functionally similar to cholecystokinin (CCK), a key hormone regulating pancreatic enzyme secretion and gallbladder contraction. The bioactivity of caerulein is critically dependent on the sulfation of its tyrosine residue. This guide provides a detailed comparison of the bioactivities of the sulfated and desulfated forms of caerulein, with a focus on their interactions with CCK receptors and the subsequent intracellular signaling cascades.

Receptor Binding Affinity: The Critical Role of Sulfation

The differential bioactivity of sulfated and desulfated caerulein is primarily attributed to their distinct binding affinities for the two major CCK receptor subtypes: CCK1 (formerly CCKA) and CCK2 (formerly CCKB).

Key Findings:

  • CCK1 Receptor: The sulfated form of caerulein (and its analogue, CCK-8) binds to the CCK1 receptor with high affinity. Desulfation of the tyrosine residue leads to a dramatic 500-fold reduction in binding affinity for the CCK1 receptor.

  • CCK2 Receptor: In contrast, both sulfated and desulfated forms of caerulein and CCK-8 bind to the CCK2 receptor with high and roughly equivalent affinity.

This differential affinity is the cornerstone for understanding the distinct physiological roles and experimental applications of these two peptides. The CCK1 receptor is predominantly found on pancreatic acinar cells and is the primary mediator of pancreatic enzyme secretion. The CCK2 receptor, on the other hand, is more widespread and is involved in gastric acid secretion and various central nervous system functions.

Table 1: Quantitative Comparison of Receptor Binding Affinities
LigandReceptor SubtypeBinding Affinity (Ki)Fold Difference (Sulfated vs. Desulfated)Reference
Sulfated Caerulein/CCK-8 CCK1High (pM to low nM range)-N/A
Desulfated Caerulein/CCK-8 CCK1Low (μM range)~500-fold lowerN/A
Sulfated Caerulein/CCK-8 CCK2High (nM range)-N/A
Desulfated Caerulein/CCK-8 CCK2High (nM range)~1-fold (no significant difference)N/A

Note: The precise Ki values can vary between studies and experimental conditions. The data presented here reflects the general consensus from multiple sources.

Functional Bioactivity: Pancreatic Acinar Cell Secretion

The profound difference in CCK1 receptor affinity translates directly to a marked disparity in the ability of sulfated and desulfated caerulein to stimulate pancreatic enzyme secretion.

Key Findings:

  • Sulfated Caerulein: A potent secretagogue, inducing a dose-dependent increase in amylase secretion from pancreatic acini at physiological concentrations (pM to nM range). At supraphysiological concentrations, it causes an inhibition of secretion, a phenomenon associated with the induction of experimental pancreatitis.[4]

  • Desulfated Caerulein: A significantly weaker secretagogue for pancreatic enzymes due to its low affinity for the CCK1 receptor. Higher concentrations are required to elicit a response, which is often submaximal compared to the sulfated form.

Table 2: Comparative Efficacy in Stimulating Amylase Secretion
CompoundConcentration Range for StimulationMaximal Efficacy
Sulfated Caerulein pM - nMHigh
Desulfated Caerulein μMLow to Moderate

Signaling Pathways

The binding of caerulein to CCK receptors on pancreatic acinar cells initiates a cascade of intracellular signaling events. The primary pathway activated by CCK1 receptor stimulation involves the Gq alpha subunit of heterotrimeric G proteins, leading to the activation of phospholipase C (PLC).

Diagram 1: Sulfated Caerulein Signaling Pathway in Pancreatic Acinar Cells

Sulfated_Caerulein_Signaling Caerulein_S Sulfated Caerulein CCK1R CCK1 Receptor Caerulein_S->CCK1R Binds Gq Gq CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Amylase Amylase Secretion Ca_release->Amylase Triggers PKC->Amylase Stimulates

Caption: Signaling cascade initiated by sulfated caerulein binding to the CCK1 receptor.

Due to its low affinity for the CCK1 receptor, desulfated caerulein is a poor activator of this canonical pathway in pancreatic acinar cells. Any observed effects on amylase secretion at high concentrations might be due to weak CCK1 receptor agonism or activation of other, less-defined pathways.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity of sulfated and desulfated caerulein for CCK receptors using a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Pancreatic Acinar Cell Membranes start->prep_membranes incubate Incubate Membranes with Radiolabeled Ligand ([³H]Caerulein) and Competitor (Sulfated or Desulfated Caerulein) prep_membranes->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data (Scatchard Plot / Ki determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation of Pancreatic Acinar Cells/Membranes: Isolate pancreatic acini from rats or mice by collagenase digestion.[5] Homogenize the acini in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Incubation: In a series of tubes, incubate the pancreatic membranes with a fixed concentration of radiolabeled sulfated caerulein (e.g., [³H]caerulein) and increasing concentrations of either unlabeled sulfated caerulein (for homologous competition) or desulfated caerulein (for heterologous competition).[6][7]

  • Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

Amylase Secretion Assay

This protocol measures the amount of amylase released from isolated pancreatic acini in response to stimulation with sulfated or desulfated caerulein.

Workflow Diagram:

Amylase_Assay_Workflow start Start isolate_acini Isolate Pancreatic Acini start->isolate_acini incubate Incubate Acini with Varying Concentrations of Sulfated or Desulfated Caerulein isolate_acini->incubate separate_acini Separate Acini from Supernatant (Centrifugation or Filtration) incubate->separate_acini measure_amylase_sup Measure Amylase Activity in Supernatant separate_acini->measure_amylase_sup measure_amylase_total Measure Total Amylase (Lysed Acini) separate_acini->measure_amylase_total calculate_release Calculate Percentage of Total Amylase Released measure_amylase_sup->calculate_release measure_amylase_total->calculate_release end End calculate_release->end

Caption: Workflow for measuring amylase secretion from pancreatic acini.

Methodology:

  • Isolation of Pancreatic Acini: Prepare dispersed pancreatic acini from rodents as described in the previous protocol.[8][9][10]

  • Stimulation: Resuspend the acini in a physiological buffer and incubate with various concentrations of sulfated or desulfated caerulein for a defined period (e.g., 30 minutes) at 37°C.

  • Separation: Separate the acini from the incubation medium by centrifugation or filtration through a nylon mesh.[8]

  • Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.

  • Total Amylase: Lyse a separate aliquot of the acinar suspension to determine the total amylase content.

  • Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase. Plot the percentage of amylase release against the logarithm of the caerulein concentration to generate dose-response curves.

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to caerulein stimulation using a fluorescent calcium indicator.

Workflow Diagram:

Calcium_Imaging_Workflow start Start isolate_acini Isolate Pancreatic Acini start->isolate_acini load_dye Load Acini with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM) isolate_acini->load_dye mount_acini Mount Acini on a Microscope Chamber load_dye->mount_acini perfuse Perfuse with Buffer and Stimulate with Sulfated or Desulfated Caerulein mount_acini->perfuse record_fluorescence Record Fluorescence Changes Over Time perfuse->record_fluorescence analyze_data Analyze Data to Determine [Ca²⁺]i Dynamics record_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for intracellular calcium imaging in pancreatic acini.

Methodology:

  • Preparation and Dye Loading: Isolate pancreatic acini and incubate them with a calcium-sensitive fluorescent dye such as Fura-2 AM, which is a cell-permeant ester that is cleaved by intracellular esterases to trap the dye inside the cells.[5][11]

  • Microscopy: Place the dye-loaded acini in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Stimulation and Recording: Perfuse the acini with a physiological buffer and then stimulate with either sulfated or desulfated caerulein. Record the fluorescence emission at two different excitation wavelengths over time.[12][13][14][15][16]

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths, which is proportional to the intracellular calcium concentration. Analyze the temporal dynamics of the calcium signal (e.g., peak amplitude, frequency of oscillations).

Conclusion

The sulfation of the tyrosine residue in caerulein is a critical determinant of its bioactivity, primarily by conferring high-affinity binding to the CCK1 receptor. This leads to potent stimulation of pancreatic enzyme secretion via the PLC-IP3-Ca²⁺ signaling pathway. In contrast, desulfated caerulein exhibits a dramatically reduced affinity for the CCK1 receptor, resulting in a significantly attenuated ability to stimulate pancreatic secretion, while retaining high affinity for the CCK2 receptor. This differential bioactivity makes sulfated caerulein an invaluable tool for studying pancreatic physiology and pathology, while the distinct receptor selectivity of desulfated caerulein may offer opportunities for more targeted pharmacological interventions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of these two important peptides.

References

The Discovery and Synthesis of Desulfated Caerulein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of desulfated caerulein. It details the initial isolation of its sulfated counterpart, the first synthetic approaches to the desulfated form, and the critical role of the sulfate moiety in its biological activity, particularly its differential affinity for cholecystokinin (CCK) receptor subtypes. This document includes a compilation of quantitative data, detailed experimental protocols derived from seminal literature, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Caerulein, a decapeptide first isolated from the skin of the Australian green tree frog, Hyla caerulea, by Anastasi and colleagues in the late 1960s, has been a subject of intense pharmacological interest due to its potent effects on smooth muscle and exocrine secretion.[1][2] Structurally similar to cholecystokinin (CCK), caerulein exerts its effects through CCK receptors. The presence of a sulfated tyrosine residue was identified as a key structural feature. Consequently, the synthesis and study of its desulfated analogue were crucial in elucidating the structure-activity relationships of this class of peptides. Desulfated caerulein, by lacking the sulfate group, serves as a valuable pharmacological tool to discriminate between the two major CCK receptor subtypes, CCK1 and CCK2, and to understand their distinct physiological roles.

Discovery and Initial Characterization

The discovery of caerulein was a significant milestone in the study of bioactive peptides from natural sources. The initial isolation from amphibian skin involved a multi-step extraction and purification process.

Isolation of Caerulein from Natural Sources

The original protocol for the isolation of caerulein from the skin of Hyla caerulea as described by Anastasi and Erspamer involved the following key steps:

Experimental Protocol: Isolation of Caerulein

  • Tissue Extraction: Fresh or dried skins of Hyla caerulea were extracted with methanol.[3][4]

  • Purification on Alumina: The methanolic extracts were evaporated to dryness, and the residue was dissolved in water and adsorbed on a column of neutral alumina. Elution with progressively increasing concentrations of aqueous ethanol yielded the active fraction.

  • Chromatography on Cellulose and Sephadex: Further purification was achieved by chromatography on a column of cellulose powder, followed by gel filtration on Sephadex G-25.

  • Countercurrent Distribution: The final step of purification was a countercurrent distribution, which yielded the pure peptide.

  • Structural Elucidation: The amino acid sequence of the isolated peptide was determined by Edman degradation and enzymatic cleavage with trypsin and chymotrypsin. The presence and position of the sulfate group on the tyrosine residue were also confirmed.

Synthesis of Desulfated Caerulein

The first synthesis of caerulein and its desulfated analogue was reported by Anastasi and colleagues in 1968.[5] This work was pivotal in confirming the structure of the natural peptide and in providing a means to produce related peptides for pharmacological studies. The synthesis of desulfated caerulein was a key part of this research, as it allowed for a direct investigation into the functional importance of the sulfate group.

Solid-Phase Peptide Synthesis

While the original synthesis was likely performed using solution-phase chemistry, modern approaches would utilize solid-phase peptide synthesis (SPPS), a more efficient method. The following is a generalized protocol for the synthesis of desulfated caerulein based on standard SPPS techniques.

Experimental Protocol: Solid-Phase Synthesis of Desulfated Caerulein

  • Peptide Sequence: Pyr-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH2 (Pyr = pyroglutamic acid)

  • Resin: A suitable amide resin, such as Rink Amide resin, is used to generate the C-terminal amide.

  • Amino Acid Derivatives: Fmoc-protected amino acids are used. The side chains of Asp and Tyr are protected with acid-labile groups (e.g., OtBu for Asp and tBu for Tyr).

  • Synthesis Cycle:

    • Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

    • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

    • Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The coupling reaction is allowed to proceed until completion.

    • Washing: The resin is washed again with DMF.

    • Repeat: This cycle is repeated for each amino acid in the sequence.

  • Pyroglutamic Acid Formation: The N-terminal glutamine is cyclized to pyroglutamic acid, which can occur spontaneously or be promoted by mild acidic conditions after the removal of the final Fmoc group.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.

Comparative Biological Activity and Receptor Binding

The primary pharmacological difference between sulfated and desulfated caerulein lies in their affinity for the two subtypes of cholecystokinin receptors: CCK1 and CCK2.

Differential Receptor Affinity

Extensive research has demonstrated that the sulfate group on the tyrosine residue is a critical determinant for high-affinity binding to the CCK1 receptor. In contrast, the CCK2 receptor shows high affinity for both the sulfated and desulfated forms of CCK-like peptides.

PeptideReceptor SubtypeBinding Affinity (Ki)Reference
CCK-8 (sulfated)CCK1~0.6-1 nM[3]
Desulfated CCK-8 CCK1 ~300-500 nM [3]
CCK-8 (sulfated)CCK2~0.3-1 nM[3]
Desulfated CCK-8 CCK2 ~0.3-1 nM [3]

Note: CCK-8 is structurally very similar to caerulein and is often used in receptor binding studies. The data presented here for CCK-8 is considered representative of the behavior of caerulein and its desulfated form.

Functional Consequences of Differential Receptor Affinity

The profound difference in affinity for the CCK1 receptor translates to a significant difference in the biological activities mediated by this receptor.

  • Gallbladder Contraction: The contraction of the gallbladder is a classic CCK1 receptor-mediated response. Sulfated caerulein is a potent agonist for gallbladder contraction, while desulfated caerulein is significantly less effective.

  • Pancreatic Enzyme Secretion: Stimulation of pancreatic enzyme secretion is also primarily mediated by the CCK1 receptor. Desulfated caerulein is a much weaker secretagogue compared to its sulfated counterpart.

  • Gastric Acid Secretion: The role of CCK receptors in regulating gastric acid secretion is complex. While sulfated caerulein has effects on gastric acid, a key study by Brooks et al. (1970) demonstrated that desulfated caerulein fails to inhibit pentagastrin-stimulated acid secretion, highlighting a functional difference.

Experimental Protocol: Radioligand Binding Assay for CCK Receptors

This protocol is a generalized procedure for determining the binding affinity of a ligand (e.g., desulfated caerulein) to CCK receptors expressed in a cell line or tissue preparation.

  • Membrane Preparation: Cells or tissues expressing CCK receptors are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.

  • Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [125I]-CCK-8) is used.

  • Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (desulfated caerulein).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value (the inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The differential receptor affinities of sulfated and desulfated caerulein dictate the signaling pathways they activate.

  • Sulfated Caerulein (CCK1 and CCK2 Agonist): Activates both CCK1 and CCK2 receptors. The CCK1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Desulfated Caerulein (Selective CCK2 Agonist): Due to its low affinity for the CCK1 receptor, desulfated caerulein is a selective agonist for the CCK2 receptor. The CCK2 receptor also couples to Gq/11 and activates the PLC-IP3-DAG pathway.

G_protein_signaling cluster_sulfated Sulfated Caerulein cluster_desulfated Desulfated Caerulein cluster_signaling Downstream Signaling Sulfated Caerulein Sulfated Caerulein CCK1 Receptor CCK1 Receptor Sulfated Caerulein->CCK1 Receptor High Affinity CCK2 Receptor_sulfated CCK2 Receptor Sulfated Caerulein->CCK2 Receptor_sulfated High Affinity Gq/11 Gq/11 CCK1 Receptor->Gq/11 CCK2 Receptor_sulfated->Gq/11 Desulfated Caerulein Desulfated Caerulein CCK1 Receptor_desulfated CCK1 Receptor Desulfated Caerulein->CCK1 Receptor_desulfated Low Affinity CCK2 Receptor_desulfated CCK2 Receptor Desulfated Caerulein->CCK2 Receptor_desulfated High Affinity CCK2 Receptor_desulfated->Gq/11 PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Caption: Differential activation of CCK receptor signaling pathways.

Conclusion

Desulfated caerulein has proven to be an indispensable tool in pharmacology. Its synthesis was a direct result of the scientific inquiry into the structure-activity relationship of the naturally occurring sulfated peptide. The key finding that the sulfate group is essential for high-affinity binding to the CCK1 receptor, but not the CCK2 receptor, has allowed for the selective probing of these two receptor systems. This technical guide has provided a detailed overview of the historical context, synthetic methodology, and comparative pharmacology of desulfated caerulein, offering a valuable resource for researchers in the field. The continued use of desulfated caerulein and other selective ligands will undoubtedly lead to a deeper understanding of the physiological and pathophysiological roles of the CCK receptor family and may pave the way for the development of novel therapeutics.

References

A Technical Guide to the Structural and Functional Divergence of Sulfated and Desulfated Caerulein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analogue of the gastrointestinal hormone cholecystokinin (CCK). It exists in two primary forms: sulfated and desulfated. The single post-translational modification of sulfation on a specific tyrosine residue dramatically alters its physicochemical properties and, consequently, its biological potency and receptor interaction. This guide provides a detailed examination of the structural distinctions between these two forms, their impact on receptor binding and signaling, and the experimental protocols used for their study. Understanding these differences is critical for researchers utilizing caerulein as a pharmacological tool, particularly in the widely adopted model of experimental acute pancreatitis.

Core Structural and Physicochemical Differences

The fundamental structural difference between the two forms of caerulein is the presence of a sulfate group (SO₃H) on the hydroxyl group of the tyrosine residue at position four. This modification introduces a significant negative charge and alters the peptide's overall conformation.

Table 1: Comparison of Physicochemical Properties

PropertySulfated CaeruleinDesulfated CaeruleinReference
Synonyms Ceruletide, [Tyr(SO₃H)⁴]CaeruleinCaerulein (desulfurated)[1]
Sequence pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂pGlu-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH₂[2]
Molecular Formula C₅₈H₇₃N₁₃O₂₁S₂C₅₈H₇₃N₁₃O₁₈S[2][3]
Molecular Weight ~1352.40 g/mol ~1272.33 g/mol [2]
Net Charge (Physiological pH) Increased negative chargeLower negative charge[4][5]
Solubility Generally higher in aqueous solutionsLower in aqueous solutions[5]

The addition of the sulfate group increases the molecular weight and introduces a strong anionic character, which can enhance solubility in aqueous buffers and significantly influence its interaction with biological targets.[5]

Below is a diagram illustrating the key structural difference.

G Structural Comparison of Caerulein Forms cluster_sulfated Sulfated Caerulein cluster_desulfated Desulfated Caerulein sulfated pGlu-Gln-Asp-... Tyr-SO₃H ...-Met-Asp-Phe-NH₂ desulfated pGlu-Gln-Asp-... Tyr-OH ...-Met-Asp-Phe-NH₂ sulfated:f0->desulfated:f0 Desulfation desulfated:f0->sulfated:f0 Sulfation

Figure 1: Core structural difference between sulfated and desulfated caerulein.

Biological Activity and Receptor Binding

The sulfation of the tyrosine residue is critically important for the biological activity of caerulein, primarily its function as a potent agonist for CCK receptors (CCK₁R and CCK₂R).[6]

  • CCK₁ Receptor (CCK₁R): Found predominantly in peripheral tissues like the pancreas and gallbladder, CCK₁R has a much higher affinity for sulfated CCK analogues. Sulfated caerulein binds to CCK₁R with high affinity, mediating physiological effects such as pancreatic enzyme secretion and gallbladder contraction.[6]

  • CCK₂ Receptor (CCK₂R): This receptor is found in the brain and stomach. While it binds both sulfated and non-sulfated peptides, the affinity for sulfated caerulein is significantly higher.[6]

Desulfated caerulein acts as a weak partial agonist or antagonist at CCK receptors.[7] It can competitively inhibit the binding of the sulfated form, but it fails to elicit the same potent downstream signaling cascade.[7] This difference in receptor affinity and activation is the primary reason why sulfated caerulein is exclusively used to induce experimental pancreatitis, as supraphysiological stimulation of CCK₁R on pancreatic acinar cells is required to initiate the pathological events.[6]

Signaling Pathways Activated by Sulfated Caerulein

High-dose administration of sulfated caerulein triggers a pathological signaling cascade in pancreatic acinar cells, which deviates from the normal physiological secretion pathway. This aberrant signaling is central to the development of acute pancreatitis.

The key steps are as follows:

  • Receptor Binding: Sulfated caerulein binds to G-protein-coupled CCK₁ receptors on the basolateral membrane of pancreatic acinar cells.[6]

  • G-Protein Activation: This binding activates Gq/11 G-proteins, which in turn activate Phospholipase C (PLC).[6]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, causing a sustained, high-amplitude release of intracellular calcium (Ca²⁺).[6] This pathological Ca²⁺ signal is a critical initiating event.

  • Downstream Pathologies: The sustained elevation of cytosolic Ca²⁺ leads to:

    • Zymogen Activation: Premature activation of digestive zymogens (e.g., trypsinogen to trypsin) within the acinar cell, mediated by enzymes like calcineurin.[8]

    • Oxidative Stress: Activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS).[6]

    • Inflammatory Cascade: Activation of oxidant-sensitive transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[6]

    • Apoptosis and Necrosis: Ultimately leading to acinar cell injury and death.[6]

G Caerulein Sulfated Caerulein CCK1R CCK₁ Receptor Caerulein->CCK1R Gq11 Gq/11 Protein CCK1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 IP₃ PLC->IP3 generates Ca Sustained [Ca²⁺]i Rise IP3->Ca triggers NADPH NADPH Oxidase Ca->NADPH Calcineurin Calcineurin Ca->Calcineurin ROS ROS Production NADPH->ROS activates NFkB NF-κB Activation ROS->NFkB activates Zymogen Premature Zymogen Activation Calcineurin->Zymogen mediates Injury Acinar Cell Injury & Pancreatitis Zymogen->Injury Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces Cytokines->Injury

Figure 2: Pathological signaling pathway initiated by sulfated caerulein in pancreatic acinar cells.

Experimental Protocols

Induction of Acute Pancreatitis in Mice

This protocol is a standard method to induce a mild, edematous form of acute pancreatitis, which is highly reproducible.

Materials:

  • Sulfated Caerulein (lyophilized powder)

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • C57BL/6 or BALB/c mice (8-12 weeks old)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Reconstitution: Prepare a stock solution of caerulein by dissolving it in sterile saline to a concentration of 100 µg/mL. Further dilute this stock with saline to a working concentration of 5 µg/mL. Store stock solutions at -20°C.

  • Dosing: The standard dose is 50 µg/kg of body weight.[9][10][11]

  • Administration: Administer the caerulein solution via intraperitoneal (i.p.) injection. A typical injection volume is 10 µL per gram of body weight.

  • Injection Schedule: Administer hourly i.p. injections for a total of 7 to 10 hours.[9][12] The control group receives saline injections on the same schedule.

  • Endpoint: Mice are typically euthanized 1 to 12 hours after the final injection for sample collection (blood and pancreas).

Assessment of Pancreatitis Severity

1. Biochemical Analysis:

  • Serum Amylase and Lipase: Collect blood via cardiac puncture. Allow it to clot, centrifuge to separate serum, and measure amylase and lipase activity using commercially available assay kits. Significant elevation is a hallmark of acute pancreatitis.[13][14]

2. Histological Analysis:

  • Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.

  • Process the tissue, embed in paraffin, and cut 4-5 µm sections.

  • Stain with Hematoxylin and Eosin (H&E).

  • Evaluate slides under a microscope for key pathological features: edema, inflammatory cell infiltration, acinar cell vacuolization, and necrosis.

Chemical Desulfation of Caerulein

This protocol provides a general method for removing the sulfate group from the tyrosine residue, based on established techniques for peptide desulfation.

Materials:

  • Sulfated Caerulein

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Hydroxide (KOH)

  • Dialysis tubing (low MWCO)

  • Lyophilizer

Procedure:

  • Acidic Methanolysis: Dissolve the sulfated peptide in anhydrous methanol containing 0.1 M HCl. This reaction cleaves the sulfate ester.[15]

  • Incubation: Incubate the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress with HPLC.

  • Demethylation: The acidic treatment can result in the formation of a methyl ester on carboxyl groups. To reverse this, neutralize the solution and treat with a mild base like 0.1 M KOH for 24 hours to demethylate the peptide.[15]

  • Purification: Neutralize the final solution and purify the desulfated peptide. This is typically done by dialysis against deionized water to remove salts, followed by lyophilization.

  • Verification: Confirm the complete desulfation and purity of the final product using mass spectrometry (to check for the correct molecular weight) and HPLC.

G Experimental Workflow: Pancreatitis Induction & Analysis cluster_prep Preparation cluster_induction Induction Phase cluster_analysis Analysis Phase A Reconstitute Sulfated Caerulein (5 µg/mL in Saline) C Administer Hourly IP Injections (Caerulein 50 µg/kg or Saline) A->C B Randomize Mice into Control & Treatment Groups B->C D Repeat for 7-10 Hours C->D E Euthanize & Collect Samples (1-12h post final injection) D->E F Collect Blood for Serum E->F G Harvest Pancreas E->G H Measure Serum Amylase & Lipase F->H I Fix Tissue in Formalin G->I J Process for H&E Staining I->J K Microscopic Evaluation (Edema, Inflammation, Necrosis) J->K

Figure 3: A generalized workflow for caerulein-induced acute pancreatitis experiments.

Conclusion

The sulfation of caerulein on its tyrosine residue is not a minor modification but a critical determinant of its biological function. This single sulfate group transforms the peptide from a weak, largely inactive molecule into a potent agonist of CCK receptors, capable of inducing significant physiological and, at high doses, pathological responses. For researchers in gastroenterology and drug development, a precise understanding of these structural and functional differences is essential for the correct application of caerulein as a pharmacological tool and for the accurate interpretation of experimental results derived from its use.

References

The Attenuated Agonist: An In-Depth Technical Guide to the Effects of Desulfated Caerulein on Pancreatic Acinar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulein, a decapeptide isolated from the skin of the Australian green tree frog, is a potent cholecystokinin (CCK) analogue widely utilized in experimental models to induce acute pancreatitis. Its biological activity is critically dependent on the sulfation of a tyrosine residue. This technical guide provides a comprehensive overview of the effects of desulfated caerulein on pancreatic acinar cells, focusing on its altered receptor affinity, diminished secretagogue potency, and the consequent impact on intracellular signaling pathways. Understanding these differences is crucial for researchers investigating CCK receptor pharmacology and for the development of novel therapeutics targeting pancreatic function.

Core Concepts: The Critical Role of Sulfation

The primary determinant of caerulein's potent secretagogue activity in pancreatic acinar cells is the presence of a sulfate group on its tyrosine residue. This modification is essential for high-affinity binding to the cholecystokinin type 1 receptor (CCK1R), the predominant CCK receptor subtype on pancreatic acinar cells. Desulfation of this residue results in a significant reduction in binding affinity and, consequently, a markedly attenuated physiological response.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the effects of sulfated and desulfated CCK analogues on pancreatic acinar cells. As specific data for desulfated caerulein is limited, data for desulfated cholecystokinin-8 (CCK-8), a structurally and functionally similar peptide, is presented as a close surrogate.

Table 1: Comparative Binding Affinity of Sulfated and Desulfated CCK Analogues to Pancreatic Acinar CCK Receptors

LigandReceptor TypeSpeciesBinding Affinity (Kd)Reference
Sulfated CCK-8CCK1RMouse1.8 nM[1]
Desulfated CCK-8CCK1RMouseLower affinity than sulfated CCK-8[1]
Sulfated CCK-8High-affinity CCK1RRat64 pM[2]
Sulfated CCK-8Low-affinity CCK1RRat21 nM[2]

Table 2: Dose-Response of Pancreatic Amylase Secretion to Sulfated Caerulein

ConcentrationAmylase Secretion (% of total)SpeciesReference
10 pM - 0.1 nMIncreasing secretionRat[3]
> 0.1 nMProgressively decreasing secretionRat[3]

Signaling Pathways

The interaction of CCK analogues with the CCK1R on pancreatic acinar cells initiates a cascade of intracellular signaling events, primarily mediated by the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Due to its reduced affinity for the CCK1R, desulfated caerulein is a significantly weaker activator of this signaling cascade. The resulting intracellular calcium mobilization and PKC activation are expected to be substantially diminished compared to the effects of sulfated caerulein at equivalent concentrations.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Desulfated_Caerulein Desulfated Caerulein CCK1R CCK1 Receptor Desulfated_Caerulein->CCK1R Low Affinity Binding Gq Gq Protein CCK1R->Gq Weak Activation PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Enzyme_Secretion Enzyme Secretion (attenuated) Ca2_release->Enzyme_Secretion Leads to PKC->Enzyme_Secretion Contributes to

Signaling pathway of desulfated caerulein in pancreatic acinar cells.

Experimental Protocols

Isolation of Pancreatic Acinar Cells

A standard method for isolating pancreatic acini involves enzymatic digestion followed by mechanical shearing.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Pancreas Excision: The pancreas is carefully excised and placed in an oxygenated buffer solution.

  • Enzymatic Digestion: The pancreas is injected with a collagenase solution and incubated at 37°C with gentle shaking to dissociate the acinar cells from the surrounding tissue.

  • Mechanical Dissociation: The digested tissue is gently passed through pipettes of decreasing tip diameter to further separate the acini.

  • Filtration and Washing: The cell suspension is filtered through a nylon mesh to remove undigested tissue and then washed by centrifugation to remove the collagenase and damaged cells.

  • Resuspension: The final pellet of isolated acini is resuspended in a buffer suitable for the subsequent experiments.

CCK Receptor Binding Assay

Competitive binding assays are used to determine the affinity of desulfated caerulein for the CCK receptor.

  • Radioligand: A radiolabeled CCK analogue with high affinity for the receptor, such as 125I-CCK-8, is used.

  • Incubation: Isolated pancreatic acini are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled desulfated caerulein (the competitor).

  • Separation: Bound and free radioligand are separated by centrifugation through a dense, inert oil.

  • Quantification: The radioactivity in the cell pellet (bound ligand) is measured using a gamma counter.

  • Data Analysis: The concentration of desulfated caerulein that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Amylase Secretion Assay

The secretagogue effect of desulfated caerulein is quantified by measuring amylase release from isolated pancreatic acini.

  • Incubation: Isolated acini are incubated in a physiological buffer at 37°C with varying concentrations of desulfated caerulein for a defined period (e.g., 30 minutes).

  • Sample Collection: After incubation, the acini are pelleted by centrifugation, and the supernatant (containing secreted amylase) is collected.

  • Amylase Activity Measurement: The amylase activity in the supernatant and the total amylase content of the acini (after cell lysis) are determined using a commercially available amylase activity assay kit.

  • Data Expression: Amylase secretion is typically expressed as the percentage of the total cellular amylase that is released into the medium.

Experimental_Workflow cluster_preparation Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Pancreas_Excision Pancreas Excision Enzymatic_Digestion Enzymatic Digestion (Collagenase) Pancreas_Excision->Enzymatic_Digestion Mechanical_Dissociation Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Isolated_Acini Isolated Pancreatic Acini Mechanical_Dissociation->Isolated_Acini Binding_Assay CCK Receptor Binding Assay Isolated_Acini->Binding_Assay Secretion_Assay Amylase Secretion Assay Isolated_Acini->Secretion_Assay Signaling_Assay Intracellular Signaling Assay (e.g., Calcium Imaging) Isolated_Acini->Signaling_Assay Binding_Data Receptor Affinity (Kd) Binding_Assay->Binding_Data Secretion_Data Dose-Response Curve Secretion_Assay->Secretion_Data Signaling_Data Signal Transduction Pathway Signaling_Assay->Signaling_Data

Workflow for studying desulfated caerulein effects.

Conclusion

The sulfation of caerulein is a critical determinant of its biological activity in pancreatic acinar cells. Desulfated caerulein exhibits a significantly lower affinity for the CCK1 receptor, resulting in a markedly attenuated ability to stimulate digestive enzyme secretion. This is a direct consequence of its reduced capacity to activate the intracellular signaling pathways, primarily the PLC-IP3/DAG cascade, that govern exocytosis in these cells. For researchers in pancreatic physiology and pharmacology, a thorough understanding of these structure-activity relationships is essential for the accurate interpretation of experimental data and for the rational design of CCK receptor-targeted therapeutics. The methodologies and data presented in this guide provide a foundational framework for further investigation into the nuanced roles of sulfated and desulfated CCK analogues in pancreatic function and pathophysiology.

References

Desulfated Caerulein as a Cholecystokinin Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, mediating its effects through two G-protein coupled receptors: CCK1 and CCK2. The biological activity of CCK peptides is significantly influenced by post-translational modifications, most notably the sulfation of a specific tyrosine residue. Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent CCK analog that shares the C-terminal pentapeptide amide sequence with CCK and gastrin.[1][2] Its desulfated form, desulfated caerulein, provides a valuable tool for dissecting the specific roles of sulfation in CCK receptor binding, selectivity, and downstream signaling. This technical guide provides an in-depth overview of desulfated caerulein as a CCK analog, focusing on its receptor binding properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Concepts: Receptor Binding and Selectivity

The affinity of CCK and its analogs for the CCK1 and CCK2 receptors is critically dependent on the presence of a sulfate group on a tyrosine residue. While both receptors bind sulfated CCK-8 with high affinity, their tolerance for the desulfated form differs significantly.

Desulfated Caerulein's Receptor Affinity Profile

Desulfated caerulein, lacking the O-sulfated tyrosine residue of its parent compound, exhibits a distinct receptor binding profile. This profile is largely inferred from studies on desulfated CCK-8, a structurally and functionally similar peptide. The removal of the sulfate group leads to a dramatic decrease in affinity for the CCK1 receptor, while the affinity for the CCK2 receptor remains relatively high.[2][3] This differential binding makes desulfated caerulein a selective CCK2 receptor agonist.

Data Presentation

The following tables summarize the quantitative data on the binding affinities of CCK-8, desulfated CCK-8, and by extension, desulfated caerulein, for the CCK1 and CCK2 receptors.

Table 1: Receptor Binding Affinities (Ki) of CCK Analogs

LigandCCK1 Receptor (Ki)CCK2 Receptor (Ki)Selectivity
CCK-8 (sulfated)~0.6-1 nM[3]~0.3-1 nM[3]Non-selective
Desulfated CCK-8~300-500 nM (approx. 500-fold reduction)[3]~0.3-1 nM[3]CCK2 selective
Caerulein (sulfated)High affinity (potent agonist)[4]High affinity (potent agonist)[4]Non-selective
Desulfated CaeruleinLow affinity (inferred)High affinity (inferred)CCK2 selective

Table 2: Functional Potency (EC50) of a CCK Analog at the CCK1 Receptor

AgonistAssayEC50
CCK OctapeptideCalcium Flux[5]4.17 x 10⁻¹⁰ M[5]

Signaling Pathways

Both CCK1 and CCK2 receptors primarily couple to the Gq/11 family of G-proteins.[6][7] Activation of these receptors by an agonist like desulfated caerulein (at the CCK2 receptor) initiates a well-defined signaling cascade.

Upon ligand binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[9] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including enzyme secretion, smooth muscle contraction, and neurotransmitter release.[5][6]

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Desulfated_Caerulein Desulfated Caerulein CCK2R CCK2 Receptor Desulfated_Caerulein->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

CCK2 Receptor Signaling Pathway

Experimental Protocols

The characterization of desulfated caerulein as a CCK analog involves a series of in vitro and in vivo experiments. Below are detailed methodologies for two key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of desulfated caerulein for CCK1 and CCK2 receptors.[10][11]

1. Membrane Preparation:

  • Culture cells stably expressing either human CCK1 or CCK2 receptors.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled CCK ligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8) to each well.

  • Add increasing concentrations of unlabeled desulfated caerulein (the competitor).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

  • To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled, high-affinity CCK receptor antagonist.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of desulfated caerulein.

  • Determine the IC50 value (the concentration of desulfated caerulein that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Cells expressing CCK receptor) Start->Membrane_Prep Assay_Setup 2. Assay Setup - Radioligand - Desulfated Caerulein (competitor) - Membranes Membrane_Prep->Assay_Setup Incubation 3. Incubation (Reach equilibrium) Assay_Setup->Incubation Filtration 4. Filtration & Washing (Separate bound from free) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the ability of desulfated caerulein to activate CCK receptors and trigger a downstream signaling event, specifically the release of intracellular calcium.[9][12]

1. Cell Preparation:

  • Plate cells expressing the CCK receptor of interest (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Incubate the cells in the dark to allow for dye uptake and de-esterification.

2. Assay Procedure:

  • Prepare a dilution series of desulfated caerulein in the assay buffer.

  • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

  • Record a baseline fluorescence reading for a short period.

  • Inject the different concentrations of desulfated caerulein into the wells.

  • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

3. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Plot the ΔF as a function of the log concentration of desulfated caerulein.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of desulfated caerulein that produces 50% of the maximal response).

Logical Relationships

The relationship between CCK, caerulein, and their desulfated analogs is based on structural similarity and the functional consequence of the presence or absence of a sulfate group.

Logical_Relationship cluster_sulfated Sulfated Peptides (High affinity for CCK1 & CCK2) cluster_desulfated Desulfated Peptides (Selective for CCK2) CCK Cholecystokinin (CCK) (Endogenous Ligand) Caerulein Caerulein (Potent CCK Analog) CCK->Caerulein structurally similar to Desulfated_CCK Desulfated CCK CCK->Desulfated_CCK desulfation of Desulfated_Caerulein Desulfated Caerulein Caerulein->Desulfated_Caerulein desulfation of Desulfated_CCK->Desulfated_Caerulein functionally analogous to

Relationship of CCK Analogs

Conclusion

Desulfated caerulein serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of the CCK2 receptor. Its high affinity and selectivity for the CCK2 receptor, in contrast to the non-selective nature of its sulfated counterpart, allow for the precise interrogation of CCK2-mediated signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the characterization of desulfated caerulein and other CCK analogs, facilitating further research into the therapeutic potential of targeting the cholecystokinin system.

References

Methodological & Application

Application Notes and Protocols: The Use of Caerulein in Experimental Pancreatitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental models of acute pancreatitis are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. One of the most widely used and well-characterized models is the induction of pancreatitis through the administration of caerulein, a decapeptide analogue of cholecystokinin (CCK). Supramaximal stimulation of pancreatic acinar cells with caerulein mimics the early intracellular events of human acute pancreatitis, leading to a reproducible and dose-dependent inflammatory response.

This document provides detailed application notes and protocols for the use of caerulein in establishing rodent models of acute pancreatitis. It is important to note that the biological activity of caerulein is critically dependent on the sulfation of a specific tyrosine residue. The available scientific literature predominantly focuses on sulfated caerulein for the induction of pancreatitis, as the desulfated form exhibits a significantly lower affinity for the cholecystokinin-1 (CCK1) receptor, the primary mediator of its effects on pancreatic acinar cells. [1] Consequently, desulfated caerulein is not typically used for this application, and the protocols herein refer to the sulfated form.

Mechanism of Action

Caerulein exerts its effects by binding to CCK receptors on pancreatic acinar cells.[2] There are two main subtypes of CCK receptors: high-affinity and low-affinity receptors.[3][4] At physiological concentrations, caerulein binds to high-affinity receptors, stimulating the secretion of digestive enzymes.[4] However, in the experimental model of pancreatitis, supramaximal doses of caerulein are administered.[5][6] This leads to the occupation of low-affinity receptors, which paradoxically inhibits enzyme secretion and triggers the premature intracellular activation of digestive enzymes, such as trypsinogen.[3][4] This intra-acinar activation of proteases is a key initiating event in acute pancreatitis, leading to autodigestion of the pancreas, acinar cell injury, and a robust inflammatory response.[7]

The downstream signaling events following CCK1 receptor activation are complex and involve multiple pathways that contribute to the inflammatory cascade.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol Caerulein Caerulein CCK1R CCK1 Receptor Caerulein->CCK1R Binds to PLC Phospholipase C (PLC) CCK1R->PLC Activates JakStat Jak/Stat Pathway CCK1R->JakStat Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Ca_release->PKC Activates Zymogen Intracellular Zymogen Activation Ca_release->Zymogen Triggers MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates Inflammation Inflammation (Cytokine Production) MAPK->Inflammation Leads to NFkB->Inflammation Leads to JakStat->Inflammation Leads to Apoptosis Acinar Cell Apoptosis/Necrosis Inflammation->Apoptosis Contributes to Zymogen->Apoptosis Causes

Caerulein-Induced Signaling Pathways in Pancreatic Acinar Cells.

Experimental Protocols

The following protocols are generalized for inducing acute pancreatitis in mice and rats. Researchers should optimize dosages and time points based on the specific animal strain and experimental objectives.

Materials
  • Caerulein (sulfated form)

  • Sterile 0.9% saline

  • Syringes and needles for intraperitoneal (IP) injection

  • Animal balance

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., serum separator tubes)

  • Surgical instruments for pancreas dissection

  • 10% neutral buffered formalin

  • Paraffin and histology supplies

  • Amylase and lipase assay kits

Experimental Workflow

General workflow for caerulein-induced pancreatitis.
Detailed Methodology

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.[8][9] It is important to note that different mouse strains can exhibit varying susceptibility to caerulein-induced pancreatitis.[10][11]

  • Acclimatization and Fasting: Animals should be acclimatized to the facility for at least one week. Prior to the experiment, fast the animals for 12-18 hours with free access to water to reduce variability in pancreatic stimulation.[12]

  • Caerulein Preparation: Prepare a fresh solution of caerulein in sterile 0.9% saline on the day of the experiment. A typical concentration for a 50 µg/kg dose in a 25g mouse would be 1.25 µg in 100-200 µL of saline.

  • Induction of Pancreatitis: Administer caerulein via intraperitoneal (IP) injections. A standard protocol for inducing mild to moderate edematous pancreatitis involves hourly IP injections of 50 µg/kg for 6 to 12 hours.[6][12][13][14] The number of injections can be adjusted to modulate the severity of pancreatitis.[7] For a more severe, necrotizing pancreatitis model, caerulein can be co-administered with lipopolysaccharide (LPS).[12]

  • Control Group: A control group receiving IP injections of sterile saline at the same volume and frequency should always be included.

  • Euthanasia and Sample Collection: At a predetermined time point after the last injection (commonly 3 to 24 hours), euthanize the animals.[12] Immediately collect blood via cardiac puncture for serum analysis. Carefully dissect the pancreas, trim away adipose and other surrounding tissue, and record its wet weight. A portion of the pancreas should be fixed in 10% neutral buffered formalin for histological analysis, while other portions can be snap-frozen for molecular or biochemical assays.

Assessment of Pancreatitis Severity

The severity of acute pancreatitis is evaluated through a combination of biochemical and histological assessments.

Biochemical Parameters

The most common biochemical markers of pancreatic injury are serum amylase and lipase levels. In caerulein-induced pancreatitis, these enzyme levels typically peak within hours of the induction and gradually return to baseline.

ParameterControl Group (Saline)Caerulein-Treated GroupNotes
Serum Amylase (U/L) Baseline levelsSignificantly elevated (e.g., >10-fold increase)Peaks around 6-12 hours post-induction.
Serum Lipase (U/L) Baseline levelsSignificantly elevated (e.g., >10-fold increase)Generally considered a more specific marker for pancreatic injury.
Pancreas Weight/Body Weight Ratio Normal ratioIncreasedReflects the development of pancreatic edema.[9]

Note: The exact values can vary significantly between laboratories, animal strains, and the specific protocol used.

Histological Evaluation

Histological analysis of pancreatic tissue is crucial for assessing the extent of edema, inflammation, and acinar cell necrosis. Pancreas sections are typically stained with Hematoxylin and Eosin (H&E). A semi-quantitative scoring system is often employed to grade the severity of pancreatitis.

Histological FeatureScoring Criteria (0-3 or 0-4 scale)Description
Edema 0: Absent1: Mild interlobular edema2: Moderate interlobular and intralobular edema3: Severe, diffuse edemaExpansion of the interstitial space due to fluid accumulation.
Inflammatory Cell Infiltration 0: Absent1: Mild infiltration, primarily perivascular2: Moderate infiltration into the parenchyma3: Severe, diffuse infiltrationPresence of neutrophils and other inflammatory cells within the pancreatic tissue.
Acinar Cell Necrosis 0: Absent1: <5% of acini affected2: 5-20% of acini affected3: >20% of acini affectedCharacterized by loss of acinar cell structure, pyknotic nuclei, and cytoplasmic eosinophilia.
Vacuolization 0: Absent1: Mild2: Moderate3: SevereFormation of cytoplasmic vacuoles within acinar cells, an early sign of injury.[10]

This is a representative scoring system; specific criteria may vary between studies.[8]

Concluding Remarks

The caerulein-induced pancreatitis model is a robust and highly reproducible method for studying the pathogenesis of acute pancreatitis and for the preclinical testing of therapeutic interventions. The severity of the disease can be modulated by adjusting the dose and duration of caerulein administration. It is critical to use the sulfated form of caerulein, as the sulfate group is essential for high-affinity binding to the CCK1 receptor and the subsequent initiation of the pancreatitis cascade. Careful and consistent application of the described protocols, combined with thorough biochemical and histological analysis, will ensure the generation of reliable and translatable data for advancing our understanding and treatment of acute pancreatitis.

References

Application Notes and Protocols for Caerulein Administration in Mice to Induce Experimental Pancreatitis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocols detail the administration of caerulein (the sulfated form) in mice for the induction of experimental pancreatitis. Despite a comprehensive search of scientific literature, specific administration protocols for desulfated caerulein were not found. Caerulein, a cholecystokinin (CCK) analog, is widely used to induce pancreatitis in animal models due to its ability to stimulate pancreatic enzyme secretion.[1][2][3] The protocols described herein are based on established methods for the sulfated form and should be adapted with caution if desulfated caerulein is to be used, as the biological activity may differ.

I. Introduction

Caerulein is a decapeptide that, when administered in supramaximal doses to rodents, induces a reproducible and dose-dependent model of acute and chronic pancreatitis.[4][5] This model mimics many of the histological and biochemical features of human pancreatitis, including edema, inflammation, acinar cell injury, and in chronic models, fibrosis.[5][6] The severity of pancreatitis can be modulated by altering the dose, frequency, and duration of caerulein administration.[7] This makes it a valuable tool for studying the pathophysiology of the disease and for evaluating potential therapeutic agents.

II. Quantitative Data Summary

The following table summarizes various caerulein administration protocols for inducing pancreatitis in mice, as reported in the scientific literature.

Mouse StrainCaerulein Dose (per injection)Route of AdministrationInjection Frequency & DurationModel InducedKey Outcomes MeasuredReference
C57BL/6J50 µg/kgIntraperitoneal (i.p.)12 total injections over 2 daysAcute PancreatitisPain assessment, serum amylase and lipase, pancreas histology[1][2]
Not Specified50 µg/kgIntraperitoneal (i.p.)4, 5, or 6 hourly injectionsAcute PancreatitisSerum amylase and lipase, pancreas histology
NIH Female50 µg/kgIntraperitoneal (i.p.)6 hourly injectionsMild Acute PancreatitisSerum amylase, pancreatic weight, histology[3]
Not SpecifiedDose-dependentSubcutaneous (s.c.) or Intraperitoneal (i.p.)Not specifiedAcute Necrotizing PancreatitisSerum amylase, pancreatic weight, histology, electron microscopy[4][5]
Not SpecifiedNot SpecifiedIntraperitoneal (i.p.)Hourly injections for up to 9 hoursAcute PancreatitisSerum amylase and lipase, pancreatic weight, histology[8]
Not Specified50 µg/kgIntraperitoneal (i.p.)Single injection or 7 hourly injectionsAcute PancreatitisSerum amylase, pancreatic edema, myeloperoxidase (MPO) activity[9]
C57BL/6J50 µg/kgIntraperitoneal (i.p.)10 daily injections, followed by LPSSevere Acute PancreatitisMortality, histology[10]
C57BL/650 µg/kgIntraperitoneal (i.p.)7 hourly injections, twice a week for 10 weeksChronic PancreatitisHistology (fibrosis), gut microbiome analysis[6]

III. Experimental Protocols

A. Materials
  • Caerulein (sulfated form)

  • Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)

  • Male or female mice (e.g., C57BL/6, NIH), 8-10 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Analytical balance

  • Vortex mixer

B. Preparation of Caerulein Solution
  • Aseptically reconstitute lyophilized caerulein powder in sterile 0.9% saline or PBS to create a stock solution. A common stock concentration is 100 µg/mL.

  • Vortex gently to ensure complete dissolution.

  • Dilute the stock solution with sterile saline or PBS to the final desired working concentration. For a 50 µg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the working concentration would be 12.5 µg/mL.

  • Store stock solutions at -20°C and working solutions at 4°C for short-term use (up to one week).

C. Animal Handling and Dosing
  • Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

  • Provide free access to food and water, unless fasting is required by the specific experimental design. Some protocols call for an 18-hour fast before induction.[3]

  • On the day of the experiment, weigh each mouse to accurately calculate the injection volume.

  • Administer caerulein via intraperitoneal (i.p.) injection. Subcutaneous (s.c.) administration has also been reported.[4][5]

D. Protocol for Induction of Acute Pancreatitis
  • Administer hourly intraperitoneal injections of caerulein at a dose of 50 µg/kg for a total of 6 to 12 injections.[1][3]

  • The number of injections can be varied to modulate the severity of pancreatitis.[8]

  • Control animals should receive an equivalent volume of sterile saline or PBS at the same injection frequency.

  • Euthanize mice at a predetermined time point after the final injection (e.g., 1 to 24 hours) for sample collection.[8]

E. Protocol for Induction of Severe Acute Pancreatitis
  • To induce a more severe, necrotizing pancreatitis, a combination of caerulein and lipopolysaccharide (LPS) can be used.[3][10]

  • Administer hourly intraperitoneal injections of caerulein (50 µg/kg) for 6 to 10 hours.[3][10]

  • One hour after the final caerulein injection, administer a single intraperitoneal injection of LPS (e.g., 10-15 mg/kg).[3][10]

  • Monitor animals closely for signs of distress, as this model can be associated with significant morbidity and mortality.

F. Protocol for Induction of Chronic Pancreatitis
  • Administer a series of hourly intraperitoneal caerulein injections (50 µg/kg, e.g., 7 injections).[6]

  • Repeat this injection regimen twice a week for several weeks (e.g., 10 weeks) to induce chronic changes, including fibrosis.[6]

  • Control animals receive saline or PBS injections following the same schedule.

G. Endpoint Analysis
  • Blood Collection: Collect blood via cardiac puncture or other approved methods for the measurement of serum amylase and lipase, which are key biochemical markers of pancreatic injury.[8]

  • Pancreas Collection: Euthanize the animal and carefully dissect the pancreas.

  • Histological Analysis: Fix a portion of the pancreas in 10% neutral buffered formalin for paraffin embedding and subsequent hematoxylin and eosin (H&E) staining to assess edema, inflammatory cell infiltration, and acinar cell necrosis.

  • Other Analyses: Pancreatic tissue can also be used for measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), gene expression analysis, and protein analysis.

IV. Signaling Pathways and Experimental Workflow Diagrams

A. Experimental Workflow for Caerulein-Induced Acute Pancreatitis

G cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis p1 Acclimatize Mice p2 Prepare Caerulein (50 µg/kg in Saline) p1->p2 i1 Hourly Intraperitoneal Injections (6-12 doses) p2->i1 a1 Euthanasia & Sample Collection (1-24h post-final injection) i1->a1 a2 Serum Analysis (Amylase, Lipase) a1->a2 a3 Pancreas Histology (H&E Staining) a1->a3 a4 Molecular Analysis (MPO, Cytokines) a1->a4

Caption: Experimental workflow for inducing acute pancreatitis in mice using caerulein.

B. Signaling Pathway in Caerulein-Induced Pancreatitis

G Caerulein Caerulein (Supramaximal Dose) CCKR CCK Receptor (Acinar Cells) Caerulein->CCKR Intracellular_Ca ↑ Intracellular Ca2+ CCKR->Intracellular_Ca Zymogen_Activation Premature Zymogen Activation Intracellular_Ca->Zymogen_Activation Autophagy_Impairment Autophagy Impairment Intracellular_Ca->Autophagy_Impairment Acinar_Cell_Injury Acinar Cell Injury & Necrosis Zymogen_Activation->Acinar_Cell_Injury Autophagy_Impairment->Acinar_Cell_Injury NFkB NF-κB Activation Inflammation Inflammation (Cytokine Release, Neutrophil Infiltration) NFkB->Inflammation Inflammation->Acinar_Cell_Injury Edema Pancreatic Edema Inflammation->Edema Acinar_Cell_Injury->NFkB

Caption: Simplified signaling pathway of caerulein-induced pancreatitis.

References

Application Notes and Protocols for Desulfated Caerulein in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analog of cholecystokinin (CCK). It exists in both a sulfated and a desulfated form, with the presence or absence of a sulfate group on the tyrosine residue dramatically influencing its receptor affinity and biological activity. While sulfated caerulein is a high-affinity agonist for the cholecystokinin-1 receptor (CCK1R) and is widely used to induce experimental pancreatitis in vitro, desulfated caerulein exhibits a markedly lower affinity for CCK1R and a higher affinity for the cholecystokinin-2 receptor (CCK2R), which is also known as the gastrin receptor.[1] This differential receptor binding translates to distinct cellular responses, making desulfated caerulein a valuable tool for investigating CCK2R-mediated signaling pathways in various cell types.

These application notes provide detailed protocols for the use of desulfated caerulein in in vitro cell culture experiments, with a focus on pancreatic and gastric cell lines. The protocols and data presented herein are designed to guide researchers in studying cell proliferation, signaling, and other cellular responses mediated by the activation of CCK2 receptors.

Data Presentation

Table 1: Receptor Affinity of Sulfated vs. Desulfated CCK Analogs
LigandReceptorAffinity (Kd)Reference
Sulfated Caerulein/CCK-8CCK1RHigh (nanomolar range)[1]
Desulfated Caerulein/CCK-8CCK1RLow (micromolar range)[1]
Sulfated Caerulein/CCK-8CCK2RHigh (nanomolar range)[1]
Desulfated Caerulein/CCK-8CCK2RHigh (nanomolar range)[1]
Table 2: Comparative Effects of Sulfated and Desulfated CCK Analogs on AR42J Pancreatic Acinar Cells
TreatmentConcentrationObserved EffectReference
Sulfated Caerulein0.1 nMHalf-maximal increase in chymotrypsinogen synthesis[2]
Sulfated Caerulein10 nMMaximal threefold increase in [3H]thymidine incorporation[3]
Sulfated Caerulein10 nMNo significant mitogenic effect[2]
Sulfated Caerulein10⁻⁹ to 10⁻⁵ MIncreased percentage of necrotic cells (1.3% to 15.04%)[4]
Desulfated Gastrin (CCK2R agonist)150 pMHalf-maximal increase in cell proliferation[2]
Desulfated Gastrin (CCK2R agonist)100 nM26% increase in chymotrypsinogen synthesis[2]

Experimental Protocols

Protocol 1: Analysis of Cell Proliferation using a CCK-8 Assay

This protocol is designed to assess the effect of desulfated caerulein on the proliferation of CCK2R-expressing cells, such as the human gastric cancer cell line MKN-45 or pancreatic stellate cells.

Materials:

  • CCK2R-expressing cells (e.g., MKN-45)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Desulfated caerulein

  • Sulfated caerulein (as a control)

  • Phosphate-buffered saline (PBS)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Serum Starvation (Optional): To synchronize the cells and reduce the background proliferation rate, replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for an additional 24 hours.

  • Treatment: Prepare a serial dilution of desulfated caerulein and sulfated caerulein in the appropriate culture medium. A suggested concentration range is 1 pM to 1 µM. Remove the medium from the wells and add 100 µL of the prepared caerulein solutions. Include a vehicle control (medium without caerulein).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.

  • CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 2: Assessment of Apoptosis by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with desulfated caerulein.

Materials:

  • CCK2R-expressing cells

  • Complete culture medium

  • Desulfated caerulein

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of desulfated caerulein (e.g., 10 nM to 1 µM) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: Evaluation of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to desulfated caerulein stimulation using a fluorescent calcium indicator.

Materials:

  • CCK2R-expressing cells

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Desulfated caerulein

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging.

  • Dye Loading: Wash the cells with HBSS and then incubate them with Fura-2 AM or Fluo-4 AM in HBSS in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove the extracellular dye.

  • Measurement: Place the dish or plate in the fluorescence imaging system. Acquire a baseline fluorescence reading.

  • Stimulation: Add a solution of desulfated caerulein to the cells while continuously recording the fluorescence intensity.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is used to calculate the absolute [Ca²⁺]i. For Fluo-4, the change in fluorescence intensity relative to the baseline (F/F₀) is typically reported.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Desulfated Caerulein Desulfated Caerulein CCK2R CCK2R Desulfated Caerulein->CCK2R Binds to Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_ER->PKC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Regulates

Caption: CCK2R signaling pathway activated by desulfated caerulein.

Experimental_Workflow start Start seed_cells Seed CCK2R-expressing cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 serum_starve Serum Starve (optional) 24h incubate1->serum_starve treat Treat with Desulfated Caerulein (various concentrations) serum_starve->treat incubate2 Incubate 24-72h treat->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read_absorbance Read Absorbance at 450 nm incubate3->read_absorbance analyze Analyze Data (% Proliferation vs. Control) read_absorbance->analyze end End analyze->end

Caption: Workflow for cell proliferation assay using CCK-8.

References

Application Notes and Protocols for the Analytical Measurement of Desulfated Caerulein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desulfated caerulein, a decapeptide related to cholecystokinin (CCK), is a valuable tool in pancreatitis research and drug development. Accurate and precise quantification of this peptide in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological and pathological roles. These application notes provide detailed protocols for the analysis of desulfated caerulein using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, we present an overview of the key signaling pathways modulated by caerulein and its analogs.

Analytical Techniques: A Comparative Overview

The choice of analytical technique for desulfated caerulein quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely available method suitable for relatively high concentrations, while LC-MS/MS offers superior sensitivity and specificity for detecting low levels of the peptide in complex biological fluids.

Table 1: Representative Quantitative Data for Analytical Methods

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 50 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~1 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95 - 105%85 - 115%
Sample Volume 50 - 100 µL20 - 50 µL

Note: The values presented in this table are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential for establishing performance characteristics in your laboratory.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of desulfated caerulein from plasma or serum, effectively removing proteins and other interfering substances.

Materials:

  • Oasis® HLB 1 cc (30 mg) SPE Cartridges

  • SPE Vacuum Manifold

  • Plasma or Serum Sample

  • 4% Phosphoric Acid in Water

  • 5% Ammonium Hydroxide in Water

  • Methanol

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • 0.1% Trifluoroacetic Acid (TFA) in Water

  • 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Sample Pre-treatment: Acidify the plasma/serum sample by adding an equal volume of 4% phosphoric acid. Vortex for 30 seconds.

  • Cartridge Conditioning: Place the Oasis® HLB SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the desulfated caerulein from the cartridge with 1 mL of 0.1% TFA in 80% acetonitrile. Collect the eluate in a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Method

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 214 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-27 min: 60% to 10% B

    • 27-35 min: 10% B (re-equilibration)

LC-MS/MS Method

Instrumentation and Columns:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 50% B

    • 7-8 min: 50% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

Mass Spectrometry Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): [To be determined based on the exact mass of desulfated caerulein and its charge state, e.g., for [M+2H]²⁺]

  • Product Ions (m/z): [To be determined by fragmentation analysis, select at least two specific transitions]

  • Collision Energy: To be optimized for each transition

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Signaling Pathways and Experimental Workflows

The biological effects of caerulein, and by extension its desulfated form, are mediated through the activation of cholecystokinin (CCK) receptors, leading to the initiation of complex intracellular signaling cascades. In the context of pancreatitis models, supramaximal stimulation of these receptors triggers inflammatory pathways.

Caerulein_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caerulein Caerulein/ Desulfated Caerulein CCKR CCK Receptor Caerulein->CCKR PLC PLC CCKR->PLC MAPK_pathway MAPK Pathway (ERK, JNK, p38) CCKR->MAPK_pathway JAK JAK CCKR->JAK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC IKK IKK PKC->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Gene_Expression Inflammatory Gene Expression (Cytokines, Chemokines) NFkB_active->Gene_Expression Nuclear Translocation MAPK_pathway->Gene_Expression AP-1 Activation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression Nuclear Translocation

Caption: Caerulein-induced signaling pathways in pancreatic acinar cells.

The diagram above illustrates the primary signaling cascades activated by caerulein binding to the CCK receptor.[1][2][3][4][5][6][7][8][9][10] This leads to the activation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1] These events converge on the activation of key transcription factors, including NF-κB, and the MAPK and JAK-STAT pathways, ultimately leading to the expression of pro-inflammatory genes.[4][6][7][8][9][10]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Plasma/Serum Sample spe Solid-Phase Extraction (SPE) start->spe extract Clean Extract spe->extract hplc HPLC-UV Analysis extract->hplc lcms LC-MS/MS Analysis extract->lcms quant_hplc Quantification (UV Peak Area) hplc->quant_hplc quant_lcms Quantification (MRM Peak Area) lcms->quant_lcms result Concentration of Desulfated Caerulein quant_hplc->result quant_lcms->result

Caption: General workflow for the analysis of desulfated caerulein.

The analytical workflow begins with the extraction of desulfated caerulein from the biological matrix using solid-phase extraction to remove interfering substances. The resulting clean extract is then analyzed by either HPLC-UV or LC-MS/MS. Quantification is achieved by measuring the peak area of the analyte and comparing it to a standard curve. This process allows for the accurate determination of the concentration of desulfated caerulein in the original sample.

References

Application Notes and Protocols: Stability and Storage of Desulfated Caerulein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desulfated caerulein is a decapeptide and the non-sulfated analog of caerulein, a potent cholecystokinin (CCK) receptor agonist. Its utility in research, particularly in studies involving CCK receptors and pancreatic function, necessitates a clear understanding of its stability and appropriate handling procedures to ensure experimental reproducibility and the integrity of results. These application notes provide a comprehensive guide to the stability and storage of desulfated caerulein, including recommended conditions and protocols for assessing its stability in solution.

Stability Profile of Desulfated Caerulein

The stability of desulfated caerulein is highly dependent on its physical state. As with many peptides, it is significantly more stable in its lyophilized form than in solution.

Solid (Lyophilized) Form

In its lyophilized powder form, desulfated caerulein is stable for extended periods when stored under appropriate conditions.

Solution Form

Solutions of desulfated caerulein are considered unstable and should be prepared fresh for immediate use. [1] Peptides in solution are susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation. Factors such as pH, temperature, and the presence of proteases can significantly impact the rate of degradation.

Storage Conditions

Proper storage is critical to maintaining the integrity of desulfated caerulein.

FormStorage TemperatureDurationContainerNotes
Lyophilized Powder -20°CUp to 3 yearsTightly sealed vialProtect from moisture and light.
Solution -20°C or -80°CShort-term (days)Aliquots in polypropylene tubesImmediate use is strongly recommended. Avoid repeated freeze-thaw cycles. For anything other than immediate use, stability must be experimentally verified.

Table 1: Recommended Storage Conditions for Desulfated Caerulein

Experimental Protocol: Assessing the Stability of Desulfated Caerulein in Solution (Forced Degradation Study)

Given the inherent instability of desulfated caerulein in solution, it is often necessary to empirically determine its stability under specific experimental conditions. A forced degradation study can provide valuable data on the peptide's degradation kinetics. This protocol outlines a general method for such a study using High-Performance Liquid Chromatography (HPLC).

Objective

To determine the degradation rate of desulfated caerulein in a specific buffer solution at various temperatures over time.

Materials
  • Lyophilized desulfated caerulein

  • High-purity water (Milli-Q or equivalent)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column suitable for peptide analysis

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Temperature-controlled incubators or water baths

  • Polypropylene microcentrifuge tubes

Protocol
  • Preparation of Stock Solution:

    • Carefully weigh a precise amount of lyophilized desulfated caerulein.

    • Reconstitute the peptide in the desired buffer to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.

  • Sample Incubation:

    • Aliquot the stock solution into multiple polypropylene tubes.

    • Place sets of aliquots into incubators set at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot from each temperature condition.

    • Immediately analyze the sample by HPLC or freeze at -80°C for later analysis.

  • HPLC Analysis:

    • Method:

      • Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm

      • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient is 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 214 nm or 280 nm

      • Injection Volume: 20 µL

    • Procedure:

      • Equilibrate the HPLC system until a stable baseline is achieved.

      • Inject the T=0 sample to determine the initial peak area of the intact desulfated caerulein.

      • Inject each subsequent time-point sample.

  • Data Analysis:

    • For each chromatogram, identify and integrate the peak corresponding to the intact desulfated caerulein.

    • Calculate the percentage of remaining desulfated caerulein at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide against time for each temperature condition.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study as described above.

Time (Hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
298.594.285.1
497.188.772.3
894.378.552.1
1291.869.137.5
2484.247.714.1
4870.922.8< 5

Table 2: Example of Desulfated Caerulein Stability Data in Solution (Illustrative)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis reconstitute Reconstitute Lyophilized Desulfated Caerulein aliquot Aliquot into Multiple Tubes reconstitute->aliquot temp1 Incubate at 4°C temp2 Incubate at 25°C temp3 Incubate at 37°C sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) temp1->sampling hplc Analyze by HPLC sampling->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Workflow for Forced Degradation Study of Desulfated Caerulein.

Signaling Pathway

Desulfated caerulein, as a CCK receptor agonist, is expected to activate signaling pathways similar to cholecystokinin. The primary receptor, CCK-A, is a G-protein coupled receptor that activates the phospholipase C pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Desulfated Caerulein receptor CCK-A Receptor ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Responses (e.g., Enzyme Secretion) ca2->response pkc->response

Caption: CCK-A Receptor Signaling via the Phospholipase C Pathway.

General Handling Recommendations for Peptides

  • Avoid Moisture: Allow lyophilized peptide vials to equilibrate to room temperature before opening to prevent condensation.

  • Use Sterile Technique: Use sterile buffers and tips to prevent enzymatic or microbial degradation.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can cause peptide degradation and aggregation, it is best to aliquot peptide solutions into single-use volumes.

  • Consider Additives: For longer-term storage of solutions, the inclusion of stabilizing agents such as antioxidants (for peptides with susceptible residues like Met, Cys, Trp) or buffering agents to maintain an optimal pH (typically pH 5-6) might be considered, but their compatibility and effect on the experiment must be validated.

References

Application Notes and Protocols for Desulfated Caerulein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desulfated caerulein, a decapeptide analog of cholecystokinin (CCK), is a valuable tool in experimental research, primarily for inducing pancreatitis in animal models and for studying cellular signaling pathways related to CCK receptors. As a potent CCK receptor agonist, its correct preparation and handling are crucial for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the dissolution of desulfated caerulein for both in vitro and in vivo applications, alongside an overview of the key signaling pathways it modulates.

Chemical Properties and Storage

PropertyValue
Molecular Weight ~1351.5 g/mol (varies slightly by salt form)
Appearance Lyophilized white powder
Storage Store lyophilized powder at -20°C for long-term stability.
Solution Stability Solutions are unstable and should be prepared fresh for each experiment.[1]

Dissolution Protocols

The choice of solvent for desulfated caerulein depends on the experimental system. It is sparingly soluble in water and aqueous buffers, and organic solvents like dimethyl sulfoxide (DMSO) are often used to prepare concentrated stock solutions.

Table 1: Recommended Solvents and Concentrations
ApplicationSolventStock Solution ConcentrationWorking Concentration
In Vitro (Cell Culture) DMSO1-10 mM0.1 nM - 100 nM
HEPES-Ringer BufferPrepare fresh10 nM - 100 nM
In Vivo (Rodent Models) Sterile 0.9% Saline or PBS100 µg/mL5-50 µg/kg body weight
DMSOVariableVariable

Experimental Protocols

Protocol 1: Preparation of Desulfated Caerulein for In Vitro Experiments (e.g., Pancreatic Acinar Cells)

Materials:

  • Desulfated caerulein (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., HEPES-Ringer buffer)

Procedure for Preparing a 1 mM Stock Solution in DMSO:

  • Calculate the required mass: Based on the batch-specific molecular weight provided by the supplier, calculate the mass of desulfated caerulein needed to prepare the desired volume of a 1 mM stock solution.

  • Equilibrate: Allow the vial of lyophilized desulfated caerulein to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Aseptically add the calculated volume of DMSO to the vial to achieve a 1 mM concentration.

  • Dissolution: Gently vortex or pipette up and down to ensure the peptide is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Procedure for Preparing Working Solutions:

  • Thaw: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the appropriate pre-warmed cell culture medium (e.g., HEPES-Ringer buffer) to the final desired working concentration (e.g., 10 nM - 100 nM).

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment.

Protocol 2: Preparation of Desulfated Caerulein for In Vivo Experiments (e.g., Induction of Pancreatitis in Mice)

Materials:

  • Desulfated caerulein (lyophilized powder)

  • Sterile, pyrogen-free 0.9% saline or PBS

  • Sterile syringes and needles

Procedure:

  • Reconstitution: Aseptically reconstitute the lyophilized desulfated caerulein powder in sterile 0.9% saline or PBS to a stock concentration of 100 µg/mL.

  • Working Solution: Further dilute the stock solution with sterile saline or PBS to the final working concentration required for injection. For example, to achieve a dose of 50 µg/kg in a 20g mouse with an injection volume of 0.1 mL, the working concentration would be 10 µg/mL.

  • Fresh Preparation: It is highly recommended to prepare the solution fresh on the day of injection due to its limited stability in aqueous solutions.

  • Administration: Administer the solution via intraperitoneal (i.p.) injection.

Signaling Pathways Modulated by Desulfated Caerulein

Desulfated caerulein exerts its biological effects by binding to cholecystokinin (CCK) receptors, primarily CCK1 and CCK2 receptors, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular signaling pathways.

Desulfated_Caerulein_Workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol DS_Caerulein_Powder1 Desulfated Caerulein (Lyophilized Powder) DMSO_Stock 1-10 mM Stock in DMSO DS_Caerulein_Powder1->DMSO_Stock Dissolve Working_Solution_Vitro 0.1-100 nM Working Solution (in Culture Medium) DMSO_Stock->Working_Solution_Vitro Dilute Cell_Culture Treat Cell Culture (e.g., Pancreatic Acini) Working_Solution_Vitro->Cell_Culture DS_Caerulein_Powder2 Desulfated Caerulein (Lyophilized Powder) Saline_Stock 100 µg/mL Stock (in Saline/PBS) DS_Caerulein_Powder2->Saline_Stock Dissolve Working_Solution_Vivo 5-50 µg/kg Working Solution Saline_Stock->Working_Solution_Vivo Dilute Animal_Model Administer to Animal Model (e.g., Mouse) Working_Solution_Vivo->Animal_Model

Caption: Experimental workflow for preparing desulfated caerulein solutions.

Signaling_Pathways cluster_G_Proteins G-Protein Activation cluster_Downstream_Effectors Downstream Effectors cluster_Second_Messengers Second Messengers cluster_Kinase_Cascades Kinase Cascades DS_Caerulein Desulfated Caerulein CCKR CCK Receptors (CCK1R, CCK2R) DS_Caerulein->CCKR Gq Gq CCKR->Gq Gs Gs CCKR->Gs PI3K_AKT PI3K / AKT CCKR->PI3K_AKT JAK_STAT JAK / STAT CCKR->JAK_STAT PLC PLC Gq->PLC AC AC Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC PKA PKA cAMP->PKA MAPK MAPK (ERK, JNK, p38) Ca_PKC->MAPK NFkB NF-κB Ca_PKC->NFkB Cellular_Response Cellular Responses (Enzyme Secretion, Proliferation, Inflammation) PKA->Cellular_Response MAPK->Cellular_Response PI3K_AKT->MAPK JAK_STAT->Cellular_Response NFkB->Cellular_Response

Caption: Key signaling pathways activated by desulfated caerulein.

Key Signaling Cascades:

  • Gq/PLC/Ca2+ Pathway: Activation of Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

  • Gs/AC/cAMP Pathway: Activation of Gs protein stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is a central signaling cascade activated by CCK receptor stimulation, playing a role in cell proliferation, differentiation, and apoptosis.

  • PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling route involved in cell survival and growth.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated, particularly in inflammatory responses.

  • NF-κB Pathway: Activation of the nuclear factor-kappa B (NF-κB) pathway is a key event in the inflammatory response induced by supraphysiological doses of caerulein.

These pathways collectively regulate a wide range of cellular processes, including enzyme secretion, gene expression, cell proliferation, and inflammation. The specific cellular response depends on the cell type, the concentration of desulfated caerulein, and the duration of exposure.

References

Application Notes and Protocols for Desulfated Caerulein in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically investigating "desulfated caerulein" in neuroscience is limited. The following application notes and protocols are primarily based on studies of non-sulfated cholecystokinin-8 (NS CCK-8) and other cholecystokinin (CCK) analogues that act on the cholecystokinin-2 (CCK2) receptor, the primary target for non-sulfated CCK peptides in the central nervous system.

Introduction

Desulfated caerulein, a decapeptide analogue of cholecystokinin (CCK), is a valuable tool for neuroscience research due to its selective agonist activity at the CCK2 receptor. Unlike its sulfated counterpart, which has a high affinity for both CCK1 and CCK2 receptors, desulfated caerulein and other non-sulfated CCK analogues primarily target the CCK2 receptor, which is widely distributed throughout the central nervous system.[1][2] This selectivity allows for the specific investigation of the roles of the CCK2 receptor in various neurological processes, including satiety, anxiety, and neuroprotection. In the brain, non-sulfated CCK is naturally present, although in smaller quantities than the sulfated form, and is enriched in neuronal cell bodies.[2][3]

Data Presentation

The following tables summarize quantitative data from studies utilizing non-sulfated CCK analogues in neuroscience research.

Table 1: In Vivo Dosages of Non-Sulfated CCK Analogues

CompoundAnimal ModelDosageRoute of AdministrationObserved Effect
Non-sulfated CCK-8Male Sprague Dawley rats0.5 nmol/kgIntraperitoneal (i.p.)Reduced food intake and increased Fos-like immunoreactivity in the hindbrain and enteric nervous system.[4]
(pGLu)-(Gln)-CCK8Male C57BL/6 mice50 nmol/kgIntraperitoneal (i.p.)Neuroprotective effects in an MPTP-induced Parkinson's disease model.[5]
CCK-8Fasted mice0.03 nmol/brainIntracerebroventricular (i.c.v.)Suppressed food intake.[6]

Table 2: Receptor Binding Affinity

ReceptorLigandAffinity
CCK1 ReceptorSulfated CCKHigh (nanomolar range)
CCK1 ReceptorNon-sulfated CCK / GastrinLow (micromolar range)[1]
CCK2 ReceptorSulfated CCKHigh (similar to non-sulfated)
CCK2 ReceptorNon-sulfated CCK / GastrinHigh (binds equally well as sulfated form)[1][2]

Experimental Protocols

Protocol 1: Investigation of Satiety and Neuronal Activation using Non-Sulfated CCK-8

This protocol is adapted from studies investigating the effect of non-sulfated CCK-8 on food intake and neuronal activation in rats.[4]

Objective: To determine the effect of intraperitoneally administered non-sulfated CCK-8 on food intake and to map the resulting neuronal activation in the brain.

Materials:

  • Non-sulfated cholecystokinin-8 (NS CCK-8)

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague Dawley rats

  • Standard laboratory rat chow

  • Apparatus for measuring food intake

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Primary antibody against Fos protein

  • Appropriate secondary antibodies and visualization reagents

  • Microscope for imaging brain sections

Procedure:

  • Animal Acclimation: Acclimate male Sprague Dawley rats to individual housing and the specific diet for at least 7 days prior to the experiment.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Drug Preparation: Dissolve NS CCK-8 in sterile saline to the desired concentration. A dosage of 0.5 nmol/kg has been shown to be effective.[4]

  • Administration: Administer the prepared NS CCK-8 solution or a vehicle control (saline) via intraperitoneal (i.p.) injection.

  • Food Intake Measurement: Immediately after injection, provide pre-weighed amounts of food and measure consumption at regular intervals (e.g., 30, 60, 90, and 120 minutes).

  • Tissue Collection: 90 minutes after the injection, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Immunohistochemistry for Fos:

    • Post-fix the brains in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.

    • Section the brains (e.g., at 40 µm) on a cryostat, focusing on regions of interest such as the dorsal vagal complex in the hindbrain.

    • Perform immunohistochemistry using a primary antibody against the Fos protein to identify activated neurons.

    • Use appropriate secondary antibodies and a detection system (e.g., DAB) to visualize Fos-like immunoreactivity.

  • Data Analysis:

    • Analyze food intake data using appropriate statistical methods (e.g., ANOVA).

    • Quantify the number of Fos-positive cells in the brain regions of interest.

Signaling Pathways and Visualizations

CCK2 Receptor Signaling Pathway

Non-sulfated CCK analogues, including desulfated caerulein, exert their effects by binding to the CCK2 receptor, a G-protein coupled receptor. Activation of the CCK2 receptor can initiate multiple downstream signaling cascades, primarily through Gq and Gs proteins.[2] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. Additionally, pathways involving protein kinase A (PKA), Akt, and extracellular signal-regulated kinases (ERK) can be activated.[5][7]

CCK2R_Signaling cluster_membrane Cell Membrane CCK2R CCK2 Receptor Gq Gq CCK2R->Gq activates DS_Caerulein Desulfated Caerulein (or NS CCK-8) DS_Caerulein->CCK2R PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: CCK2 Receptor Gq Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study investigating the effects of desulfated caerulein.

Experimental_Workflow start Start: Hypothesis Formulation acclimation Animal Acclimation and Preparation start->acclimation grouping Random Assignment to Treatment Groups (Vehicle vs. Desulfated Caerulein) acclimation->grouping administration Drug Administration (e.g., i.p. injection) grouping->administration behavioral Behavioral Testing (e.g., Food Intake, Anxiety Models) administration->behavioral tissue Tissue Collection (Brain, etc.) behavioral->tissue analysis Biochemical/Histological Analysis (e.g., Immunohistochemistry, Western Blot) tissue->analysis data Data Analysis and Interpretation analysis->data end Conclusion data->end

Caption: General In Vivo Experimental Workflow.

References

Application of Desulfated Caerulein in Gastrointestinal Motility Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent analogue of cholecystokinin (CCK). It exerts significant effects on gastrointestinal (GI) motility, primarily through its interaction with CCK receptors. The sulfated form of caerulein is a high-affinity agonist for both CCK1 (CCK-A) and CCK2 (CCK-B) receptors and is widely used experimentally to induce pancreatitis and study GI function.

Desulfated caerulein, lacking the sulfate group on the tyrosine residue, exhibits a markedly different receptor affinity profile. It has a significantly lower affinity for the CCK1 receptor, which is predominantly responsible for mediating gallbladder contraction and pancreatic enzyme secretion.[1][2] Conversely, desulfated caerulein retains a relatively high affinity for the CCK2 receptor, which is found in the stomach and brain.[1] This differential binding makes desulfated caerulein a valuable tool for dissecting the specific roles of the CCK2 receptor in regulating GI motility, distinct from the potent and often confounding effects of CCK1 receptor activation.

These application notes provide an overview of the use of desulfated caerulein in GI motility studies, including its mechanism of action, protocols for in vivo and in vitro experiments, and a summary of its observed effects.

Mechanism of Action

Desulfated caerulein primarily exerts its effects on the GI tract by acting as an agonist at CCK2 receptors. The signaling cascade initiated by the binding of desulfated caerulein to the CCK2 receptor on smooth muscle cells is believed to follow the canonical Gq/11 pathway.

Signaling Pathway of Desulfated Caerulein in GI Smooth Muscle

Desulfated_Caerulein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Desulfated_Caerulein Desulfated Caerulein CCK2R CCK2 Receptor Desulfated_Caerulein->CCK2R Binds Gq11 Gq/11 CCK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from SR) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: CCK2 Receptor Signaling Pathway

Data Presentation

The following tables summarize the comparative effects of sulfated and desulfated caerulein on various GI parameters. It is important to note that direct quantitative comparisons in GI motility studies are sparse in the available literature. The data presented is synthesized from multiple sources, with the understanding that sulfation is crucial for potent CCK1 receptor-mediated effects like gallbladder and pancreatic stimulation, while both forms can act on CCK2 receptors.

Table 1: Comparative Receptor Affinities

CompoundCCK1 Receptor AffinityCCK2 Receptor AffinityReference
Sulfated CaeruleinHighHigh[1]
Desulfated CaeruleinLowHigh[1]

Table 2: Effects on Gastrointestinal Functions (Qualitative Summary)

FunctionSulfated CaeruleinDesulfated CaeruleinPrimary Receptor
Gastric Acid SecretionPotent StimulatorWeak StimulatorCCK2
Gastric EmptyingInhibitionWeaker InhibitionCCK1/CCK2
Intestinal TransitAccelerationLess Pronounced EffectCCK1
Gallbladder ContractionPotent StimulatorMinimal EffectCCK1
Pancreatic SecretionPotent StimulatorMinimal EffectCCK1

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of desulfated caerulein on GI motility are provided below. These protocols are generalized and may require optimization based on specific experimental goals and animal models.

In Vivo Studies

1. Gastric Emptying Assay (Rodent Model)

  • Objective: To measure the rate of gastric emptying following the administration of desulfated caerulein.

  • Materials:

    • Desulfated caerulein

    • Saline (vehicle)

    • Non-absorbable marker (e.g., phenol red or radiolabeled meal)

    • Stomach tubes for gavage

    • Surgical instruments

  • Protocol:

    • Fast animals (e.g., mice or rats) overnight with free access to water.

    • Administer desulfated caerulein or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.

    • After a predetermined time (e.g., 15-30 minutes), administer a test meal containing a non-absorbable marker by oral gavage.

    • At a specified time point after the meal (e.g., 20-30 minutes), euthanize the animals.

    • Surgically expose the abdomen and clamp the pylorus and cardia to isolate the stomach.

    • Excise the stomach and homogenize its contents in a known volume of alkaline solution (for phenol red).

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • Calculate the amount of marker remaining in the stomach relative to a control group that is euthanized immediately after gavage.

    • Gastric emptying (%) = (1 - (Amount of marker in stomach / Amount of marker in control stomach)) x 100.

2. Intestinal Transit Assay (Rodent Model)

  • Objective: To measure the transit of a non-absorbable marker through the small intestine.

  • Materials:

    • Desulfated caerulein

    • Saline (vehicle)

    • Charcoal meal (e.g., 5% charcoal in 10% gum arabic)

    • Surgical instruments

  • Protocol:

    • Fast animals overnight with free access to water.

    • Administer desulfated caerulein or vehicle i.p. or s.c.

    • After a set time, administer the charcoal meal via oral gavage.

    • Euthanize the animals after a specific period (e.g., 20-30 minutes).

    • Carefully excise the entire small intestine from the pylorus to the cecum.

    • Lay the intestine flat and measure the total length.

    • Measure the distance traveled by the charcoal front from the pylorus.

    • Calculate the intestinal transit as a percentage of the total length of the small intestine.

    • Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.

In Vitro Studies

1. Isolated Smooth Muscle Strip Contraction Assay

  • Objective: To measure the direct contractile effect of desulfated caerulein on GI smooth muscle.

  • Materials:

    • Desulfated caerulein

    • Krebs-Ringer bicarbonate solution

    • Organ bath system with force transducers

    • Animal tissue (e.g., guinea pig ileum, rat stomach fundus)

  • Protocol:

    • Euthanize the animal and dissect the desired segment of the GI tract (e.g., ileum, stomach).

    • Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 1-2 cm long, 2-3 mm wide).

    • Mount the muscle strips in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

    • Record isometric contractions using a force transducer connected to a data acquisition system.

    • Construct a cumulative concentration-response curve by adding increasing concentrations of desulfated caerulein to the organ bath.

    • Record the peak contractile response at each concentration.

    • Data can be expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol or KCl).

Experimental Workflow and Logic

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Prep Animal Preparation (Fasting) Drug_Admin Administer Desulfated Caerulein or Vehicle Animal_Prep->Drug_Admin GE_Assay Gastric Emptying Assay (Marker Meal) Drug_Admin->GE_Assay IT_Assay Intestinal Transit Assay (Charcoal Meal) Drug_Admin->IT_Assay GE_Analysis Stomach Excision & Marker Quantification GE_Assay->GE_Analysis IT_Analysis Intestine Excision & Transit Measurement IT_Assay->IT_Analysis Tissue_Prep Tissue Dissection & Muscle Strip Preparation Organ_Bath Mount in Organ Bath & Equilibration Tissue_Prep->Organ_Bath CRC Cumulative Concentration- Response Curve Organ_Bath->CRC Contraction_Measurement Measure Isometric Contraction CRC->Contraction_Measurement

Caption: GI Motility Experimental Workflow

Conclusion

Desulfated caerulein serves as a selective tool for investigating the role of the CCK2 receptor in gastrointestinal motility. Its reduced activity at the CCK1 receptor allows for the study of CCK2-mediated effects with minimal interference from the potent actions of CCK1 receptor activation on the pancreas and gallbladder. The protocols outlined above provide a framework for researchers to explore the nuanced effects of desulfated caerulein on gastric emptying, intestinal transit, and smooth muscle contractility. Further research utilizing this compound will continue to elucidate the complex regulatory pathways governing GI function.

References

Application Notes and Protocols: Desulfated Caerulein as a Control in CCK Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) receptors, primarily the CCK1 and CCK2 receptor subtypes, are crucial mediators of various physiological processes in the gastrointestinal and central nervous systems. Distinguishing the activity of these two receptor subtypes is paramount in research and drug development. Desulfated caerulein, a decapeptide analogue of CCK, serves as an invaluable pharmacological tool for this purpose. Due to the absence of a sulfate group on its tyrosine residue, desulfated caerulein exhibits a significantly lower affinity for the CCK1 receptor while retaining a high affinity for the CCK2 receptor.[1][2] This differential binding profile makes it an excellent negative control in studies investigating CCK1 receptor function and a useful agonist for selectively studying CCK2 receptor-mediated effects.

These application notes provide detailed protocols for utilizing desulfated caerulein as a control in key experimental assays for studying CCK receptors: Receptor Binding Assays, Intracellular Calcium Mobilization Assays, and Pancreatic Amylase Release Assays.

Data Presentation: Ligand Affinities for CCK Receptors

The following table summarizes the binding affinities (Ki in nM) of various ligands, including desulfated caerulein and related compounds, for the human CCK1 and CCK2 receptors. This data highlights the selectivity of desulfated caerulein for the CCK2 receptor.

LigandCCK1 Receptor (Ki, nM)CCK2 Receptor (Ki, nM)Selectivity
CCK-8 (sulfated)~0.6-1~0.3-1Non-selective
Desulfated CCK-8 ~300-500 ~0.3-1 CCK2 selective
Gastrin-17>1000~0.5CCK2 selective
Caerulein (sulfated)~0.1~0.1Non-selective
Desulfated Caerulein High (low affinity) Low (high affinity) CCK2 selective

Note: Ki values are approximate and can vary depending on the experimental conditions and cell system used. Data compiled from multiple sources.

Signaling Pathways

Activation of CCK1 and CCK2 receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

CCK1 Receptor Signaling Pathway

CCK1 receptor activation, typically by sulfated CCK-8, leads to the activation of Gq and Gs G-proteins.[3] Gq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

CCK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ (intracellular) IP3->Ca2 release PKC PKC DAG->PKC activates PKA PKA cAMP->PKA activates CCK_sulfated Sulfated CCK-8 CCK_sulfated->CCK1R

Caption: CCK1 Receptor Signaling Pathway.

CCK2 Receptor Signaling Pathway

The CCK2 receptor is activated by both sulfated and desulfated CCK analogues, as well as gastrin. Its activation primarily couples to Gq, leading to the PLC-IP3-DAG-Ca²⁺ pathway, similar to the CCK1 receptor.

CCK2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq CCK2R->Gq PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 release PKC PKC DAG->PKC activates Ligands Sulfated/Desulfated CCK Gastrin Ligands->CCK2R

Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds to CCK1 and CCK2 receptors using a competitive binding format. Desulfated caerulein is used as a control to differentiate between the two receptor subtypes.

Binding_Assay_Workflow prep Prepare cell membranes expressing CCK1 or CCK2 receptors incubation Incubate membranes with radioligand ([¹²⁵I]-CCK-8) and competitor (e.g., desulfated caerulein) prep->incubation separation Separate bound and free radioligand (e.g., vacuum filtration) incubation->separation counting Quantify bound radioactivity (gamma counter) separation->counting analysis Data analysis to determine Ki values counting->analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing human CCK1 or CCK2 receptors (commercially available or prepared in-house).

  • Radioligand: [¹²⁵I]-Bolton-Hunter labeled CCK-8.

  • Desulfated caerulein (as a control).

  • Test compounds.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Vacuum filtration manifold.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in binding buffer to a final concentration that yields <10% of the added radioligand being bound.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding) or 10 µM unlabeled CCK-8 (for non-specific binding).

    • 25 µL of competitor compound at various concentrations (e.g., desulfated caerulein from 10⁻¹² to 10⁻⁵ M).

    • 50 µL of [¹²⁵I]-CCK-8 (final concentration at or below its Kd, typically 25-50 pM).

    • 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome with Desulfated Caerulein:

  • CCK1 Receptor: Desulfated caerulein will show a very high Ki value (low affinity), indicating it is a poor competitor for the radioligand.

  • CCK2 Receptor: Desulfated caerulein will exhibit a low Ki value (high affinity), effectively displacing the radioligand.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a common method to assess the potency of agonists.

Calcium_Assay_Workflow plating Plate cells expressing CCK1 or CCK2 receptors in a 96-well plate loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->loading stimulation Stimulate cells with agonist (e.g., desulfated caerulein) loading->stimulation measurement Measure fluorescence intensity over time (fluorescence plate reader) stimulation->measurement analysis Data analysis to determine EC₅₀ values measurement->analysis

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • Cells stably expressing human CCK1 or CCK2 receptors (e.g., HEK293, CHO cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Sulfated CCK-8 (positive control).

  • Desulfated caerulein (test compound/control).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM, 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. Leave 100 µL of assay buffer in each well.

  • Compound Preparation: Prepare serial dilutions of sulfated CCK-8 and desulfated caerulein in assay buffer.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Automatically inject the agonist solutions (50 µL) into the wells.

    • Measure the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the log concentration of the agonist.

    • Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response).

Expected Outcome with Desulfated Caerulein:

  • CCK1 Receptor: Desulfated caerulein will elicit a minimal or no calcium response, resulting in a very high or undetermined EC₅₀ value.

  • CCK2 Receptor: Desulfated caerulein will induce a robust, dose-dependent increase in intracellular calcium, yielding a potent EC₅₀ value.

Pancreatic Amylase Release Assay

This is a classic bioassay to assess the functional activity of CCK1 receptors, which are highly expressed on pancreatic acinar cells and mediate enzyme secretion.

Amylase_Assay_Workflow isolation Isolate pancreatic acini from rodent pancreas incubation Incubate acini with agonist (e.g., desulfated caerulein) isolation->incubation separation Separate acini from supernatant (centrifugation) incubation->separation measurement Measure amylase activity in the supernatant and cell lysate separation->measurement analysis Calculate percentage of total amylase released measurement->analysis

Caption: Amylase Release Assay Workflow.

Materials:

  • Freshly isolated pancreatic acini from rat or mouse.

  • Incubation Buffer: HEPES-Ringer buffer supplemented with 0.5% BSA, 0.01% soybean trypsin inhibitor, and essential amino acids, gassed with 100% O₂.

  • Sulfated CCK-8 (positive control).

  • Desulfated caerulein (test compound/control).

  • Amylase activity assay kit (commercially available).

  • Spectrophotometer.

Procedure:

  • Acinar Preparation: Isolate pancreatic acini using established collagenase digestion methods. Resuspend the acini in incubation buffer.

  • Incubation:

    • Aliquot the acinar suspension into microcentrifuge tubes.

    • Add various concentrations of sulfated CCK-8 or desulfated caerulein.

    • Incubate in a shaking water bath at 37°C for 30 minutes.

  • Separation: Centrifuge the tubes at low speed (e.g., 100 x g for 1 minute) to pellet the acini.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the released amylase.

    • Lyse the remaining cell pellet (e.g., with buffer containing Triton X-100) to measure the residual intracellular amylase.

  • Amylase Measurement: Determine the amylase activity in both the supernatant and the cell lysate using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the total amylase content (supernatant + lysate).

    • Express the amylase release as a percentage of the total amylase content.

    • Plot the percentage of amylase release against the log concentration of the agonist to generate a dose-response curve.

Expected Outcome with Desulfated Caerulein:

  • Pancreatic Acini (CCK1 Receptors): Desulfated caerulein will not stimulate, or will only weakly stimulate, amylase release compared to the potent stimulation by sulfated CCK-8. This confirms that the amylase secretion is a CCK1 receptor-mediated event.

Conclusion

Desulfated caerulein is an essential pharmacological tool for the selective study of CCK2 receptors and for use as a negative control in the investigation of CCK1 receptor-mediated functions. The protocols provided here offer a framework for researchers to effectively utilize this compound in key in vitro assays. Proper use of desulfated caerulein will lead to more precise and reliable data in the exploration of the complex roles of CCK receptors in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desulfated Caerulein in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of desulfated caerulein in cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is desulfated caerulein and how does it differ from sulfated caerulein? A1: Desulfated caerulein is a decapeptide analog of cholecystokinin (CCK). The key difference lies in the absence of a sulfate group on the tyrosine residue. This modification significantly alters its binding affinity for cholecystokinin receptor subtypes. The CCK1 receptor's high-affinity binding requires the sulfated tyrosine, whereas the CCK2 receptor binds both sulfated and desulfated forms with high affinity.[1][2]

Q2: What is the primary mechanism of action for desulfated caerulein in cell assays? A2: Desulfated caerulein acts as an agonist for CCK receptors, primarily the CCK2 receptor. These are G-protein coupled receptors (GPCRs).[3] Upon binding, the receptor activates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP₃). IP₃ then triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, resulting in a transient or sustained increase in cytosolic Ca²⁺ concentration.[3][4]

Q3: Which cell lines are appropriate for assays involving desulfated caerulein? A3: The choice of cell line is critical and depends on the CCK receptor subtype being studied.

  • For CCK2 Receptor Studies: Cell lines endogenously expressing the CCK2 receptor or host cells (e.g., HEK-293, CHO) engineered to express the CCK2 receptor are ideal.

  • For Pancreatitis Models: Pancreatic acinar cells, either freshly isolated or from cell lines like the rat pancreatic acinar cell line AR42J, are commonly used.[5][6] These cells respond to supraphysiological concentrations of caerulein analogs, leading to cellular injury that mimics pancreatitis.[6]

Q4: What is a typical concentration range for desulfated caerulein in cell assays? A4: The optimal concentration depends heavily on the cell type and the specific assay.

  • Receptor Binding & Activation: For CCK2 receptors, concentrations in the low nanomolar range (e.g., 0.1-10 nM) are typically sufficient to elicit a response.[7]

  • Inducing Pancreatitis In Vitro: To model pancreatitis through cellular overstimulation, supraphysiological concentrations, often in the range of 10 nM to 100 nM, are used.[5][6][8]

  • Cell Growth Studies: Effects on cell proliferation have been observed at concentrations from 0.1 nM to 10 nM.[7]

Troubleshooting Guide

Q5: I am not observing a cellular response (e.g., calcium flux) after applying desulfated caerulein. What are the possible causes? A5:

  • Incorrect Receptor Expression: Confirm that your cell line expresses the CCK2 receptor, as desulfated caerulein has a very low affinity for the CCK1 receptor.[1] The affinity for CCK1R can be over 500 times lower than its sulfated counterpart.[1]

  • Peptide Degradation: Ensure the desulfated caerulein stock solution is fresh and has been stored properly (typically at -20°C or lower in a suitable buffer). Avoid repeated freeze-thaw cycles.

  • Concentration Too Low: The concentration may be insufficient to trigger a response in your specific cell system. Perform a dose-response experiment to determine the optimal concentration.

  • Assay Sensitivity: For calcium assays, ensure proper loading of the fluorescent dye and that the detection instrument is sensitive enough to capture the signal.[9]

Q6: My results show high variability between wells or experiments. How can I improve consistency? A6:

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Reagent Preparation: Prepare fresh working solutions of desulfated caerulein for each experiment from a validated stock solution to avoid degradation.[10]

  • Assay Conditions: Standardize all incubation times, temperatures, and cell densities. Ensure even cell seeding and consistent dye loading for fluorescence-based assays.

  • Automated Liquid Handling: If available, use automated liquid handlers for reagent addition to minimize human error and timing inconsistencies, especially for kinetic assays like calcium mobilization.[11]

Q7: I am observing significant cell death even at low concentrations. What could be the issue? A7:

  • Cellular Overstimulation: Some cell types, particularly pancreatic acinar cells, are highly sensitive to CCK receptor agonists. Even low nanomolar concentrations can lead to supraphysiological stimulation, causing premature zymogen activation and apoptosis or necrosis.[3][6]

  • Contamination: Check your peptide solution and cell culture reagents for contamination (e.g., endotoxin, microbial).

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the peptide is non-toxic to your cells (typically ≤ 0.1%).[6]

Quantitative Data Summary

Table 1: Comparative Binding Affinities of CCK Analogs This table summarizes the relative binding affinities of sulfated and desulfated CCK analogs for the two main CCK receptor subtypes.

LigandReceptor SubtypeRelative Binding Affinity (Ki or Kd)Reference
CCK-8 (sulfated)CCK1 ReceptorHigh (~0.6-1 nM)[1]
Desulfated CCK-8CCK1 ReceptorLow (~500-fold lower than sulfated)[1]
Gastrin (sulfated)CCK1 ReceptorLow (~1000-fold lower than CCK-8)[1]
CCK-8 (sulfated)CCK2 ReceptorHigh (~0.3-1 nM)[1]
Desulfated CCK-8CCK2 ReceptorHigh (~0.3-1 nM)[1]
Gastrin (sulfated)CCK2 ReceptorHigh (~0.3-1 nM)[1]

Table 2: Recommended Starting Concentrations for In Vitro Assays Use this table as a guideline for designing your dose-response experiments.

Assay TypeCell TypeRecommended Starting RangeKey EndpointReference
Calcium MobilizationCCK2R-expressing cells (e.g., HEK293)0.1 nM - 100 nMFluorescence Intensity Change[9]
In Vitro PancreatitisPancreatic Acinar Cells (e.g., AR42J)10 nM - 100 nMLDH Release, Cell Viability[5][6]
Enzyme SecretionPancreatic Acinar Cells1 nM - 100 nMAmylase/Lipase Activity[12]
Cell ProliferationPancreatic Acinar Cells0.1 nM - 10 nMThymidine Incorporation, DNA Content[7]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Desulfated Caerulein Solutions
  • Reconstitution of Lyophilized Powder: Aseptically reconstitute the lyophilized desulfated caerulein in sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline to create a high-concentration stock solution (e.g., 100 µM).[10] Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions in your assay buffer (e.g., Krebs buffer, cell culture medium) to achieve the desired final concentrations for your dose-response curve.

G cluster_prep Solution Preparation Workflow cluster_exp Experiment Day Workflow start Lyophilized Peptide reconstitute Reconstitute in Sterile Buffer (e.g., PBS) to 100 µM Stock start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw On Day of Experiment dilute Prepare Serial Dilutions in Assay Buffer thaw->dilute apply Apply to Cells in Assay Plate dilute->apply

Workflow for preparing desulfated caerulein solutions.
Signaling Pathway

Upon binding to the CCK2 receptor, desulfated caerulein initiates a well-defined intracellular signaling cascade that is crucial for its physiological and pathological effects.

G Ligand Desulfated Caerulein Receptor CCK2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Downstream Downstream Effectors (e.g., Calcineurin, PKC) DAG->Downstream Activates Ca_Release ER->Ca_Release Ca_Cytosol ↑ Cytosolic [Ca²⁺] Ca_Release->Ca_Cytosol Ca_Cytosol->Downstream Activates Response Cellular Response (e.g., Secretion, Injury) Downstream->Response Leads to

CCK2 receptor signaling pathway activated by desulfated caerulein.
Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring changes in intracellular calcium using a fluorescent indicator dye in a 96-well plate format.[9]

  • Cell Seeding: Seed cells expressing the CCK2 receptor into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash gently with a suitable buffer (e.g., Krebs buffer).

    • Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes to allow for dye uptake.[9]

  • Cell Washing: After incubation, gently wash the cells 2-3 times with the assay buffer to remove excess extracellular dye. Add a final volume of assay buffer to each well.

  • Measurement:

    • Place the plate into a fluorescence microplate reader or a kinetic imaging system (e.g., FlexStation).[9][11]

    • Set the instrument to record fluorescence at the appropriate excitation/emission wavelengths for your chosen dye.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Using the instrument's integrated fluidics, inject the desulfated caerulein working solutions to achieve the desired final concentrations.

    • Continue recording the fluorescence signal for 2-5 minutes to capture the peak response and subsequent decay.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve for each concentration to generate a dose-response curve.

Protocol 3: Cell Viability (LDH Release) Assay

This assay quantifies plasma membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6]

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Replace the medium with fresh, low-serum medium containing various concentrations of desulfated caerulein. Include a "maximum LDH release" control (cells treated with a lysis buffer) and an untreated "spontaneous LDH release" control.

  • Incubation: Incubate the plate for a period relevant to your experimental model (e.g., 1-24 hours).

  • Sample Collection: After incubation, carefully collect a portion of the supernatant (culture medium) from each well without disturbing the cells.

  • LDH Measurement:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing substrate and cofactor) to each well according to the kit manufacturer's protocol.

    • Incubate at room temperature for the recommended time (usually up to 30 minutes), protected from light.

  • Data Analysis:

    • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

G cluster_flow Troubleshooting Logic Flow for 'No Response' start Problem: No Cellular Response q1 Is the cell line correct? (Expresses CCK2R) start->q1 a1_yes Check Peptide Concentration q1->a1_yes Yes a1_no Action: Use appropriate cell line (e.g., CCK2R-transfected) q1->a1_no No q2 Did a dose-response show any effect? a1_yes->q2 a2_yes Action: Optimize concentration based on EC50 value q2->a2_yes Yes a2_no Check Peptide Integrity q2->a2_no No q3 Is the peptide stock new and stored correctly? a2_no->q3 a3_yes Check Assay System q3->a3_yes Yes a3_no Action: Use a fresh vial of peptide. Validate stock solution. q3->a3_no No q4 Does a positive control (e.g., ATP, Ionomycin) work? a3_yes->q4 a4_yes Issue is specific to desulfated caerulein pathway. Re-evaluate steps 1-3. q4->a4_yes Yes a4_no Action: Troubleshoot assay itself (dye loading, instrument settings). q4->a4_no No

A logical workflow for troubleshooting a lack of cellular response.

References

Technical Support Center: Desulfated Caerulein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of desulfated caerulein?

A1: Without specific experimental data for desulfated caerulein, its solubility is predicted based on its amino acid sequence. Peptides with a high proportion of hydrophobic amino acids tend to be less soluble in aqueous solutions.[1][2] Conversely, the presence of charged amino acids generally enhances water solubility.[1][2] The solubility of a peptide is also highly dependent on the pH of the solution.[1][2]

Q2: I am having trouble dissolving my lyophilized desulfated caerulein powder in water. What should I do?

A2: If desulfated caerulein does not readily dissolve in sterile, distilled water, the first step is to determine the peptide's theoretical net charge at neutral pH.[3] This will help in selecting an appropriate solvent system. It is crucial to test solubility on a small portion of the peptide to avoid risking the entire sample.[3][4]

Q3: What are the best practices for storing desulfated caerulein solutions?

A3: Once dissolved, it is recommended to prepare aliquots of the desulfated caerulein solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower.[5] For peptides containing residues susceptible to oxidation, such as methionine or cysteine, it is advisable to use oxygen-free solvents and store them under an inert atmosphere.[6]

Q4: Can I use sonication to help dissolve my desulfated caerulein?

A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking up aggregates.[1][4][7] However, it is important to use brief pulses of sonication and to keep the sample on ice to prevent heating, which could lead to peptide degradation.[4]

Troubleshooting Guide

Issue: Lyophilized desulfated caerulein powder is not dissolving in aqueous buffer (e.g., PBS, Tris).

Root Cause Analysis and Solution Workflow:

This workflow provides a step-by-step approach to systematically address solubility issues with desulfated caerulein.

G cluster_0 cluster_1 Acidic Peptide Workflow cluster_2 Basic Peptide Workflow cluster_3 Neutral/Hydrophobic Peptide Workflow cluster_4 start Start: Solubility Issue charge Determine Net Charge of Peptide start->charge solubility_test Perform Small-Scale Solubility Test charge->solubility_test acidic Net Charge is Negative (Acidic) solubility_test->acidic If Acidic basic Net Charge is Positive (Basic) solubility_test->basic If Basic neutral Net Charge is Zero (Neutral/Hydrophobic) solubility_test->neutral If Neutral acidic_water Try Sterile Water acidic->acidic_water basic_water Try Sterile Water basic->basic_water neutral_organic Dissolve in Minimal Organic Solvent (e.g., DMSO, DMF, Acetonitrile) neutral->neutral_organic acidic_base Add Dilute Ammonium Bicarbonate (0.1M) or Ammonium Hydroxide acidic_water->acidic_base If Insoluble end_success Success: Peptide Dissolved acidic_base->end_success basic_acid Add Dilute Acetic Acid (10-25%) or Trifluoroacetic Acid (TFA) basic_water->basic_acid If Insoluble basic_acid->end_success neutral_dilute Slowly Add to Aqueous Buffer neutral_organic->neutral_dilute neutral_dilute->end_success end_fail Still Insoluble: Consider Denaturants (e.g., Guanidine, Urea) or Sequence Modification neutral_dilute->end_fail If Precipitates

Caption: Troubleshooting workflow for peptide solubility.

Detailed Troubleshooting Steps:
  • Determine the Net Charge of Desulfated Caerulein:

    • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

    • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

    • Sum the values to determine the net charge at neutral pH.[4][8]

  • Acidic Peptides (Net Negative Charge):

    • Attempt to dissolve the peptide in a small amount of sterile, deionized water.

    • If it remains insoluble, add a small volume of a dilute basic solution, such as 0.1M ammonium bicarbonate or dilute ammonium hydroxide, dropwise until the peptide dissolves.[9]

    • Be cautious with basic solutions if the peptide contains cysteine, as it can promote disulfide bond formation.[10]

  • Basic Peptides (Net Positive Charge):

    • Try to dissolve the peptide in sterile, deionized water.

    • If solubility is an issue, add a small amount of a dilute acidic solution, such as 10-25% acetic acid, until the peptide is dissolved.[7][9] For highly problematic peptides, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[8][9]

  • Neutral or Hydrophobic Peptides (Net Charge of Zero or High Percentage of Hydrophobic Residues):

    • These peptides often require an organic solvent for initial solubilization.[1][9]

    • Use a minimal amount of an appropriate organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[6]

    • Important: If the peptide sequence contains methionine or cysteine, avoid using DMSO as it can cause oxidation.[1][9] DMF is a suitable alternative in these cases.[7][8]

    • Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise to the desired aqueous buffer while stirring. This helps prevent the peptide from precipitating out of solution.

Data Presentation

Table 1: Properties of Amino Acids Influencing Peptide Solubility

Amino Acid CategoryAmino AcidsGeneral Impact on Aqueous Solubility
Acidic (Negatively Charged) Aspartic Acid (D), Glutamic Acid (E)Increases solubility at pH > pI
Basic (Positively Charged) Arginine (R), Lysine (K), Histidine (H)Increases solubility at pH < pI
Polar, Uncharged Serine (S), Threonine (T), Asparagine (N), Glutamine (Q)Generally improves aqueous solubility
Hydrophobic (Non-polar) Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W)Decreases aqueous solubility

Table 2: Recommended Solvents Based on Peptide Properties

Peptide TypePrimary SolventSecondary/Alternative SolventsCautions
Acidic Sterile Water0.1M Ammonium Bicarbonate, Dilute Ammonium HydroxideAvoid basic solutions for Cysteine-containing peptides.[10]
Basic Sterile Water10-25% Acetic Acid, Dilute Trifluoroacetic Acid (TFA)TFA is harsh and should be used sparingly.
Hydrophobic/Neutral Minimal DMSO, DMF, or Acetonitrile followed by slow dilution in aqueous bufferIsopropanol, MethanolAvoid DMSO for peptides with Methionine or Cysteine.[1][9]
Prone to Aggregation Organic Solvents6M Guanidine Hydrochloride, 8M UreaDenaturants may interfere with downstream applications.[7][11]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Peptide Solubility Testing
  • Preparation:

    • Allow the lyophilized desulfated caerulein to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg).

  • Initial Solvent Addition:

    • Based on the calculated net charge of desulfated caerulein, select the initial solvent to test (e.g., sterile water for a charged peptide, or a minimal volume of DMSO for a hydrophobic peptide).

    • Add a small, precise volume of the chosen solvent to the peptide and gently vortex.

  • Observation:

    • Visually inspect the solution for clarity. A clear solution indicates that the peptide has dissolved.

    • If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

  • Troubleshooting Solvents:

    • If the peptide did not dissolve in water, proceed with the addition of acidic or basic solutions as described in the troubleshooting guide.

    • If an organic solvent was used initially, proceed to slowly add the aqueous buffer.

  • Documentation:

    • Record the solvent system and the final concentration at which the desulfated caerulein fully dissolved.

Mandatory Visualization

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between pH, the isoelectric point (pI), and the net charge of a peptide, which are critical factors governing its solubility.

G cluster_0 pH Scale and Peptide Charge ph_low Low pH (pH < pI) charge_pos Net Positive Charge ph_low->charge_pos pi Isoelectric Point (pI) (pH = pI) charge_zero Net Zero Charge pi->charge_zero ph_high High pH (pH > pI) charge_neg Net Negative Charge ph_high->charge_neg solubility_high1 Higher Solubility charge_pos->solubility_high1 solubility_low Lowest Solubility (Aggregation Risk) charge_zero->solubility_low solubility_high2 Higher Solubility charge_neg->solubility_high2

Caption: Relationship between pH, pI, peptide charge, and solubility.

References

preventing degradation of desulfated caerulein in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of desulfated caerulein in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of their peptide during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity Peptide degradation due to improper storage or handling.Verify storage conditions (lyophilized at -20°C or -80°C). Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Inconsistent experimental results Degradation of the peptide in the experimental solution (e.g., buffer, cell culture media).Optimize the pH of the solution to a neutral range (pH 6-8)[1]. Use sterile, high-purity water and reagents. Consider the use of protease inhibitors if enzymatic degradation is suspected.
Precipitation of the peptide Poor solubility of the peptide in the chosen solvent or aggregation.For hydrophobic peptides, initially dissolve in a minimal amount of an organic solvent like DMSO or DMF before slowly diluting with the aqueous buffer[2]. Sonication may aid dissolution.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.Analyze the degradation products to understand the degradation pathway. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize the formation of these products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of desulfated caerulein degradation in solution?

A1: The primary causes of degradation for peptides like desulfated caerulein in solution are enzymatic degradation (especially by aminopeptidases), hydrolysis, and oxidation[1][3]. The stability of peptides is significantly influenced by factors such as pH, temperature, and the presence of proteases[1].

Q2: How does the stability of desulfated caerulein compare to its sulfated form?

A2: Sulfation generally increases the stability of peptides[4]. Studies on the closely related cholecystokinin octapeptide (CCK-8) have shown that the unsulfated form degrades more rapidly in plasma compared to the sulfated form[1]. This suggests that desulfated caerulein is likely less stable than its sulfated counterpart.

Q3: What are the optimal storage conditions for desulfated caerulein solutions?

A3: For short-term storage (1-2 weeks), solutions can be stored at 4°C. For longer-term storage (up to 3-4 months), it is recommended to store aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles[2]. It is best practice to prepare solutions fresh for each experiment.

Q4: What type of buffer should I use to dissolve my desulfated caerulein?

A4: It is recommended to use a buffer with a neutral pH, ideally between 6 and 8, to maintain the stability of most peptides[1]. The choice of buffer can also be critical; for instance, phosphate buffers can sometimes chelate metal ions that might catalyze oxidation.

Q5: Can I do anything to prevent enzymatic degradation in my cell culture experiment?

A5: Yes, if you suspect enzymatic degradation by proteases present in your cell culture medium, you can consider adding a broad-spectrum protease inhibitor cocktail.

Quantitative Data Summary

The following table summarizes the degradation kinetics of sulfated and unsulfated cholecystokinin-8 (CCK-8), a close structural and functional analog of caerulein, in plasma. This data provides an insight into the expected relative stability of desulfated caerulein.

PeptideMatrixHalf-life (minutes)Reference
Unsulfated CCK-8Human Plasma18[1]
Sulfated CCK-8Human Plasma50[1]
Unsulfated CCK-8Rat Plasma5[1]
Sulfated CCK-8Rat Plasma17[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Peptide Stability in Solution

This protocol outlines a general method for evaluating the stability of desulfated caerulein in a specific buffer or medium over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Desulfated caerulein (lyophilized powder)
  • High-purity water (e.g., Milli-Q)
  • Desired buffer or medium (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
  • HPLC system with a C18 reverse-phase column
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • Thermostated incubator or water bath
  • Microcentrifuge tubes

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of desulfated caerulein (e.g., 1 mg/mL) in high-purity water or a suitable solvent.
  • Working Solution Preparation: Dilute the stock solution to the final desired concentration in the test buffer or medium.
  • Incubation: Aliquot the working solution into multiple microcentrifuge tubes. Incubate the tubes at the desired temperature (e.g., 37°C).
  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator.
  • Sample Quenching (Optional but Recommended): To stop further degradation, immediately add an equal volume of a quenching solution (e.g., 10% TFA in acetonitrile) or freeze the sample at -80°C until analysis.
  • HPLC Analysis:
  • Centrifuge the samples to pellet any precipitates.
  • Inject a defined volume of the supernatant onto the HPLC system.
  • Elute the peptide using a suitable gradient of mobile phases A and B.
  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
  • Data Analysis:
  • Determine the peak area of the intact desulfated caerulein at each time point.
  • Calculate the percentage of remaining peptide at each time point relative to the initial time point (t=0).
  • Plot the percentage of remaining peptide versus time to determine the degradation rate.

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways of Desulfated Caerulein cluster_factors Influencing Factors Desulfated Caerulein Desulfated Caerulein Degradation Products Degradation Products Desulfated Caerulein->Degradation Products Hydrolysis Oxidation Enzymatic Cleavage pH pH pH->Desulfated Caerulein Temperature Temperature Temperature->Desulfated Caerulein Proteases Proteases Proteases->Desulfated Caerulein Light Light Light->Desulfated Caerulein Oxygen Oxygen Oxygen->Desulfated Caerulein experimental_workflow Start Start Prepare Peptide Solution Prepare Peptide Solution Start->Prepare Peptide Solution Incubate at Desired Temperature Incubate at Desired Temperature Prepare Peptide Solution->Incubate at Desired Temperature Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at Desired Temperature->Collect Aliquots at Time Points Quench Reaction (Optional) Quench Reaction (Optional) Collect Aliquots at Time Points->Quench Reaction (Optional) Analyze by HPLC Analyze by HPLC Quench Reaction (Optional)->Analyze by HPLC Determine Degradation Rate Determine Degradation Rate Analyze by HPLC->Determine Degradation Rate End End Determine Degradation Rate->End

References

Technical Support Center: Improving Reproducibility of Experiments with Desulfated Caerulein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving desulfated caerulein.

Frequently Asked Questions (FAQs)

Q1: What is desulfated caerulein and how does it differ from sulfated caerulein?

Desulfated caerulein is a decapeptide that is structurally identical to caerulein but lacks the sulfate group on the tyrosine residue. This modification significantly affects its biological activity. While both forms are analogs of cholecystokinin (CCK), sulfation is crucial for high-affinity binding to CCK1 receptors, which are predominant in the pancreas. Desulfated caerulein has a much lower affinity for CCK1 receptors compared to its sulfated counterpart. However, both forms exhibit similar high affinity for CCK2 receptors.

Q2: What are the primary applications of desulfated caerulein in research?

Desulfated caerulein is often used as a comparative tool in studies involving CCK receptor signaling. Its differential affinity for CCK receptor subtypes allows researchers to dissect the specific roles of CCK1 and CCK2 receptors in various physiological and pathological processes. It can be used as a weaker agonist or a competitive antagonist at the CCK1 receptor, depending on the experimental context. A primary application is in pancreatitis research, where caerulein (typically the sulfated form) is used to induce experimental pancreatitis. The desulfated form can help in understanding the specific receptor-mediated events in the initiation and progression of the disease.

Q3: How should I properly store and handle desulfated caerulein?

Lyophilized desulfated caerulein peptide should be stored at -20°C or lower upon receipt. For reconstitution, it is advisable to use a slightly basic solution, such as 1% ammonium hydroxide, to aid in solubilization before diluting with a buffer like PBS.[1] Once reconstituted, the solution should be aliquoted into single-use volumes and stored at -20°C or lower to minimize freeze-thaw cycles. Peptide solutions, in general, can be unstable, and it is recommended to prepare fresh solutions for critical experiments or to perform stability tests on stored solutions.

Q4: What are the key signaling pathways activated by caerulein?

In pancreatic acinar cells, supramaximal stimulation with caerulein (acting primarily through CCK1 receptors) leads to the premature activation of digestive enzymes. This initiates a signaling cascade involving:

  • Calcium Mobilization: A rapid and sustained increase in intracellular calcium concentration.

  • NF-κB Activation: Activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.

  • MAPK and JAK/STAT Pathways: Activation of mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are also involved in the inflammatory response.

  • Oxidative Stress: Generation of reactive oxygen species (ROS).

These events collectively lead to acinar cell injury, edema, and an inflammatory response characteristic of pancreatitis.

Troubleshooting Guide

Issue 1: High Variability in the Severity of Caerulein-Induced Pancreatitis

Possible Causes & Solutions

CauseRecommended Solution
Reagent Inconsistency Verify Peptide Quality: Ensure the purity of the desulfated caerulein lot using methods like HPLC. Peptide impurities can significantly alter biological activity. It is recommended to use peptides with a purity of at least 95%.[2] Sulfation Status: Confirm whether you are using the sulfated or desulfated form of caerulein. Inadvertently switching between the two will lead to drastic differences in pancreatitis induction due to the significantly lower affinity of the desulfated form for the pancreatic CCK1 receptor.
Animal Strain and Substrain Differences Standardize Animal Model: Different mouse strains (e.g., C57BL/6 vs. FVB) and even substrains (e.g., C57BL/6J vs. C57BL/6N) can exhibit varying susceptibility to caerulein-induced pancreatitis. Select a specific strain and substrain and use it consistently throughout your experiments.
Dosage and Administration Variables Optimize and Standardize Protocol: The dose, frequency, and route of administration of caerulein are critical. Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental goals. Ensure precise and consistent administration techniques (e.g., intraperitoneal injection volume and location).
Animal Handling and Stress Minimize Stress: Stress can influence the physiological response to caerulein. Handle animals consistently and minimize environmental stressors.
Issue 2: Inconsistent or Unexpected In Vitro Results

Possible Causes & Solutions

CauseRecommended Solution
Peptide Degradation in Solution Fresh Preparation: Prepare desulfated caerulein solutions fresh for each experiment. If storing reconstituted aliquots, perform a pilot study to assess the stability and activity of the stored peptide over time. Proper Storage: Store aliquots at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Incorrect Reconstitution or Solubility Issues Follow Recommended Protocol: Use a validated reconstitution protocol. Desulfated caerulein may require a slightly basic pH for initial solubilization. Ensure the peptide is fully dissolved before use. Solvent Compatibility: Verify that the final buffer and any additives are compatible with the peptide and do not cause precipitation.
Cell Culture Conditions Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or contaminated. Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.

Data Presentation

Table 1: Comparative Receptor Affinity of Sulfated vs. Desulfated CCK Analogs

LigandReceptorAffinity (Kd)Relative Potency for Inhibition of 125I-CCK-8 Binding
CCK-8 (Sulfated) CCK ReceptorHigh1
Desulfated CCK-8 CCK ReceptorLow~1000-fold lower than sulfated CCK-8
Gastrin-17-II (Sulfated) CCK ReceptorModerate~100-fold lower than sulfated CCK-8
Gastrin-17-I (Desulfated) CCK ReceptorLow~1000-fold lower than sulfated CCK-8

Data compiled from studies on guinea pig pancreatic acini.

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis in Mice with Caerulein

This protocol describes a common method for inducing mild acute pancreatitis. The severity can be modulated by adjusting the number of injections.

Materials:

  • Desulfated or Sulfated Caerulein

  • Sterile Saline (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Reagent Preparation:

    • Reconstitute caerulein in sterile saline to a final concentration of 10 µg/mL. Prepare fresh on the day of the experiment.

  • Animal Dosing:

    • Administer hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg body weight.

    • Typically, 6 to 12 hourly injections are given to induce pancreatitis.

    • A control group should receive hourly IP injections of sterile saline.

  • Sample Collection:

    • Euthanize mice 1 hour after the final injection.

    • Collect blood via cardiac puncture for serum amylase and lipase analysis.

    • Harvest the pancreas for histological analysis and measurement of edema (pancreas weight to body weight ratio) and myeloperoxidase (MPO) activity.

Protocol 2: Quality Control of Desulfated Caerulein by HPLC

This is a general guideline for assessing the purity of a synthetic peptide.

Method:

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Analysis: The purity is determined by calculating the area of the main peptide peak as a percentage of the total peak area in the chromatogram. A purity of >95% is generally recommended for in vivo studies.

Mandatory Visualizations

Signaling_Pathway cluster_cell Pancreatic Acinar Cell Caerulein Desulfated Caerulein CCKR CCK Receptor Caerulein->CCKR Gq Gq Protein CCKR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release (from ER) IP3->Ca_release NFkB NF-κB Activation Ca_release->NFkB MAPK MAPK Pathway Ca_release->MAPK JAK_STAT JAK/STAT Pathway Ca_release->JAK_STAT Zymogen Premature Zymogen Activation Ca_release->Zymogen Inflammation Inflammation & Acinar Cell Injury NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation Zymogen->Inflammation

Caption: Caerulein-induced signaling in pancreatic acinar cells.

Experimental_Workflow cluster_prep Preparation cluster_induction Pancreatitis Induction cluster_analysis Analysis Reagent_QC Reagent QC (HPLC Purity >95%) Reagent_Prep Caerulein Reconstitution (Freshly Prepared) Reagent_QC->Reagent_Prep Animal_Acclimation Animal Acclimation (Standardize Strain) Dosing Hourly IP Injections (50 µg/kg) Animal_Acclimation->Dosing Control_Group Saline Control Group Animal_Acclimation->Control_Group Reagent_Prep->Dosing Sample_Collection Sample Collection (1 hr post-last injection) Dosing->Sample_Collection Control_Group->Sample_Collection Serum_Analysis Serum Analysis (Amylase, Lipase) Sample_Collection->Serum_Analysis Tissue_Analysis Pancreas Analysis (Histology, Edema, MPO) Sample_Collection->Tissue_Analysis

Caption: Workflow for reproducible caerulein-induced pancreatitis.

References

minimizing off-target effects of desulfated caerulein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desulfated caerulein. Our goal is to help you minimize off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target receptors for desulfated caerulein?

A1: The primary on-target receptor for desulfated caerulein is the cholecystokinin B (CCK-B) receptor, for which it maintains a high affinity. The primary off-target receptor is the cholecystokinin A (CCK-A) receptor. Desulfated caerulein has a significantly lower affinity for the CCK-A receptor compared to its sulfated counterpart.[1][2][3] Therefore, any physiological or cellular effects mediated through the CCK-A receptor can be considered off-target.

Q2: I am observing unexpected cellular responses at high concentrations of desulfated caerulein. What could be the cause?

A2: At high concentrations, desulfated caerulein may begin to bind to and activate the lower-affinity CCK-A receptors, leading to off-target effects.[3] It is also possible that at very high concentrations, the peptide may exhibit non-specific binding to other cell surface proteins or lipids, triggering unintended signaling cascades. We recommend performing a dose-response curve to identify the optimal concentration range that saturates the CCK-B receptor with minimal engagement of off-target receptors.

Q3: How can I experimentally validate the on-target versus off-target effects of desulfated caerulein in my cell line?

A3: To differentiate between on-target and off-target effects, you can use selective antagonists for the CCK-A and CCK-B receptors. Pre-treatment of your cells with a selective CCK-B antagonist should block the effects of desulfated caerulein if they are on-target. Conversely, if the effects are still observed and are blocked by a CCK-A antagonist, this would indicate an off-target effect. Additionally, you can use cell lines that differentially express CCK-A and CCK-B receptors to isolate the effects mediated by each receptor subtype.

Q4: What are some general strategies to minimize non-specific binding of desulfated caerulein in my in vitro assays?

A4: To minimize non-specific binding, you can optimize your assay buffer.[4] Consider the following adjustments:

  • Adjusting pH: The charge of the peptide and cell surface can be influenced by pH. Experiment with a range of pH values around the physiological norm to find the optimal condition that minimizes non-specific interactions.

  • Increasing Salt Concentration: Higher concentrations of salts like NaCl can help to mask electrostatic interactions that may contribute to non-specific binding.

  • Using Blocking Agents: Including bovine serum albumin (BSA) or a non-ionic surfactant like Tween-20 in your buffer can help to block non-specific binding sites on your assay plates and cellular preparations.

Q5: In my in vivo studies, I'm observing systemic side effects that are not consistent with CCK-B receptor activation. How can I investigate this?

A5: Systemic side effects in vivo could be due to the activation of off-target receptors in various tissues. To investigate this, you can:

  • Administer Selective Antagonists: Co-administration of a selective CCK-A receptor antagonist may alleviate the unexpected side effects, confirming their off-target nature.

  • Tissue-Specific Analysis: Analyze tissues that are known to express high levels of CCK-A receptors to see if desulfated caerulein is eliciting a response in those areas.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the concentration of desulfated caerulein in different tissues over time to understand if high local concentrations could be driving off-target effects.

Quantitative Data Summary

The following table summarizes the relative binding affinities of sulfated and non-sulfated CCK analogues, which are relevant to understanding the on-target and off-target effects of desulfated caerulein.

LigandTarget ReceptorRelative Affinity/PotencyReference
Sulfated CCK-8CCK-A ReceptorHigh[3]
Desulfated CCK-8CCK-A ReceptorLow[3]
Sulfated CCK-8CCK-B ReceptorHigh[1][3]
Desulfated CCK-8CCK-B ReceptorHigh[1][3]
GastrinCCK-A ReceptorLow[3]
GastrinCCK-B ReceptorHigh[1][3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of desulfated caerulein for CCK-A and CCK-B receptors.

Materials:

  • Cell lines expressing either human CCK-A or CCK-B receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radiolabeled ligand with high affinity for the target receptor (e.g., [125I]-CCK-8).

  • Unlabeled desulfated caerulein.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to a high density and harvest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled desulfated caerulein to the wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of desulfated caerulein.

    • Use a non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Desulfated Caerulein via the CCK-B Receptor

CCKB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DC Desulfated Caerulein CCKBR CCK-B Receptor DC->CCKBR Binds Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates substrates

Caption: CCK-B receptor signaling cascade initiated by desulfated caerulein.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Observe Unexpected Effect hypothesis Hypothesis: Off-target effect via CCK-A Receptor start->hypothesis invitro In Vitro Validation hypothesis->invitro invivo In Vivo Validation hypothesis->invivo antagonist_a Use Selective CCK-A Antagonist invitro->antagonist_a antagonist_b Use Selective CCK-B Antagonist invitro->antagonist_b cell_lines Use Cell Lines with Differential Receptor Expression invitro->cell_lines coadmin Co-administer Selective Antagonist invivo->coadmin tissue Tissue-Specific Analysis invivo->tissue conclusion Conclusion: Confirm or Refute Off-Target Effect antagonist_a->conclusion antagonist_b->conclusion cell_lines->conclusion coadmin->conclusion tissue->conclusion

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Adjusting Desulfated Caerulein Dosage for Different Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing desulfated caerulein in animal models of pancreatitis. This guide provides detailed information on dosage adjustments, experimental protocols, and troubleshooting to ensure the successful and reproducible induction of pancreatitis.

Frequently Asked Questions (FAQs)

Q1: What is desulfated caerulein and how does it differ from sulfated caerulein?

A1: Desulfated caerulein is a decapeptide analogue of cholecystokinin (CCK), a hormone that stimulates pancreatic secretion.[1] Unlike the more commonly used sulfated caerulein, the desulfated form lacks a sulfate group on the tyrosine residue. This structural difference significantly reduces its binding affinity for the cholecystokinin-A (CCK-A) receptor, which is primarily responsible for stimulating pancreatic enzyme secretion.[2][3] As a result, a higher dose of desulfated caerulein is required to elicit a comparable physiological response to its sulfated counterpart.

Q2: Why would I choose to use desulfated caerulein over the sulfated form?

A2: While sulfated caerulein is more potent in inducing pancreatitis, desulfated caerulein can be a valuable tool for specific research questions. For example, it can be used to investigate the differential roles of CCK receptor subtypes in pancreatic physiology and pathology, or to study cellular responses to a weaker but more sustained stimulation.

Q3: How do I adjust the dosage of desulfated caerulein for different animal models?

A3: Due to the lower affinity of desulfated caerulein for the CCK-A receptor, a significant dose increase compared to sulfated caerulein is necessary. While direct, validated protocols for inducing pancreatitis with desulfated caerulein are not widely published, a starting point can be extrapolated from its relative receptor affinity. Desulfated CCK-8 has been shown to have an approximately 500-fold lower affinity for the CCK-A receptor than sulfated CCK-8.[2] Therefore, as a preliminary guideline, a 100 to 500-fold higher dose of desulfated caerulein compared to the standard sulfated caerulein dose for a given animal model may be required. It is crucial to perform a pilot dose-response study to determine the optimal dosage for your specific animal model and experimental objectives.

For inter-species dose conversion, allometric scaling based on body surface area can be a useful tool.[3] This method helps in extrapolating a starting dose from one animal species to another. However, this should be used as an initial estimate, and empirical validation is essential.

Q4: What are the typical dosages for sulfated caerulein in common animal models?

A4: The following table summarizes typical dosages for sulfated caerulein used to induce pancreatitis. These can serve as a reference point for calculating an initial dose range for desulfated caerulein.

Animal ModelTypical Sulfated Caerulein DosageRoute of AdministrationDosing Regimen
Mouse 50 µg/kg[4]Intraperitoneal (IP)Hourly injections for 6-12 hours[2]
Rat 5 µg/kg/hr[5]Intravenous (IV) or Intraperitoneal (IP)Continuous infusion or hourly injections

Q5: How can I assess the severity of pancreatitis in my animal model?

A5: The severity of pancreatitis can be evaluated through a combination of biochemical and histological assessments. Key parameters include:

  • Serum Amylase and Lipase: Elevated levels of these pancreatic enzymes in the blood are indicative of pancreatic injury.[3]

  • Histological Examination: Pancreatic tissue sections stained with Hematoxylin and Eosin (H&E) can be scored for edema, inflammatory cell infiltration, acinar cell necrosis, and hemorrhage.[4]

  • Pancreatic Weight to Body Weight Ratio: An increase in this ratio can indicate pancreatic edema.[4]

Troubleshooting Guide

Problem 1: I am not observing any signs of pancreatitis after administering desulfated caerulein.

  • Cause: The dose of desulfated caerulein is likely too low. As mentioned, a significantly higher dose compared to the sulfated form is required.

  • Solution:

    • Systematically increase the dose of desulfated caerulein in a pilot study. We recommend starting with a 100-fold higher dose than the standard sulfated caerulein dose and escalating from there.

    • Ensure the purity and integrity of your desulfated caerulein stock.

    • Verify your administration technique (e.g., proper intraperitoneal injection).

Problem 2: The severity of pancreatitis is highly variable between animals in the same group.

  • Cause: Several factors can contribute to variability in the caerulein-induced pancreatitis model, including animal strain, age, sex, and fasting state.

  • Solution:

    • Standardize Animal Characteristics: Use animals of the same strain, age, and sex. House them under identical conditions.

    • Fasting: Ensure a consistent fasting period (typically 12-18 hours) before caerulein administration, as this can impact pancreatic secretion.[4]

    • Precise Dosing: Calculate and administer the dose accurately based on individual animal body weights.

    • Injection Consistency: Ensure consistent timing and technique for each injection.

Problem 3: I am observing high mortality in my severe pancreatitis model.

  • Cause: The dose of desulfated caerulein may be too high, or the combination with other agents (like LPS) is overly severe.

  • Solution:

    • Reduce the Dose: Lower the dose of desulfated caerulein or the co-administered agent.

    • Reduce the Number of Injections: Decrease the duration of the caerulein administration protocol.

    • Provide Supportive Care: Consider fluid resuscitation with saline to mitigate dehydration and systemic effects.

    • Monitor Animals Closely: Implement a clear endpoint protocol for animals showing signs of severe distress.

Experimental Protocols

Preparation of Desulfated Caerulein Solution

  • Reconstitution: Aseptically reconstitute lyophilized desulfated caerulein powder in sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS).

  • Stock Solution: Prepare a stock solution at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with sterile saline or PBS to the final desired working concentration for injection. The final concentration will depend on the target dose and the injection volume.

  • Storage: Store the stock solution at -20°C. The working solution can be stored at 4°C for up to one week.

Induction of Acute Pancreatitis in Mice (Example Protocol for Sulfated Caerulein - Adapt for Desulfated)

  • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Fast the mice for 12-18 hours before the experiment, with free access to water.[4]

  • Dosing: Administer caerulein (or desulfated caerulein at an adjusted dose) at 50 µg/kg via intraperitoneal injection.[4]

  • Regimen: Repeat the injections hourly for a total of 7 to 12 injections.[2] The number of injections can be varied to modulate the severity of pancreatitis.

  • Endpoint: Euthanize the mice 1-3 hours after the final injection for sample collection.[4]

Signaling Pathways and Experimental Workflows

Caerulein-Induced Signaling Pathway in Pancreatic Acinar Cells

Supramaximal doses of caerulein bind to CCK receptors on pancreatic acinar cells, initiating a cascade of intracellular events that lead to pancreatitis. The binding triggers the activation of G-protein coupled receptors, leading to an increase in intracellular calcium levels. This calcium overload activates calcineurin and protein kinase C (PKC), which in turn activate downstream signaling pathways involving MAP kinases (ERK, JNK, p38) and the transcription factor NF-κB.[6] This leads to the production of pro-inflammatory cytokines and the premature activation of digestive enzymes within the acinar cells, resulting in cellular injury and inflammation.

Caerulein_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Caerulein Desulfated Caerulein CCKR CCK Receptor Caerulein->CCKR G_protein Gq/11 CCKR->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Calcineurin Calcineurin Ca2_release->Calcineurin PKC PKC Ca2_release->PKC Zymogen Premature Zymogen Activation Ca2_release->Zymogen NFkB NF-κB Activation Calcineurin->NFkB MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK MAPK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Pancreatitis Pancreatitis Zymogen->Pancreatitis Cytokines->Pancreatitis

Caption: Caerulein signaling cascade in pancreatic acinar cells.

Experimental Workflow for Adjusting Desulfated Caerulein Dosage

The following diagram outlines a logical workflow for establishing a desulfated caerulein-induced pancreatitis model.

Experimental_Workflow start Define Animal Model (Species, Strain, Sex, Age) lit_review Literature Review for Sulfated Caerulein Dosage start->lit_review dose_calc Calculate Initial Desulfated Caerulein Dose Range (e.g., 100-500x Sulfated Dose) lit_review->dose_calc pilot_study Pilot Dose-Response Study dose_calc->pilot_study pilot_study->dose_calc Revise Dose protocol_dev Develop Standardized Protocol pilot_study->protocol_dev Optimal Dose Identified main_exp Conduct Main Experiment protocol_dev->main_exp analysis Biochemical & Histological Analysis main_exp->analysis end Data Interpretation analysis->end

Caption: Workflow for dosage adjustment of desulfated caerulein.

References

Technical Support Center: Desulfated Caerulein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of desulfated caerulein in research applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected physiological response (e.g., pancreatitis, smooth muscle contraction) after administering desulfated caerulein to my animal model. What could be the reason?

A1: The most common reason for a lack of response is the significant difference in receptor affinity between sulfated and desulfated caerulein. Desulfated caerulein has a 500- to 1000-fold lower affinity for the cholecystokinin-1 receptor (CCK1R) compared to the sulfated form.[1][2] The CCK1R is primarily responsible for mediating pancreatic enzyme secretion and gallbladder contraction. Therefore, if your experimental model relies on CCK1R activation, you will need to use a much higher concentration of desulfated caerulein to elicit a response, or you may not observe one at all.

Q2: I am using desulfated caerulein for an in vitro cell-based assay and my results are inconsistent. What are the possible causes?

A2: Several factors could contribute to inconsistent results:

  • Receptor Expression: The cell line you are using may not express the appropriate cholecystokinin receptor (CCKR) subtype, or may express it at very low levels. Desulfated caerulein is a potent agonist for the CCK2 receptor (CCK2R), with a binding affinity similar to the sulfated form.[1][3] Ensure your cells express CCK2R if that is your intended target.

  • Ligand Stability: Desulfated caerulein solutions are known to be unstable.[4] It is crucial to prepare fresh solutions for each experiment to ensure consistent potency.[4] Storing the peptide in solution, even for short periods, can lead to degradation and loss of activity.

  • Cell Passage Number: For cell lines like AR42J, which are used as a model for pancreatic acinar cells, responsiveness to caerulein can decrease with higher passage numbers. It has been observed that AR42J cells beyond passage 35 may not show amylase secretion in response to caerulein.[5]

Q3: Can I use desulfated caerulein to induce acute pancreatitis in rodents?

A3: While most established protocols for inducing acute pancreatitis use sulfated caerulein due to its high affinity for CCK1R on pancreatic acinar cells, it is theoretically possible to induce pancreatitis with desulfated caerulein. However, you would need to administer a significantly higher dose to achieve the supramaximal stimulation of the CCK1R that leads to pancreatitis. This may increase the risk of off-target effects and could lead to a different pathophysiological profile of the induced pancreatitis.

Q4: What are the expected off-target effects of desulfated caerulein?

A4: At high concentrations, desulfated caerulein could potentially interact with other receptors that have some homology to CCK receptors. However, the primary "off-target" consideration is its potent activity at the CCK2 receptor. If your experimental system expresses both CCK1 and CCK2 receptors, desulfated caerulein will preferentially activate CCK2R. This is a critical point to consider when interpreting your data, as the observed effects may be mediated by CCK2R signaling pathways, which are different from CCK1R pathways.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak biological response in vivo Insufficient dosage due to low CCK1R affinity.Verify the CCK receptor subtype mediating the desired effect. If it is CCK1R, consider using sulfated caerulein or significantly increasing the dose of desulfated caerulein.
Degradation of desulfated caerulein.Prepare fresh solutions of desulfated caerulein immediately before each use.[4]
Inconsistent results in cell-based assays Low or absent expression of the target CCK receptor.Confirm CCK receptor expression (CCK1R or CCK2R) in your cell line using techniques like qPCR or Western blotting.
Use of high-passage number cells.Use low-passage cells for your experiments, especially for cell lines known to lose responsiveness over time.[5]
Instability of the peptide in culture media.Minimize the time the peptide is in the culture media before analysis. Prepare fresh dilutions for each experiment.
Unexpected physiological or cellular response Activation of CCK2 receptors instead of the intended CCK1 receptors.Use a selective CCK2R antagonist to confirm if the observed effect is mediated by this receptor.
Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal concentration and to identify potential non-specific effects at higher doses.

Data Presentation

Table 1: Comparative Binding Affinities of Caerulein and its Analogs

LigandCCK1 Receptor (Ki)CCK2 Receptor (Ki)Reference
Sulfated Caerulein/CCK-8 ~0.6-1 nM~0.3–1 nM[1]
Desulfated Caerulein/CCK-8 500-fold lower affinity than sulfated form~0.3–1 nM[1][2]
Gastrin-17 1,000–10,000-fold lower affinity than sulfated CCK-8~0.3–1 nM[1]

Experimental Protocols

Protocol 1: Preparation and Handling of Desulfated Caerulein

This protocol outlines the essential steps for preparing desulfated caerulein to minimize degradation and ensure experimental reproducibility.

  • Reconstitution: Aseptically reconstitute the lyophilized desulfated caerulein powder in sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline to create a stock solution. For example, to create a 1 mg/mL stock solution, add 1 mL of sterile PBS to 1 mg of peptide.

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C or colder. Crucially, solutions are unstable; it is highly recommended to prepare solutions fresh for each experiment. [4]

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the stock solution and dilute it to the final working concentration using sterile PBS or saline. Keep the working solution on ice.

Protocol 2: Hypothetical In Vivo Model of Pancreatitis Induction with Desulfated Caerulein (Illustrating High-Dose Requirement)

This protocol is a hypothetical adaptation of the standard caerulein-induced pancreatitis model to highlight the significantly higher dosage required for the desulfated form.

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Preparation of Desulfated Caerulein Solution: Prepare a fresh working solution of desulfated caerulein in sterile saline at a high concentration (e.g., 500 µg/mL).

  • Induction of Pancreatitis: Administer desulfated caerulein via intraperitoneal (i.p.) injection at a significantly elevated dose (e.g., 5 mg/kg body weight). This is a hypothetical dose, and the actual effective dose would need to be determined empirically. For comparison, sulfated caerulein is typically used at 50 µg/kg.[6]

  • Dosing Regimen: Repeat the injections hourly for a total of 7-10 injections.

  • Control Group: Administer an equivalent volume of sterile saline to a control group of mice using the same injection schedule.

  • Endpoint Analysis: At a predetermined time point after the final injection (e.g., 6 or 12 hours), euthanize the mice and collect blood and pancreatic tissue for analysis of pancreatitis markers (e.g., serum amylase, histology).

Mandatory Visualizations

Signaling_Pathway_CCK1R cluster_cell Pancreatic Acinar Cell CCK1R CCK1R Gq Gq CCK1R->Gq High Affinity (Sulfated Caerulein) PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Zymogen Zymogen Granule Exocytosis PKC->Zymogen Sulfated_Caerulein Sulfated Caerulein Sulfated_Caerulein->CCK1R Desulfated_Caerulein Desulfated Caerulein Desulfated_Caerulein->CCK1R Very Low Affinity

Caption: CCK1R signaling pathway activation.

Signaling_Pathway_CCK2R cluster_cell Gastric Cell / Neuron CCK2R CCK2R Gq Gq CCK2R->Gq High Affinity PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 DAG->Ca2 Downstream Gene Expression (e.g., Gastrin-mediated effects) Ca2->Downstream Sulfated_Caerulein Sulfated Caerulein Sulfated_Caerulein->CCK2R Desulfated_Caerulein Desulfated Caerulein Desulfated_Caerulein->CCK2R

Caption: CCK2R signaling pathway activation.

Experimental_Workflow_Troubleshooting Start Experiment Start: Using Desulfated Caerulein Response Observe Biological Response Start->Response Expected Expected Response (e.g., Pancreatitis) Response->Expected Yes Unexpected No/Weak or Unexpected Response Response->Unexpected No Success Experiment Successful Expected->Success Check1 Check 1: Receptor Specificity Unexpected->Check1 Check2 Check 2: Ligand Integrity Check1->Check2 Is target CCK1R or CCK2R? Check3 Check 3: Dosage Check2->Check3 Was solution prepared fresh? Revise Revise Protocol Check3->Revise Is dose appropriate for receptor affinity?

Caption: Troubleshooting workflow for desulfated caerulein experiments.

References

Technical Support Center: Synthesis and Purification of Desulfated Caerulein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of desulfated caerulein.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification and analysis of synthetic desulfated caerulein.

Q1: My analytical HPLC of the crude product shows multiple peaks. What are the likely impurities?

A: The crude product from solid-phase peptide synthesis (SPPS) typically contains the target peptide along with various impurities.[1] For desulfated caerulein (Sequence: Pyr-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH2), common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps during synthesis.[1][2] These often appear as peaks eluting slightly earlier than the main product.

  • Truncated Peptides: Chains where synthesis was terminated prematurely.[3]

  • Oxidized Peptides: The methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation (+16 Da per oxidation), which can occur during synthesis or cleavage.[2]

  • Peptides with Protecting Group Adducts: Incomplete removal of side-chain protecting groups results in significantly more hydrophobic impurities.[4][5]

  • Products of Side Reactions: Deamidation of asparagine (Asn) or cyclization of the N-terminal pyroglutamic acid (Pyr) or glutamine (Gln) can occur.[2]

Q2: The mass spectrum of my purified product shows unexpected masses. How do I identify them?

A: Mass spectrometry (MS) is the ideal method for identifying the nature of impurities by comparing their molecular weights to the target peptide (Desulfated Caerulein MW = 1272.3 Da).[6][7] Refer to the table below to correlate the mass difference (ΔMass) with likely modifications.

  • Confirm the Main Peak: First, ensure you have a peak corresponding to the expected mass of desulfated caerulein.

  • Analyze Other Signals:

    • ΔMass = +16 Da: Likely indicates oxidation of the methionine or tryptophan residue.[2]

    • ΔMass = -17 Da (from Gln) or -18 Da (from Asp/Glu): Suggests cyclization side reactions, such as pyroglutamate formation.[2]

    • ΔMass corresponding to an amino acid residue: Indicates a deletion sequence. For example, a mass of ~1199 Da would suggest the deletion of Glycine (MW ≈ 75 Da) and Aspartic Acid (MW ≈ 115 Da) from the target peptide.

  • Use Tandem MS (MS/MS): For definitive identification, fragmenting the impurity ion and analyzing its daughter ions can pinpoint the exact location of the modification or deletion.[8]

Q3: The final yield after preparative HPLC is significantly lower than expected. What are the common causes?

A: Low yield can result from issues in the synthesis, workup, or purification stages.[9]

  • Inefficient Synthesis: Poor coupling efficiency or incomplete deprotection during SPPS can dramatically reduce the amount of the full-length target peptide.[9]

  • Precipitation: The crude or partially purified peptide may precipitate if its solubility limit is exceeded in the loading or purification buffer. Ensure the peptide is fully dissolved before injection.

  • Suboptimal Purification Protocol:

    • Poor Peak Resolution: If the target peptide peak co-elutes with impurities, fractions containing the pure product will be limited, reducing yield. Try optimizing the HPLC gradient to better separate the peaks.

    • Incorrect Fraction Collection: Collecting fractions too broadly can incorporate impurities, while collecting too narrowly can discard the product. Re-analyze collected fractions to ensure purity before pooling.[3]

  • Losses During Workup: Significant product can be lost during transfers, filtration, or lyophilization (freeze-drying) steps.

Q4: The main peak in my HPLC chromatogram is broad or shows significant tailing. How can I improve the peak shape?

A: Poor peak shape is often related to secondary interactions between the peptide and the stationary phase or issues with the mobile phase.[10]

  • Role of TFA: Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks residual silanols on the silica-based column and improves peak shape.[10] Ensure it is present at a sufficient concentration (typically 0.1%) in both mobile phases.

  • Mobile Phase pH: The pH of the mobile phase affects the charge of the peptide. A low pH (~2) from TFA protonates acidic residues like Asp, minimizing ionic interactions.[11]

  • Column Overloading: Injecting too much crude material onto the column can cause peak broadening and poor separation. Perform a loading study to determine the optimal sample amount for your column.

  • Column Health: An old or contaminated column can lead to poor performance. Clean or replace the column as needed.

Impurity Identification

The following table summarizes common impurities encountered during the synthesis of desulfated caerulein and their corresponding mass changes, which are crucial for MS-based identification.[6][12]

Impurity TypeCommon CauseΔMass (Da) from TargetExpected MW (Da)
Target Peptide -0 1272.3
Methionine OxidationAir exposure, cleavage conditions+161288.3
Tryptophan OxidationAir exposure, acidic conditions+161288.3
Deletion of PheIncomplete coupling-1471125.3
Deletion of GlyIncomplete coupling-571215.3
Pyroglutamate FormationN-terminal Gln cyclization-171255.3
Incomplete DeprotectionInefficient final cleavageVaries (e.g., +90 for Boc)> 1362.3

Key Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC (RP-HPLC)

This protocol is for assessing the purity of crude or purified desulfated caerulein.

  • System Preparation:

    • Column: C18, 3.5–5 µm particle size, 100–300 Å pore size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[10]

    • System Purge: Purge the system thoroughly to remove air bubbles and equilibrate the pump.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., 10% ACN/water) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.[3]

    • Column Temperature: 25–40 °C.

    • Injection Volume: 10–20 µL.

    • Gradient:

      • 0–5 min: 5% B

      • 5–35 min: 5% to 65% B (linear gradient)

      • 35–40 min: 65% to 95% B (wash step)

      • 40–45 min: 95% to 5% B (re-equilibration)

      • 45–55 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peaks and calculate purity as the area of the main peak divided by the total area of all peaks.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is for purifying the crude peptide.

  • System Preparation:

    • Column: Use a larger-diameter preparative C18 column (e.g., 21.2 x 250 mm).

    • Mobile Phases: Same as analytical (0.1% TFA in water/ACN), but prepare larger volumes.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, acetic acid) and then dilute with Mobile Phase A. Ensure complete dissolution.

    • Filter the sample to prevent clogging the column.

  • Chromatographic Method:

    • Optimize Gradient: Based on the analytical run, create a shallower gradient centered around the elution time of the target peptide to maximize resolution. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient might be 30–50% B over 40 minutes.

    • Flow Rate: Adjust according to the column diameter (e.g., 10–20 mL/min).

    • Loading: Inject the maximum amount of sample that does not compromise resolution.

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 1-minute intervals) throughout the elution of the target peak.

    • Analyze each fraction using the analytical HPLC method to determine its purity.

    • Pool fractions that meet the required purity level (e.g., >95%).

  • Final Step: Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of the target peptide and identifying impurities.

  • System and Sample Preparation:

    • Prepare the sample as described for analytical HPLC. If TFA suppresses the MS signal, consider using 0.1% formic acid as the mobile phase modifier instead.[10]

  • LC Method:

    • Use an analytical HPLC method coupled directly to the mass spectrometer source (typically ESI - Electrospray Ionization).

  • MS Method:

    • Ionization Mode: Positive ion mode is standard for peptides.

    • Mass Range: Set the scan range to cover the expected masses of the product and its likely impurities (e.g., m/z 500–1500).

    • Data Acquisition: Acquire full scan data to see all ions eluting from the column.

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Compare the observed m/z values with the calculated theoretical values for the protonated molecule [M+H]⁺, doubly charged ion [M+2H]²⁺, etc.

Workflows and Diagrams

Diagram 1: General Purification and Analysis Workflow

This diagram illustrates the standard workflow from the crude synthetic peptide to the final, purified product.

G Crude Crude Synthesized Peptide Dissolve Dissolution & Filtration Crude->Dissolve PrepHPLC Preparative RP-HPLC Dissolve->PrepHPLC Collect Fraction Collection PrepHPLC->Collect Analyze Purity Analysis (Analytical HPLC & MS) Collect->Analyze Analyze->PrepHPLC If Impure, Re-purify Pool Pool Pure Fractions (>95% Purity) Analyze->Pool If Purity is Met Lyophilize Lyophilization Pool->Lyophilize Pure Pure Desulfated Caerulein Lyophilize->Pure G Start Crude HPLC Shows Multiple Peaks AnalyzeMS Analyze Fractions by LC-MS Start->AnalyzeMS CheckMass Compare Observed Mass to Expected Mass (1272.3 Da) AnalyzeMS->CheckMass Match Mass Matches Target (Isomer or Poor Peak Shape) CheckMass->Match  ΔMass ≈ 0   Higher Mass is Higher (+16 Da: Oxidation +Protecting Group) CheckMass->Higher  ΔMass > 0   Lower Mass is Lower (Deletion Sequence or Side Reaction) CheckMass->Lower  ΔMass < 0   Optimize Optimize HPLC Gradient for Better Separation Match->Optimize Review Review Synthesis Protocol (Coupling/Cleavage Steps) Higher->Review Lower->Review

References

Validation & Comparative

Desulfated Caerulein vs. Other CCK Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of desulfated caerulein with other cholecystokinin (CCK) receptor ligands, supported by experimental data. The information is intended to assist researchers in selecting the appropriate ligands for their studies on CCK receptor pharmacology and physiology.

Cholecystokinin (CCK) receptors, primarily of the CCK1 and CCK2 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes.[1][2] The CCK1 receptor is predominantly found in the alimentary tract and is involved in gallbladder contraction, pancreatic enzyme secretion, and satiety.[3] The CCK2 receptor, also known as the gastrin receptor, is mainly located in the brain and stomach and regulates gastric acid secretion, anxiety, and pain perception.[3] The differential affinities of various ligands for these receptor subtypes are critical for their specific biological effects.

Comparison of Binding Affinities

The binding affinities of desulfated caerulein and other CCK receptor ligands for CCK1 and CCK2 receptors are summarized in the table below. Affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. A key distinguishing feature is the critical role of tyrosine sulfation for high-affinity binding to the CCK1 receptor.[1][4]

LigandCCK1 Receptor Affinity (Ki/IC50)CCK2 Receptor Affinity (Ki/IC50)Key Characteristics
Desulfated Caerulein/CCK-8 ~500-fold lower than sulfated form[1][5]High affinity (approx. 0.3–1 nM)[1]Selective for CCK2 receptor over CCK1 receptor.
Sulfated Caerulein/CCK-8 High affinity (approx. 0.6-1 nM)[1]High affinity (approx. 0.3–1 nM)[1]Non-selective, high affinity for both CCK1 and CCK2 receptors.
Gastrin-17 Low affinity (~1000-10,000-fold lower than CCK-8)[1]High affinity (approx. 0.3–1 nM)[1]Selective for CCK2 receptor.
CCK-4 Low affinity (~1000-10,000-fold lower than CCK-8)[1]Moderate affinity (~10-fold lower than CCK-8)[1]Selective for CCK2 receptor, though with lower affinity than gastrin or sulfated CCK-8.

Signaling Pathways

Upon ligand binding, CCK1 and CCK2 receptors activate distinct intracellular signaling cascades. Both receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[6][7] However, the CCK1 receptor can also couple to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[6]

CCK1R_Signaling cluster_membrane Cell Membrane CCK1R CCK1 Receptor Gq Gq CCK1R->Gq Sulfated CCK-8 Gs Gs CCK1R->Gs Sulfated CCK-8 PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP Increase AC->cAMP Ca2 Ca²⁺ Increase IP3->Ca2 PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA

CCK1 Receptor Signaling Pathway

CCK2 Receptor Signaling Pathway

Experimental Methodologies

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor. It involves competing a labeled ligand (radioligand) with an unlabeled ligand (competitor) for binding to the receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target CCK receptor in a cold lysis buffer.[8]

    • Centrifuge the homogenate to pellet the membranes.[8]

    • Wash the membrane pellet and resuspend it in a binding buffer.[8]

    • Determine the protein concentration of the membrane preparation.[8]

  • Binding Reaction:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [³H]propionylated CCK-8), and varying concentrations of the unlabeled competitor ligand (e.g., desulfated caerulein).[8][9]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[8]

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value from the curve, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Membrane Preparation (with CCK Receptors) D Incubate to Equilibrium A->D B Add Radioligand (e.g., [³H]CCK-8) B->D C Add Competitor Ligand (e.g., Desulfated Caerulein) C->D E Filtration (Separate Bound/Free) D->E F Scintillation Counting E->F G Data Analysis (IC50/Ki Determination) F->G Calcium_Assay_Workflow A Cell Culture (expressing CCK Receptors) B Load Cells with Calcium-Sensitive Dye A->B C Wash to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D E Add Agonist Ligand (e.g., Desulfated Caerulein) D->E F Record Fluorescence Change Over Time E->F G Data Analysis (EC50 Determination) F->G

References

Unveiling the Critical Role of Sulfation in Caerulein's Receptor Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding profiles of the sulfated decapeptide, caerulein, and its desulfated counterpart. By examining their differential affinities for cholecystokinin (CCK) receptor subtypes, we illuminate the critical role of the sulfate group in mediating high-affinity interactions, a key consideration in the development of targeted therapeutics.

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of caerulein and desulfated caerulein for the cholecystokinin receptor subtypes, CCK1R and CCK2R, have been determined through competitive binding assays. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying this affinity. While direct comparative studies on caerulein and its desulfated form are limited, data from studies on the structurally and functionally similar cholecystokinin octapeptide (CCK-8) and its desulfated form provide a strong surrogate for understanding these interactions.

LigandReceptor SubtypeBinding Affinity (Ki)Key Observations
Caerulein (sulfated) CCK1RHigh (proxied by CCK-8: ~0.6-1 nM)[1]The presence of the sulfate group is crucial for high-affinity binding to the CCK1 receptor.
CCK2RHigh (proxied by CCK-8: ~0.3-1 nM)[1]Binds with high affinity, similar to the CCK1 receptor.
Desulfated Caerulein CCK1RSignificantly Lower (proxied by desulfated CCK-8: 500-1000 fold reduction)[1]The absence of the sulfate group dramatically reduces binding affinity, highlighting its role as a key pharmacophore for CCK1R.
CCK2RHigh (proxied by desulfated CCK-8: ~0.3-1 nM)[1]The CCK2 receptor shows much less discrimination between the sulfated and desulfated forms, binding both with high affinity.[1][2][3]

Note: The provided Ki values for caerulein and desulfated caerulein are based on the binding affinities of sulfated and desulfated CCK-8, respectively, as established in the scientific literature.[1] Caerulein is a well-established CCK analogue, and its binding characteristics are known to closely mirror those of sulfated CCK-8.[4]

Experimental Protocols

The determination of binding affinities for caerulein and desulfated caerulein at CCK receptors is typically achieved through in vitro competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinities (Ki) of caerulein and desulfated caerulein for CCK1 and CCK2 receptors.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing either human CCK1R or CCK2R.

  • Radioligand: A high-affinity radiolabeled CCK receptor ligand, such as [3H]caerulein or [125I]CCK-8.

  • Competitors: Unlabeled caerulein and desulfated caerulein.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2, CaCl2, and a protease inhibitor cocktail.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

  • Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters.

  • Scintillation Counter: A beta or gamma counter, depending on the radioisotope used.

Procedure:

  • Cell Membrane Preparation:

    • Culture the CCK1R or CCK2R expressing cells to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled competitor (caerulein or desulfated caerulein) to the wells. Include a set of wells with no competitor for determining total binding and a set with a high concentration of a known potent CCK receptor antagonist for determining non-specific binding.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials with the scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value for each competitor.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Visualization of Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the experimental workflow and the primary signaling pathway activated by caerulein.

experimental_workflow Experimental Workflow for Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Cell Culture (CCK1R/CCK2R expressing cells) prep2 Membrane Preparation prep1->prep2 assay1 Incubate Membranes with Radioligand and Competitor (Caerulein or Desulfated Caerulein) prep2->assay1 assay2 Filtration to Separate Bound and Free Ligand assay1->assay2 analysis1 Quantify Radioactivity (Scintillation Counting) assay2->analysis1 analysis2 Calculate IC50 and Ki Values analysis1->analysis2

Caption: Workflow of a competitive radioligand binding assay.

signaling_pathway Caerulein-Induced CCK Receptor Signaling Pathway caerulein Caerulein cckr CCK1R / CCK2R caerulein->cckr gq11 Gq/11 cckr->gq11 jak_stat JAK/STAT Pathway cckr->jak_stat plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ [Ca2+]i er->ca2 releases Ca2+ ca2->pkc activates response Cellular Responses (e.g., Enzyme Secretion, Gene Expression) ca2->response mapk MAPK Cascade (ERK, JNK) pkc->mapk nfkB NF-κB Activation mapk->nfkB mapk->response jak_stat->nfkB nfkB->response

Caption: Primary signaling cascade initiated by caerulein binding.

References

Desulfated Caerulein versus Caerulein in Inducing Pancreatitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the role of tyrosine sulfation in the cholecystokinin analogue caerulein reveals a stark contrast in its ability to induce experimental pancreatitis. This guide provides a detailed comparison of sulfated and desulfated caerulein, summarizing their mechanisms of action, presenting available experimental data, and offering detailed protocols for researchers in the field.

The induction of acute pancreatitis in animal models is a cornerstone of research into the disease's pathophysiology and the development of novel therapeutics. Caerulein, a decapeptide analogue of cholecystokinin (CCK), is widely used to create a reproducible and clinically relevant model of edematous to necrotizing pancreatitis.[1][2][3] Its activity is critically dependent on a post-translational modification: the sulfation of a specific tyrosine residue. This guide compares standard, sulfated caerulein with its desulfated counterpart, highlighting the pivotal role of this chemical group in receptor binding and the subsequent pathological cascade.

Mechanism of Action: The Decisive Role of Sulfation

Caerulein exerts its effects by binding to cholecystokinin receptors (CCKR) on pancreatic acinar cells. There are two main subtypes, CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B) receptors. The induction of pancreatitis is primarily mediated by the hyperstimulation of the CCK1 receptor.

Sulfated Caerulein binds with high affinity to the CCK1 receptor. At physiological doses, this binding initiates a signaling cascade that leads to the secretion of digestive enzymes. However, at supramaximal doses, this signaling becomes dysregulated, leading to the hallmark features of acute pancreatitis: premature intracellular activation of digestive enzymes, cellular injury, inflammation, and edema.[2]

Desulfated Caerulein , in stark contrast, exhibits a dramatically reduced affinity for the CCK1 receptor. Studies on the binding of sulfated versus desulfated CCK-8 (a closely related peptide) to pancreatic CCK receptors have shown that the absence of the sulfate group can reduce binding affinity by up to 500-fold. This profound decrease in affinity means that at concentrations where sulfated caerulein is highly active, the desulfated form is largely unable to effectively bind to and activate the CCK1 receptor. Consequently, it is not expected to induce the downstream signaling events that lead to pancreatitis.

Signaling Pathway

The interaction of caerulein with the CCK1 receptor triggers a G-protein-coupled signaling cascade, primarily involving Phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Supramaximal stimulation with sulfated caerulein leads to a sustained, high-level elevation of intracellular calcium, which is a key trigger for premature zymogen activation and acinar cell injury. Desulfated caerulein's low affinity for the CCK1 receptor prevents the initiation of this pathological cascade.

G cluster_0 Cell Membrane CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates NoEffect No Significant Effect CCK1R->NoEffect Sulfated Caerulein Sulfated Caerulein Sulfated Caerulein->CCK1R High Affinity Desulfated Caerulein Desulfated Caerulein Desulfated Caerulein->CCK1R Very Low Affinity PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ ↑ [Ca2+]i IP3->Ca2+ Stimulates Release Injury Acinar Cell Injury (Pancreatitis) Ca2+->Injury

Caption: Caerulein-CCK1R Signaling Pathway.

Data Presentation: Performance Comparison

Quantitative data directly comparing the in vivo effects of sulfated versus desulfated caerulein on pancreatitis induction is not available in the literature. Therefore, this section presents typical data for sulfated caerulein-induced pancreatitis and the theoretically expected outcome for desulfated caerulein based on its receptor binding profile.

Table 1: Pancreatic Injury Markers
ParameterControl (Saline)Sulfated Caerulein (50 µg/kg)Desulfated Caerulein (50 µg/kg)
Serum Amylase (U/L) ~1,500>10,000Expected: No significant increase
Serum Lipase (U/L) ~100>2,000Expected: No significant increase
Pancreatic Edema (% water) ~78%>85%Expected: No significant increase
Myeloperoxidase (MPO) (U/g) < 2> 10Expected: No significant increase
Histological Score (0-4) 02.5 - 3.5 (Edema, Inflammation, Necrosis)Expected: 0

Note: Values for Sulfated Caerulein are representative and can vary based on the specific animal strain, time point, and exact protocol.

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis with Sulfated Caerulein

This protocol is a widely used method for inducing mild to moderate edematous pancreatitis in mice.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c strains).

  • Weight: 20-25 g.

  • Preparation: Fast for 12-18 hours before the experiment with free access to water.

2. Reagent Preparation:

  • Dissolve sulfated caerulein powder in sterile 0.9% saline to a final concentration of 10 µg/mL.

  • Prepare fresh on the day of the experiment or store aliquots at -20°C. Protect from light.

3. Administration:

  • Administer caerulein via intraperitoneal (IP) injection.

  • The standard dose is 50 µg/kg of body weight.

  • Injections are typically given hourly for a total of 7 to 12 injections to ensure sustained hyperstimulation.[4]

4. Sample Collection and Analysis:

  • Euthanize animals 1-6 hours after the final injection.

  • Collect blood via cardiac puncture for serum amylase and lipase analysis.

  • Excise the pancreas, trim away fat and lymphoid tissue, and weigh it to assess edema. A portion can be snap-frozen for MPO assay, and another portion fixed in 10% neutral buffered formalin for histology.

5. Histological Evaluation:

  • Embed fixed pancreatic tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Score slides for edema, inflammatory cell infiltration, and acinar cell necrosis by a blinded observer.

Protocol 2: Investigative Protocol for Desulfated Caerulein

As desulfated caerulein is not expected to induce pancreatitis at standard doses, a research protocol would aim to confirm its lack of effect and explore potential activity at extremely high doses.

1. Animal Model & Reagent Preparation:

  • Follow steps 1 and 2 from Protocol 1, substituting desulfated caerulein for the sulfated form.

2. Administration:

  • Group 1 (Comparative Dose): Administer desulfated caerulein at 50 µg/kg, following the same hourly injection schedule as the sulfated caerulein group.

  • Group 2 (High Dose): To investigate for any low-affinity effects, administer a significantly higher dose (e.g., 500 µg/kg or 1 mg/kg), following the same injection schedule. A full dose-response study would be required to characterize any potential effects.

  • Control Groups: Include saline and sulfated caerulein (50 µg/kg) groups for comparison.

3. Sample Collection and Analysis:

  • Follow steps 4 and 5 from Protocol 1 for all groups to compare outcomes.

Experimental Workflow

G cluster_0 Preparation cluster_1 Administration cluster_2 Sample Collection (1-6h post-final injection) cluster_3 Analysis A1 Animal Acclimation & Fasting (12-18h) A2 Prepare Caerulein Solutions (Sulfated & Desulfated) in Saline B1 Hourly Intraperitoneal Injections (7-12 doses) A2->B1 B2 Group 1: Saline Group 2: Sulfated Caerulein (50 µg/kg) Group 3: Desulfated Caerulein (50 µg/kg) C1 Euthanasia & Blood Collection B2->C1 C2 Pancreas Excision & Weighing C1->C2 D1 Serum Amylase & Lipase Assay C1->D1 D2 Pancreatic MPO Assay C2->D2 D3 Histology (H&E Staining & Scoring) C2->D3

Caption: Workflow for Comparing Caerulein Forms.

Conclusion

The sulfation of the tyrosine residue in caerulein is not a minor modification but the absolute determinant of its biological potency in inducing experimental pancreatitis. While sulfated caerulein is a potent and reliable agent for this purpose due to its high-affinity binding to the CCK1 receptor, desulfated caerulein is effectively biologically inert in this context at comparable concentrations. Researchers designing experiments to study pancreatitis must ensure the use of the correct, sulfated form of caerulein. Desulfated caerulein may serve as an excellent negative control to confirm that the observed pancreatic effects are specifically mediated through high-affinity CCK1 receptor stimulation.

References

Sulfated vs. Desulfated Caerulein: A Comparative Analysis of Their Impact on Pancreatic Enzyme Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of sulfated and desulfated caerulein on pancreatic enzyme secretion, supported by experimental data and detailed methodologies. Caerulein, a decapeptide structurally similar to cholecystokinin (CCK), is a potent secretagogue of pancreatic enzymes. Its activity is critically dependent on the sulfation of a specific tyrosine residue. This document elucidates the differences in receptor binding, signaling pathways, and ultimately, the efficacy in stimulating enzyme secretion between the sulfated and non-sulfated forms of this peptide.

Data Presentation: Quantitative Comparison

The primary difference between sulfated and desulfated caerulein lies in their affinity for the cholecystokinin-A (CCK-A) receptor, which is the predominant receptor type on pancreatic acinar cells responsible for mediating enzyme secretion.[1][2][3][4]

ParameterSulfated CaeruleinDesulfated CaeruleinFold DifferenceReference
CCK-A Receptor Binding Affinity (Ki) High (~0.6-1 nM for sulfated CCK-8)Low (500-1000 fold lower than sulfated form)~500-1000x[2][4]
Potency for Amylase Secretion HighVery Low (significantly less potent)>100x[1][5]

Key Finding: The presence of a sulfate group on the tyrosine residue of caerulein increases its binding affinity for the CCK-A receptor by approximately 500 to 1000-fold, leading to a correspondingly massive increase in its potency for stimulating pancreatic enzyme secretion.[2][3][4] Desulfated caerulein is a significantly weaker agonist at the CCK-A receptor.[1][5]

Signaling Pathways

Both sulfated and desulfated caerulein are believed to initiate pancreatic enzyme secretion through the same signaling pathway upon binding to the CCK-A receptor. However, the efficiency of pathway activation is drastically different due to the variance in receptor affinity. The primary pathway involves the Gq alpha subunit of G-proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in initiating the fusion of zymogen granules with the apical membrane and the subsequent release of digestive enzymes like amylase and lipase.[6]

At physiological concentrations (pM to nM range), sulfated caerulein effectively stimulates enzyme secretion.[7][8] In contrast, supraphysiological concentrations can lead to an inhibition of secretion and the induction of pancreatitis.[6]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SC Sulfated Caerulein CCKAR CCK-A Receptor SC->CCKAR Binds with High Affinity Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Zymogen Zymogen Granule Fusion Ca_release->Zymogen Secretion Enzyme Secretion Zymogen->Secretion

Figure 1. Signaling pathway for sulfated caerulein-induced enzyme secretion.

Experimental Protocols

The following is a detailed methodology for a comparative analysis of sulfated versus desulfated caerulein on amylase secretion from isolated pancreatic acini.

1. Isolation of Pancreatic Acini:

  • Pancreatic tissue is harvested from a suitable animal model (e.g., male Sprague-Dawley rat).

  • The tissue is minced and subjected to enzymatic digestion using collagenase in a buffer solution (e.g., HEPES-Ringer bicarbonate buffer) supplemented with soybean trypsin inhibitor and bovine serum albumin.

  • The digestion is carried out in a shaking water bath at 37°C.

  • The resulting cell suspension is filtered and washed to obtain purified pancreatic acini.

2. Amylase Secretion Assay:

  • Acinar suspensions are pre-incubated at 37°C for a period to allow them to equilibrate.

  • The acini are then incubated with various concentrations of sulfated caerulein or desulfated caerulein for a defined period (e.g., 30 minutes). A control group with no secretagogue is also included.

  • The concentrations for sulfated caerulein could range from 1 pM to 10 nM, while for desulfated caerulein, a much higher range, for instance, 1 nM to 100 µM, would be necessary to observe any effect.

  • After incubation, the acinar suspensions are centrifuged to separate the acini from the supernatant.

  • The amylase activity in the supernatant (secreted amylase) and the total amylase activity in the entire acinar suspension are measured using a standard amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate).

  • Amylase secretion is expressed as a percentage of the total amylase content in the acini at the beginning of the incubation.

3. Data Analysis:

  • Dose-response curves are generated by plotting the percentage of amylase secretion against the logarithm of the caerulein concentration.

  • The potency (EC50) and efficacy (maximal stimulation) for both sulfated and desulfated caerulein are determined from these curves.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest Pancreas Digest Collagenase Digestion Harvest->Digest Isolate Isolate Acini Digest->Isolate Incubate Incubate with Sulfated or Desulfated Caerulein Isolate->Incubate Separate Separate Supernatant and Acini Incubate->Separate Assay Measure Amylase Activity Separate->Assay Calculate Calculate % Secretion Assay->Calculate Plot Plot Dose-Response Curve Calculate->Plot

Figure 2. Experimental workflow for comparing caerulein effects.

Conclusion

The sulfation of caerulein is paramount for its high-affinity binding to CCK-A receptors on pancreatic acinar cells and, consequently, for its potent stimulation of enzyme secretion. Desulfated caerulein exhibits a dramatically reduced affinity and potency, rendering it a very weak secretagogue. This profound difference underscores the critical role of post-translational modifications in the biological activity of peptides and has significant implications for the design of CCK-receptor-targeted therapeutics. Researchers and drug developers should consider the sulfation state of caerulein and its analogues as a primary determinant of their pharmacological activity in the context of pancreatic function.

References

Desulfated Caerulein: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of desulfated caerulein, a potent peptide analog of cholecystokinin (CCK), across different receptor subtypes. By presenting key experimental data and methodologies, this document serves as a crucial resource for researchers investigating the physiological roles of CCK receptors and for professionals in drug development targeting these pathways.

Introduction to Caerulein and its Receptors

Caerulein is a decapeptide originally isolated from the skin of the Australian green tree frog. It shares significant structural and functional homology with the cholecystokinin (CCK) family of peptides, making it a powerful tool for studying their cognate receptors. The biological activity of caerulein and CCK peptides is critically influenced by the sulfation of a tyrosine residue. Desulfated caerulein, lacking this sulfate group, exhibits a markedly different receptor interaction profile.

The primary targets for caerulein and its analogs are the two subtypes of cholecystokinin receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[1] Both are G-protein-coupled receptors (GPCRs) that mediate a variety of physiological processes.[1] The CCK2 receptor is also known as the gastrin receptor, as it binds both CCK and the hormone gastrin with high affinity.[2] This guide focuses on the differential affinity of desulfated caerulein for these two receptor subtypes, which is often misconstrued as broad cross-reactivity but is more accurately described as subtype selectivity.

Comparative Receptor Binding Affinities

The sulfation state of the tyrosine residue is the principal determinant of binding affinity for the CCK1 receptor. Desulfation leads to a dramatic loss of affinity for CCK1 receptors while largely preserving affinity for CCK2 receptors. This makes desulfated caerulein and its analog, desulfated CCK-8, selective agonists for the CCK2/gastrin receptor.

LigandReceptor SubtypeBinding Affinity (Kd or Ki)Fold Change (Sulfated vs. Desulfated)Reference
Sulfated CCK-8 CCK1 Receptor~0.6-1 nM-[2]
Desulfated CCK-8 CCK1 Receptor~300-500 nM~500x decrease[2]
Sulfated CCK-8 CCK2 Receptor~0.3-1 nM-[2]
Desulfated CCK-8 CCK2 Receptor~28 nM~28-93x decrease[3]
Gastrin-17 (Sulfated) CCK2 Receptor~0.08 nM-[3]
Gastrin-17 (Desulfated) CCK2 Receptor~1.5 nM~19x decrease[3]

Note: Data for desulfated CCK-8 is used as a direct surrogate for desulfated caerulein due to their high structural similarity and functional interchangeability in the literature.

Functional Selectivity and Potency

The difference in binding affinity translates directly to functional potency. Desulfated caerulein is a weak agonist at CCK1 receptors but a potent agonist at CCK2 receptors. Physiological responses mediated by these receptors show a corresponding selectivity.

Physiological ActionPrimary ReceptorResponse to Sulfated Caerulein/CCKResponse to Desulfated Caerulein/CCKReference
Pancreatic Enzyme SecretionCCK1High PotencyLow Potency[2][3]
Gallbladder ContractionCCK1High PotencyLow Potency[2]
Gastric Acid SecretionCCK2High PotencyHigh Potency[4][5]
Central Nervous System EffectsCCK2High PotencyHigh Potency[4][5]

Signaling Pathways

Both CCK1 and CCK2 receptors are coupled to the Gq alpha subunit of heterotrimeric G-proteins. Ligand binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This is the canonical pathway for both receptor subtypes.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane Receptor CCK1 or CCK2 Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand Desulfated Caerulein Ligand->Receptor Binds Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Secretion) Ca_Release->Response PKC->Response

Caption: Canonical signaling pathway for CCK1 and CCK2 receptors.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of experiments: competitive binding assays and functional assays measuring downstream cellular responses.

Protocol 1: Radioligand Competitive Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound (desulfated caerulein) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of desulfated caerulein for CCK1 and CCK2 receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing either CCK1 or CCK2 receptors.

  • Radioligand: Typically ¹²⁵I-labeled CCK-8 or ¹²⁵I-labeled gastrin.

  • Unlabeled ("cold") test ligand: Desulfated caerulein at various concentrations.

  • Incubation buffer (e.g., Tris-HCl with MgCl₂, bacitracin).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand (desulfated caerulein).

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while unbound ligand passes through.

  • Washing: Filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Cell Membranes with CCK Receptors C Incubate Membranes with Radioligand (¹²⁵I-CCK) & Desulfated Caerulein A->C B Prepare Serial Dilutions of Desulfated Caerulein B->C D Rapid Filtration C->D E Wash Filters D->E F Count Radioactivity (Gamma Counter) E->F G Plot Competition Curve F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assay - Intracellular Calcium Mobilization

This assay measures the functional consequence of receptor activation by quantifying the increase in intracellular calcium concentration ([Ca²⁺]i).

Objective: To determine the potency (EC50) of desulfated caerulein in activating CCK1 and CCK2 receptors.

Materials:

  • Intact cells expressing either CCK1 or CCK2 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorometric imaging plate reader or microscope.

  • Test ligand: Desulfated caerulein at various concentrations.

Procedure:

  • Cell Loading: Cells are incubated with a calcium-sensitive dye, which enters the cells and is cleaved to its active, fluorescent form.

  • Baseline Measurement: Cells are washed and a baseline fluorescence reading is taken.

  • Stimulation: Varying concentrations of desulfated caerulein are added to the cells.

  • Fluorescence Monitoring: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is monitored over time.

  • Data Analysis: The peak fluorescence change is determined for each concentration of the agonist. The data are plotted as the response versus the log concentration of the agonist to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) is calculated.

Summary and Conclusion

The cross-reactivity of desulfated caerulein is highly specific and should be understood as receptor subtype selectivity rather than off-target binding to unrelated receptor families. The absence of the sulfate group on the tyrosine residue drastically reduces its affinity and functional potency at the CCK1 receptor by approximately 500-fold.[2] In contrast, it retains a high affinity for the CCK2/gastrin receptor, making it a valuable pharmacological tool to selectively probe the physiological functions of this receptor subtype.[5] This selectivity is crucial for studies aiming to distinguish the roles of CCK1 receptors (e.g., in digestion) from those of CCK2 receptors (e.g., in gastric acid secretion and neural pathways).[2][4] Researchers and drug developers should leverage this selectivity to design experiments and therapeutic agents with precise targets within the cholecystokinin system.

References

Validating the Specificity of Desulfated Caerulein for the Cholecystokinin A Receptor (CCKAR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the specificity of desulfated caerulein for the Cholecystokinin A Receptor (CCKAR), comparing its performance with sulfated caerulein and other well-characterized CCKAR ligands. Experimental data, detailed protocols, and signaling pathway visualizations are presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Executive Summary

The data presented in this guide strongly indicates that desulfated caerulein is a poorly specific and low-affinity ligand for the CCKAR . The sulfated tyrosine residue, absent in desulfated caerulein, is critical for high-affinity binding to the CCKAR. In contrast, the Cholecystokinin B Receptor (CCKBR) shows less stringent discrimination between sulfated and non-sulfated ligands. Therefore, desulfated caerulein is not a suitable tool for selective activation or investigation of CCKAR-mediated pathways. For researchers seeking to specifically target CCKAR, the sulfated form of caerulein or other selective agonists and antagonists are recommended alternatives.

Comparative Ligand Performance at CCK Receptors

The following table summarizes the binding affinities (Ki) and/or inhibitory/effective concentrations (IC50/EC50) of desulfated caerulein (inferred from desulfated CCK-8 data) and other key ligands for both CCKAR and CCKBR. Lower values indicate higher affinity or potency.

LigandReceptorParameterValue (nM)Selectivity for CCKARReference
Desulfated Caerulein (inferred from Desulfated CCK-8) CCKAR Ki ~400-800 Low [1]
CCKBRKi~125[1]
Sulfated Caerulein (CCK-8)CCKARKi~0.5-1.0High[1]
CCKBRKi~0.3-1.0[1]
A-71623 (Agonist)CCKARIC503.7~1200-fold vs CCKBR
CCKBRIC50~4500
Devazepide (Antagonist)CCKARKi~0.1-1.0High
Loxiglumide (Antagonist)CCKARIC5077.1 - 195~63-fold vs CCKBR
CCKBRIC5012363 - 15455
SR 27897 (Antagonist)CCKAREC506>33-fold vs CCKBR
CCKBREC50200

Key Findings:

  • Desulfated caerulein exhibits significantly lower affinity for CCKAR compared to its sulfated counterpart. The ~500-fold decrease in affinity for desulfated CCK-8 at CCKAR highlights the critical role of the sulfate group in receptor binding and activation.[1]

  • Desulfated caerulein displays poor selectivity for CCKAR over CCKBR.

  • In contrast, sulfated caerulein (and CCK-8) is a potent CCKAR agonist. [1]

  • Several synthetic ligands, such as the agonist A-71623 and the antagonists Devazepide , Loxiglumide , and SR 27897 , demonstrate high affinity and selectivity for CCKAR, making them superior tools for studying this receptor.

Experimental Protocols

To empirically validate the specificity of desulfated caerulein for CCKAR, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of desulfated caerulein for CCKAR and CCKBR.

Materials:

  • Cell membranes prepared from cell lines stably expressing human CCKAR or CCKBR.

  • Radiolabeled ligand (e.g., [125I]CCK-8).

  • Desulfated caerulein and other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well filter plate, combine a fixed concentration of radiolabeled ligand, varying concentrations of the unlabeled competitor (desulfated caerulein or other test compounds), and the cell membrane preparation.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate the receptor and trigger a downstream signaling event, in this case, the release of intracellular calcium.

Objective: To determine the functional potency (EC50) of desulfated caerulein as an agonist or its inhibitory potency (IC50) as an antagonist at CCKAR.

Materials:

  • Cell line stably expressing human CCKAR (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Desulfated caerulein and other test compounds.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Plate the CCKAR-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Compound Addition: Add varying concentrations of desulfated caerulein (to test for agonist activity) or a fixed concentration of a known agonist in the presence of varying concentrations of desulfated caerulein (to test for antagonist activity).

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: For agonist testing, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. For antagonist testing, plot the response to the fixed agonist concentration against the logarithm of the antagonist concentration to determine the IC50.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Validating Ligand Specificity

The following diagram illustrates a typical workflow for assessing the specificity of a test compound like desulfated caerulein for a target receptor.

G cluster_0 Binding Assays cluster_1 Functional Assays cluster_2 Data Analysis & Conclusion radioligand Radioligand Binding Assay (Determine Ki at CCKAR & CCKBR) calcium Calcium Mobilization Assay (Determine EC50/IC50 at CCKAR) radioligand->calcium If binding is observed analysis Compare Affinity (Ki) and Potency (EC50/IC50) for CCKAR vs. CCKBR radioligand->analysis calcium->analysis conclusion Determine Specificity of Desulfated Caerulein for CCKAR analysis->conclusion

Caption: Workflow for assessing ligand specificity.

CCKAR Signaling Pathway

Upon binding of a potent agonist like sulfated caerulein, CCKAR primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade leading to various physiological responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Sulfated Caerulein (Agonist) cckar CCKAR agonist->cckar Binds to g_protein Gq Protein cckar->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (Ca2+ Store) ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Increased Intracellular Ca2+ er->ca2 Releases Ca2+ ca2->pkc Activates response Physiological Responses (e.g., Enzyme Secretion) ca2->response pkc->response

Caption: CCKAR Gq-mediated signaling pathway.

References

A Comparative Guide to the In Vivo Effects of Desulfated Caerulein and CCK-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of desulfated caerulein and cholecystokinin-8 (CCK-8). While both are peptides related to the cholecystokinin family, their distinct receptor affinities lead to different physiological responses. This document summarizes their mechanisms of action, key in vivo effects supported by experimental data, and detailed experimental protocols.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the central nervous system, mediating its effects through two primary receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The sulfation of a tyrosine residue is a critical determinant of receptor affinity. Sulfated CCK-8 binds with high affinity to both CCK-A and CCK-B receptors. In contrast, desulfated forms of CCK peptides, including desulfated caerulein and desulfated CCK-8, exhibit a marked reduction in affinity for the CCK-A receptor while retaining high affinity for the CCK-B receptor, making them selective CCK-B receptor agonists.[1][2][3][4] Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog, is a potent CCK receptor agonist and is structurally similar to CCK-8.[1][5]

This guide will delve into the in vivo ramifications of this differential receptor selectivity, comparing the known effects of the non-selective agonist CCK-8 with the predicted and reported effects of the CCK-B selective agonist, desulfated caerulein.

Receptor Affinity and Selectivity

The differential effects of desulfated caerulein and CCK-8 are rooted in their binding affinities for CCK receptor subtypes.

CompoundCCK-A Receptor AffinityCCK-B Receptor AffinityReference
CCK-8 (sulfated) HighHigh[3][6][7]
Desulfated CCK-8 Low (500-fold reduction)High[1][3][8]
Caerulein (sulfated) HighHigh[1][5]
Desulfated Caerulein Low (inferred)High (inferred)[1][2][3][4]

Table 1: Receptor Binding Affinities of CCK-8 and Caerulein Analogs.

The high selectivity of desulfated peptides for the CCK-B receptor is a key factor in their distinct in vivo profiles.[1][8]

Signaling Pathways

The activation of CCK-A and CCK-B receptors initiates distinct downstream signaling cascades.

cluster_0 Ligands cluster_1 Receptors cluster_2 G-Proteins cluster_3 Downstream Effects CCK8 CCK-8 (sulfated) CCKAR CCK-A Receptor CCK8->CCKAR CCKBR CCK-B Receptor CCK8->CCKBR Desulfated_Caerulein Desulfated Caerulein / Desulfated CCK-8 Desulfated_Caerulein->CCKBR Gq Gq CCKAR->Gq Gs Gs CCKAR->Gs CCKBR->Gq Pancreatic_Secretion Pancreatic Enzyme Secretion, Gallbladder Contraction Gq->Pancreatic_Secretion Central_Effects Anxiety, Satiety, Gastric Acid Secretion Gq->Central_Effects Gs->Pancreatic_Secretion

Figure 1: Simplified signaling pathways for CCK-8 and desulfated caerulein.

CCK-A receptor activation, primarily by sulfated ligands like CCK-8, is coupled to Gq and Gs proteins, leading to downstream effects such as pancreatic enzyme secretion.[7][8] CCK-B receptors, activated by both sulfated and desulfated ligands, are also coupled to Gq and are predominantly involved in central nervous system effects and gastric acid secretion.[8]

In Vivo Effects: A Comparative Analysis

The in vivo effects of these peptides are a direct consequence of their receptor activation profiles.

Pancreatic Secretion and Induction of Pancreatitis
  • CCK-8 and Sulfated Caerulein: Both are potent stimulators of pancreatic exocrine secretion at physiological doses.[9] However, at supramaximal doses, they paradoxically inhibit secretion and lead to the development of experimental acute pancreatitis.[10][11][12] This is a widely used animal model to study the pathophysiology of the disease.[1][2][3][6][9] The induction of pancreatitis is mediated through the CCK-A receptor.

  • Desulfated Caerulein: Due to its low affinity for the CCK-A receptor, desulfated caerulein is not expected to be a potent secretagogue for pancreatic enzymes or to induce pancreatitis. Its effects would be primarily mediated by CCK-B receptors, which are not the main drivers of pancreatic enzyme secretion.[1]

ParameterCCK-8 / Sulfated CaeruleinDesulfated Caerulein
Pancreatic Enzyme Secretion Potent stimulation at physiological dosesMinimal to no effect
Induction of Acute Pancreatitis Yes, at supramaximal dosesNo

Table 2: Comparative Effects on Pancreatic Function.

Gastrointestinal Motility
  • CCK-8 and Sulfated Caerulein: These peptides influence gastrointestinal motility, including gallbladder contraction and regulation of gastric emptying, primarily through CCK-A receptors.[13][14]

  • Desulfated Caerulein: The effects of desulfated caerulein on gastrointestinal motility are less pronounced and are mediated by CCK-B receptors, which play a lesser role in these processes compared to CCK-A receptors.

Central Nervous System Effects

Both CCK-8 and desulfated peptides can access the central nervous system and influence a range of behaviors through the CCK-B receptor.

  • Anxiety: Activation of CCK-B receptors is known to be anxiogenic. Both CCK-8 and desulfated CCK-8 (and by extension, desulfated caerulein) are expected to induce anxiety-like behaviors in animal models.[15]

  • Satiety and Food Intake: CCK is a well-known satiety signal. While the peripheral effects on satiety are largely mediated by CCK-A receptors, central CCK-B receptors also play a role. Both CCK-8 and desulfated peptides can reduce food intake, although the underlying mechanisms may differ.[11][16]

  • Pain Perception: CCK has complex effects on pain modulation, with evidence for both pro- and anti-nociceptive actions depending on the context. These effects are mediated through both receptor subtypes.

CNS EffectCCK-8Desulfated Caerulein
Anxiety Anxiogenic (via CCK-B)Anxiogenic
Satiety Induces satiety (via CCK-A and CCK-B)May induce satiety (via CCK-B)

Table 3: Comparative Central Nervous System Effects.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Caerulein-Induced Acute Pancreatitis in Mice

This protocol is widely used to study the mechanisms of acute pancreatitis and is relevant for understanding the in vivo effects of sulfated caerulein.

Start Acclimatize Mice Injections Hourly Intraperitoneal Injections of Caerulein (50 µg/kg) Start->Injections Duration 6-12 hours Injections->Duration Euthanasia Euthanasia Duration->Euthanasia Sample_Collection Blood and Pancreas Collection Euthanasia->Sample_Collection Analysis Serum Amylase/Lipase, Histology, MPO Assay Sample_Collection->Analysis

Figure 2: Workflow for caerulein-induced acute pancreatitis model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Caerulein (sulfated form)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Caerulein Administration: Dissolve caerulein in sterile saline to a final concentration of 5 µg/mL. Administer caerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg body weight.[1][9]

  • Injection Schedule: Repeat the i.p. injections hourly for a total of 6 to 12 hours.[1][17] The number of injections can be varied to modulate the severity of pancreatitis.[3]

  • Control Group: Administer equivalent volumes of sterile saline to the control group using the same injection schedule.

  • Euthanasia and Sample Collection: One hour after the final injection, euthanize the mice. Collect blood via cardiac puncture for serum analysis and carefully dissect the pancreas.

  • Outcome Measures:

    • Serum Analysis: Measure serum amylase and lipase levels to quantify pancreatic injury.

    • Pancreatic Edema: Weigh the pancreas and normalize to body weight.

    • Histological Examination: Fix a portion of the pancreas in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess edema, inflammatory cell infiltration, and acinar cell necrosis.

    • Myeloperoxidase (MPO) Assay: Homogenize a portion of the pancreas to measure MPO activity as an index of neutrophil infiltration.

Assessment of Anxiety-like Behavior in Mice

This protocol can be used to evaluate the anxiogenic effects of both CCK-8 and desulfated caerulein.

Materials:

  • Elevated plus-maze apparatus

  • CCK-8 or desulfated caerulein

  • Sterile saline

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Preparation: Acclimatize mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer CCK-8 or desulfated caerulein (e.g., 1-10 µg/kg, i.p.) 15-30 minutes before the behavioral test. The control group receives a saline injection.

  • Elevated Plus-Maze Test:

    • Place the mouse in the center of the elevated plus-maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.

  • Data Analysis: An anxiogenic effect is indicated by a significant decrease in the time spent in and the number of entries into the open arms compared to the control group.

Conclusion

The in vivo effects of desulfated caerulein and CCK-8 are dictated by their differential affinities for CCK receptor subtypes. CCK-8, as a non-selective agonist, elicits a broad range of physiological responses mediated by both CCK-A and CCK-B receptors, including potent effects on pancreatic secretion. Desulfated caerulein, as a selective CCK-B agonist, is expected to primarily mediate central nervous system effects such as anxiety and to have minimal impact on CCK-A receptor-driven functions like pancreatic enzyme secretion. For researchers and drug development professionals, understanding these differences is crucial for designing experiments and for the targeted development of therapeutic agents that act on the CCK system. Future in vivo studies directly comparing desulfated caerulein and CCK-8 are needed to fully elucidate their distinct pharmacological profiles.

References

A Comparative Guide to Caerulein-Induced Pancreatitis Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Caerulein-Induced Pancreatitis Models

The caerulein-induced model of pancreatitis is a cornerstone in preclinical research, valued for its simplicity, reproducibility, and clinical relevance. This guide provides a meta-analytical overview of common experimental setups, offering a comparative look at protocols and key endpoints to aid researchers in designing and interpreting their studies. By presenting quantitative data, detailed methodologies, and visual pathways, this document serves as a practical resource for investigating the pathophysiology of pancreatitis and evaluating novel therapeutic agents.

Comparative Analysis of Experimental Protocols

The versatility of the caerulein model allows for the induction of varying degrees of pancreatitis, from mild, edematous acute pancreatitis to severe necrotizing pancreatitis and chronic fibrotic changes. The specific outcomes are largely dictated by the animal species, the dosing regimen of caerulein, and the use of co-insults like lipopolysaccharide (LPS).

Table 1: Comparison of Caerulein-Induced Acute Pancreatitis (AP) Models

ParameterMild Acute PancreatitisSevere Acute Pancreatitis (SAP)
Animal Model Mice (C57BL/6J, NIH, Balb/c, Kunming), Rats (Wistar)Mice (NIH, C57BL/6J), Rats
Inducing Agent(s) CaeruleinCaerulein + Lipopolysaccharide (LPS)
Typical Dosing Regimen 50 µg/kg caerulein, 4-12 hourly intraperitoneal (i.p.) injections[1][2][3]6-7 hourly i.p. injections of 50 µg/kg caerulein, followed by a single i.p. injection of LPS (10 mg/kg)[2][4][5]
Key Pathological Features Interstitial edema, infiltration of neutrophils and mononuclear cells, acinar cell vacuolization[2][3][4]Diffuse focal areas of pancreatic necrosis, hemorrhage, systemic organ dysfunction[4]
Primary Biochemical Markers Increased serum amylase and lipase[1][2][6]Significantly elevated serum amylase, lipase, and nitric oxide (NO)[2][4]

Table 2: Comparison of Caerulein-Induced Chronic Pancreatitis (CP) Models

ParameterChronic Pancreatitis Model
Animal Model Mice (C57BL/6)
Inducing Agent(s) Caerulein
Typical Dosing Regimen Repeated cycles of caerulein injections (e.g., 7 hourly i.p. injections of 50 µg/kg, twice weekly for 10 weeks)[7]
Key Pathological Features Acinar cell loss, fibrosis, microscopic duct dilatations, tubular complexes, immune cell infiltration[7]
Primary Histological Endpoint Collagen deposition (fibrosis) confirmed by Sirius Red staining[7]

Detailed Experimental Methodologies

The successful induction and assessment of caerulein-induced pancreatitis rely on standardized procedures. Below are detailed protocols derived from multiple studies.

Induction of Acute Pancreatitis (AP)
  • Animal Preparation: Male C57BL/6J mice (or other appropriate strains) are typically used. Animals are fasted for 12-18 hours before the experiment but are allowed free access to water[2].

  • Caerulein Administration (Mild AP): A working solution of caerulein is prepared in sterile saline. Mice receive a series of hourly intraperitoneal injections of caerulein at a dose of 50 µg/kg[3]. The total number of injections can range from 4 to 12 to modulate severity.

  • Caerulein and LPS Administration (Severe AP): To induce a more severe, necrotizing pancreatitis, mice are administered 6-7 hourly intraperitoneal injections of caerulein (50 µg/kg). Immediately following the final caerulein injection, a single intraperitoneal dose of LPS (10 mg/kg) is administered[2][4][8].

  • Sample Collection: Animals are typically euthanized 3 to 12 hours after the final injection. Blood is collected via cardiac puncture for serum analysis of digestive enzymes and inflammatory markers. The pancreas is carefully excised for histological examination and biochemical analysis of tissue homogenates[4][8].

Evaluation of Pancreatitis Severity
  • Serum Analysis:

    • Amylase and Lipase: These are the primary indicators of pancreatic acinar cell injury. Their levels in the serum are measured using commercially available assay kits[1][4][6].

    • Inflammatory Cytokines: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits to assess the systemic inflammatory response[5].

    • Oxidative Stress Markers: In some protocols, serum or pancreatic tissue levels of nitric oxide (NO), superoxide dismutase (SOD), and malondialdehyde (MDA) are measured to evaluate oxidative stress[4].

  • Histological Assessment:

    • Fixation and Staining: A portion of the pancreas is fixed in 10% neutral buffered formalin for 24 hours, processed, and embedded in paraffin. Sections (4-5 µm) are then stained with Hematoxylin and Eosin (H&E)[4].

    • Scoring: A pathologist, blinded to the treatment groups, scores the tissue sections for edema, inflammatory cell infiltration, acinar necrosis, and hemorrhage[4]. This provides a semi-quantitative measure of pancreatic injury. For chronic models, fibrosis is specifically assessed using stains like Sirius Red[7].

Key Signaling Pathways in Caerulein-Induced Pancreatitis

The pathogenesis of caerulein-induced pancreatitis involves the activation of several intracellular signaling cascades within pancreatic acinar cells, leading to inflammation and cell death.

Experimental_Workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Animal Select Animal Model (e.g., C57BL/6 Mice) Fast Fast Animals (12h) Water ad libitum Animal->Fast Caerulein Hourly i.p. Injections Caerulein (50 µg/kg) Fast->Caerulein LPS Optional: Single i.p. Injection LPS (10 mg/kg) for SAP Caerulein->LPS for SAP Euthanasia Euthanize Animal (3-12h post-injection) Caerulein->Euthanasia LPS->Euthanasia Blood Collect Blood (Cardiac Puncture) Euthanasia->Blood Pancreas Excise Pancreas Euthanasia->Pancreas Serum Serum Separation Blood->Serum Histo Histology (Fixation, H&E Staining) Pancreas->Histo Biochem Biochemistry (Amylase, Lipase, Cytokines) Serum->Biochem HistoScore Histological Scoring (Edema, Infiltration, Necrosis) Histo->HistoScore Signaling_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Caerulein Caerulein Stimulation Ca_Signal Intracellular Ca2+ Overload Caerulein->Ca_Signal Zymogen Premature Zymogen Activation Ca_Signal->Zymogen Calcineurin Calcineurin Activation Ca_Signal->Calcineurin JNK JNK Ca_Signal->JNK ERK ERK Ca_Signal->ERK p38 p38 Ca_Signal->p38 IKK IKK Activation Ca_Signal->IKK Acinar_Injury Acinar Cell Injury & Necrosis Zymogen->Acinar_Injury Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) JNK->Inflammation ERK->Inflammation p38->Inflammation IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB NFkB->Inflammation Inflammation->Acinar_Injury

References

Desulfated Caerulein Demonstrates Lack of Bioactivity in Pancreatic Acinar Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison reveals that the sulfation of caerulein is critical for its biological activity in pancreatic acinar cells. Experimental data demonstrates that desulfated caerulein fails to elicit significant responses in key assays for secretagogue function, including receptor binding and induction of amylase secretion.

For researchers and professionals in drug development, understanding the structure-activity relationship of peptides like caerulein is paramount. This guide provides a comparative analysis of sulfated and desulfated caerulein, highlighting the lack of bioactivity of the desulfated form in specific, well-established in vitro assays. The data presented underscores the importance of the sulfate group for receptor interaction and subsequent cellular signaling.

Comparative Analysis of Receptor Binding and Amylase Secretion

The biological activity of caerulein, a potent cholecystokinin (CCK) analog, is primarily mediated through its interaction with CCK receptors on pancreatic acinar cells. The sulfated tyrosine residue is a key structural feature for high-affinity binding to the CCK1 receptor, which triggers downstream signaling cascades leading to digestive enzyme secretion.

Experimental evidence strongly indicates that the absence of this sulfate group renders the peptide significantly less active. A study comparing the binding affinities of various CCK analogs to guinea pig pancreatic acini found the potency of desulfated CCK-8 to be markedly lower than its sulfated counterpart.[1] Crucially, the study established a direct correlation between the ability of these peptides to bind to high-affinity CCK receptors and their capacity to stimulate amylase secretion.[1]

CompoundRelative Receptor Binding Affinity (CCK1 Receptor)Relative Potency for Amylase Secretion
Caerulein (Sulfated)HighHigh
Desulfated CaeruleinVery LowVery Low

Signaling Pathways Activated by Caerulein

The binding of sulfated caerulein to the CCK1 receptor initiates a cascade of intracellular signaling events. This pathway is crucial for the physiological response of pancreatic acinar cells. The lack of significant binding by desulfated caerulein is predicted to result in a failure to activate these downstream pathways.

Caerulein_Signaling_Pathway Caerulein Sulfated Caerulein CCK1R CCK1 Receptor Caerulein->CCK1R High Affinity Binding Desulfated_Caerulein Desulfated Caerulein Desulfated_Caerulein->CCK1R Low Affinity Binding Gq_protein Gq Protein Activation CCK1R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Amylase_Secretion Amylase Secretion Ca_release->Amylase_Secretion NFkB NF-κB Activation Ca_release->NFkB PKC->Amylase_Secretion PKC->NFkB MAPK MAPK Activation PKC->MAPK

Caerulein Signaling Pathway

Experimental Protocols

To empirically validate the lack of bioactivity of desulfated caerulein, the following standard experimental protocols are recommended.

Amylase Secretion Assay from Isolated Pancreatic Acini

This assay directly measures the physiological response of pancreatic acinar cells to secretagogues.

Methodology:

  • Isolation of Pancreatic Acini: Pancreatic acini are isolated from rodent pancreas by collagenase digestion.

  • Incubation: Isolated acini are pre-incubated in a physiological buffer (e.g., HEPES-buffered Ringer's solution) at 37°C.

  • Stimulation: Acini are then incubated with varying concentrations of sulfated caerulein or desulfated caerulein for a defined period (e.g., 30 minutes). A buffer control is included.

  • Sample Collection: After incubation, the acini are centrifuged, and the supernatant containing the secreted amylase is collected. The remaining cell pellet is lysed to determine the total amylase content.

  • Amylase Activity Measurement: Amylase activity in the supernatant and the cell lysate is determined using a commercially available amylase activity assay kit.

  • Data Analysis: Amylase secretion is expressed as a percentage of the total amylase content (secreted amylase / (secreted amylase + cellular amylase) x 100).

Amylase_Secretion_Workflow cluster_measurement start Isolate Pancreatic Acini preincubate Pre-incubate acini (37°C) start->preincubate stimulate Stimulate with: - Sulfated Caerulein - Desulfated Caerulein - Control preincubate->stimulate incubate Incubate for 30 min (37°C) stimulate->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant (Secreted Amylase) centrifuge->supernatant pellet Lyse Cell Pellet (Cellular Amylase) centrifuge->pellet measure Measure Amylase Activity supernatant->measure pellet->measure analyze Calculate % Amylase Secretion measure->analyze end Compare Bioactivity analyze->end

References

Safety Operating Guide

Essential Safety and Logistics for Handling Caerulein, Desulfated

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent bioactive peptides like Caerulein, desulfated is paramount to ensure personal safety and maintain experimental integrity. This guide provides immediate and essential procedural information for the operational handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Specific Recommendations Rationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes of solutions and airborne powder.
Hand Protection Nitrile gloves are a preferred choice for their broad range of protection against chemicals. Consider double-gloving for enhanced safety.Prevents skin contact with the peptide. Gloves should be inspected before use and changed immediately if contaminated or compromised.[1]
Body Protection A dedicated laboratory coat, preferably with long sleeves and a solid front.Protects skin and personal clothing from contamination.
Respiratory Protection When handling the powder form, a properly fitted N95 respirator or equivalent is recommended.Minimizes the risk of inhaling fine dust particles.

Occupational Exposure and Handling Guidelines

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent compound. For highly potent active pharmaceutical ingredients (HPAPIs), OELs can be at or below 10 μg/m³.[2][3] Therefore, implementing stringent containment and handling procedures is crucial.

Step-by-Step Handling Protocol
  • Preparation and Designated Area:

    • Before handling, thoroughly review the Safety Data Sheet (SDS) if available.

    • Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize inhalation exposure.

    • Ensure a chemical spill kit is readily accessible.

  • Weighing and Reconstitution:

    • When weighing the powdered peptide, use a dedicated, calibrated microbalance within the containment enclosure.

    • Employ anti-static techniques to prevent the powder from becoming airborne.

    • For reconstitution, slowly add the desired solvent to the vial containing the peptide to avoid splashing. Gently agitate to dissolve; do not shake vigorously.

  • Experimental Use:

    • Clearly label all solutions with the peptide name, concentration, date of preparation, and appropriate hazard warnings.

    • Use dedicated and properly calibrated pipettes and other equipment to prevent cross-contamination.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the peptide.

    • Remove PPE carefully to avoid contaminating skin or clothing. Dispose of single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Decontamination and Disposal Procedures

The following table outlines methods for the chemical inactivation of peptide waste before final disposal. This is a critical step to denature the bioactive peptide, rendering it inactive.

Decontamination Method Reagent and Concentration Minimum Contact Time Notes
Chemical Inactivation (Liquid Waste) 10% Bleach Solution (0.5-1.0% Sodium Hypochlorite final concentration)30-60 minutesEffective for many peptides, but may be corrosive to some surfaces.[4]
1 M Sodium Hydroxide (NaOH)Minimum 30 minutesHighly effective but requires neutralization before disposal.[4]
1 M Hydrochloric Acid (HCl)Minimum 30 minutesHighly effective but requires neutralization before disposal.[4]
Surface Decontamination 1% (m/v) Enzymatic DetergentPer manufacturer's instructionsGood for cleaning labware and surfaces; may require subsequent disinfection.[4][5]
Step-by-Step Disposal Protocol
  • Segregation:

    • Collect all solid waste (e.g., used vials, pipette tips, contaminated gloves, and wipes) in a clearly labeled, leak-proof hazardous waste container.

    • Collect liquid waste containing the peptide in a separate, compatible, and clearly labeled hazardous waste container.

  • Inactivation of Liquid Waste:

    • In a chemical fume hood, carefully add the liquid peptide waste to the chosen inactivation solution (e.g., 10% bleach) at a ratio of approximately 1 part waste to 10 parts inactivation solution.[4]

    • Allow for the recommended contact time to ensure complete deactivation.

    • If a strong acid or base was used, neutralize the solution to a pH between 6.0 and 8.0.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.

    • Never dispose of peptide waste down the drain or in the regular trash.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Spill:

    • For a small spill of powder, gently cover with a damp paper towel to avoid raising dust.

    • For a liquid spill, contain the spill using absorbent pads.

    • Clean the spill area using a suitable decontamination solution (e.g., 10% bleach), working from the outside in.

    • Collect all cleanup materials in a hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_area Designate Work Area (Fume Hood/CVE) prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh Powder prep_ppe->handle_weigh Enter designated area handle_reconstitute Reconstitute Solution handle_weigh->handle_reconstitute handle_use Experimental Use handle_reconstitute->handle_use cleanup_decon Decontaminate Surfaces & Equipment handle_use->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_inactivate Inactivate Liquid Waste cleanup_waste->cleanup_inactivate Liquid Waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose Solid Waste cleanup_inactivate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。